3-(3-Bromophenyl)-1H-pyrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(3-bromophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRXIZHZQPRBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933716 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149739-65-1, 948294-12-0 | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3-Bromophenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 948294-12-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Bromophenyl)-1H-pyrazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a pyrazole ring substituted with a bromophenyl group, provides a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies of this compound, supplemented with detailed experimental protocols and characterization data.
Chemical Properties and Structure
This compound is a solid, pale yellow crystalline substance at room temperature.[1] Its core structure consists of a five-membered pyrazole ring, containing two adjacent nitrogen atoms, attached to a benzene ring at the 3-position, with a bromine atom substituted at the meta-position of the phenyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₇BrN₂ | [2] |
| Molecular Weight | 223.07 g/mol | [2] |
| Melting Point | 71-78 °C | [1] |
| Appearance | Solid, pale yellow needles | [1] |
| Solubility | Soluble in organic solvents such as ethanol and dimethyl sulfoxide. | [3] |
| CAS Number | 149739-65-1 | [2] |
Structure:
The chemical structure of this compound is defined by the following identifiers:
-
SMILES: Brc1cccc(c1)-c2cc[nH]n2[2]
-
InChI: 1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12)[2]
The presence of the bromine atom on the phenyl ring and the nitrogen atoms in the pyrazole ring makes this molecule amenable to various chemical modifications, serving as a key building block in organic synthesis.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the cyclocondensation reaction of a β-diketone with a hydrazine derivative.
Experimental Protocol: Synthesis via Condensation of 3-Bromoacetophenone with Hydrazine
This protocol outlines a general procedure for the synthesis of this compound, adapted from established methods for pyrazole synthesis.[4][5]
Materials:
-
3-Bromoacetophenone
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (glacial)
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Step 1: Formation of the Hydrazone. In a round-bottom flask, dissolve 3-bromoacetophenone (1 equivalent) in ethanol. Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Step 2: Cyclization. The reaction mixture is then refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up. After completion of the reaction, the solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with a dilute sodium hydroxide solution and brine.
-
Step 4: Purification. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
Logical Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Data |
| ¹H NMR | Aromatic protons on the bromophenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm. Protons on the pyrazole ring would also appear in the aromatic region. The N-H proton of the pyrazole ring would likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Carbon signals for the aromatic rings would be observed in the range of δ 110-150 ppm. The carbon attached to the bromine atom would be in the lower end of this range. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Predicted m/z for [M+H]⁺ is 222.98654.[2] |
Reactivity and Potential Applications
The chemical structure of this compound allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. The bromine atom can participate in cross-coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon bonds. The pyrazole ring itself can undergo N-alkylation or N-arylation.
This compound and its derivatives have shown potential in several areas of research:
-
Pharmaceutical Development: Pyrazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[3][6] The this compound scaffold serves as a starting point for the synthesis of more complex molecules with potential therapeutic applications.
-
Agrochemicals: The pyrazole moiety is present in some commercial pesticides and herbicides. The unique substitution pattern of this compound could lead to the development of new agrochemicals.
-
Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential applications in the development of organic electronic materials.
Logical Relationship of Potential Applications
References
- 1. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C9H7BrN2) [pubchemlite.lcsb.uni.lu]
- 3. Buy this compound (EVT-3332756) | 948294-12-0 [evitachem.com]
- 4. Synthesis of 3-phenyl-1H-pyrazole Derivatives | Atlantis Press [atlantis-press.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. srrjournals.com [srrjournals.com]
An In-depth Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole (CAS 149739-65-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, synthesis, and potential biological significance of 3-(3-Bromophenyl)-1H-pyrazole. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical and Physical Properties
This compound is a heterocyclic aromatic organic compound. Its core structure consists of a pyrazole ring substituted with a 3-bromophenyl group. The physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 149739-65-1 | |
| Molecular Formula | C₉H₇BrN₂ | |
| Molecular Weight | 223.07 g/mol | |
| Appearance | Solid | |
| Melting Point | 71-75 °C | |
| SMILES | Brc1cccc(c1)-c2cc[nH]n2 | |
| InChI | 1S/C9H7BrN2/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,(H,11,12) | |
| InChIKey | NVRXIZHZQPRBKL-UHFFFAOYSA-N |
Spectroscopic Properties
Detailed experimental spectra for this compound are not widely available in public databases. However, based on its structure and data from similar pyrazole derivatives, the expected spectral characteristics are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the pyrazole ring. The protons on the bromophenyl ring will likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the pyrazole ring will also resonate in the aromatic region, with their chemical shifts influenced by the electronic environment of the heterocyclic ring. The N-H proton of the pyrazole ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbons of the bromophenyl and pyrazole rings will have characteristic chemical shifts in the aromatic region (δ 100-150 ppm). The carbon atom attached to the bromine will be influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3150-3000 | Aromatic C-H stretching |
| ~3100 | N-H stretching of the pyrazole ring |
| 1600-1450 | Aromatic C=C stretching |
| 1400-1300 | C-N stretching |
| 800-600 | C-Br stretching |
Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (223.07 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[1] Fragmentation patterns would likely involve the loss of bromine, HCN, and other small fragments from the pyrazole ring.[1]
Synthesis Protocol
General Experimental Protocol (Hypothetical)
Reaction: Condensation of 3-bromoacetophenone with hydrazine hydrate.
Reagents and Solvents:
-
3-Bromoacetophenone
-
Hydrazine hydrate
-
Ethanol (or another suitable solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve 3-bromoacetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture with stirring.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While specific biological studies on this compound are limited in the public domain, the pyrazole scaffold is a well-established pharmacophore in numerous biologically active compounds, including kinase inhibitors. Derivatives of pyrazole have shown inhibitory activity against Janus kinases (JAKs) and Aurora kinases, which are implicated in cancer and inflammatory diseases.
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a crucial pathway for transmitting signals from cytokines and growth factors from the cell membrane to the nucleus, regulating gene expression involved in immunity, cell proliferation, and differentiation.[2] Dysregulation of this pathway is linked to various cancers and autoimmune disorders.[2] Pyrazole-containing compounds have been developed as inhibitors of JAKs.
Caption: Inhibition of the JAK/STAT signaling pathway by a potential pyrazole inhibitor.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development.[3] Several pyrazole-based molecules have been investigated as Aurora kinase inhibitors.
Caption: Potential inhibition of Aurora kinases during mitosis by a pyrazole derivative.
General Protocol for Kinase Inhibition Assay
To evaluate the inhibitory activity of this compound against a specific kinase (e.g., JAK2 or Aurora A), a biochemical assay can be performed.
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected by measuring the amount of ATP consumed or ADP produced.
Materials:
-
Purified recombinant kinase (e.g., JAK2, Aurora A)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a multi-well plate, add the kinase, its substrate, and the diluted compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Kinase Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Safety and Handling
This compound should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Hazard Classification:
-
Acute Toxicity, Oral (Category 3)
This technical guide provides a summary of the available information on this compound. Further experimental work is required to fully characterize its spectroscopic properties and elucidate its specific biological activities.
References
The Expanding Therapeutic Landscape of Pyrazole Derivatives: A Technical Guide to their Biological Activities
For Immediate Release
This technical guide provides an in-depth overview of the burgeoning field of pyrazole chemistry and its significant contributions to modern drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details the diverse biological activities of novel pyrazole derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is supported by a comprehensive review of recent scientific literature, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.
Anticancer Activity of Novel Pyrazole Derivatives
Pyrazole-containing compounds have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines.[1][2][3] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell growth, survival, and proliferation.[4]
A significant number of novel pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these studies. The following table summarizes the in vitro anticancer activity of several recently reported pyrazole derivatives.
| Compound ID/Series | Cancer Cell Line(s) | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazole carbohydrazide 36 | B16F10 (Skin Cancer) | 6.75 | - | - |
| Pyrazole acetohydrazide 32 | A2780 (Ovarian Cancer) | 8.63 | - | - |
| Pyrazole-triazole thiol 55 | PC-3 (Prostate Cancer) | 5.32 | - | - |
| Pyrazole carbohydrazide 4 | MDA-MB-231 (Breast Cancer) | 6.36 | - | - |
| Polysubstituted pyrazole 59 | HepG2 (Liver Cancer) | 2 | Cisplatin | 5.5 |
| Pyrazolo[4,3-c]pyridine 41 | MCF7 (Breast Cancer) | 1.937 (µg/mL) | Doxorubicin | 4.162 (µg/mL) |
| Pyrazolo[4,3-c]pyridine 42 | HCT116 (Colon Cancer) | 2.914 (µg/mL) | Doxorubicin | 3.676 (µg/mL) |
| Pyrazole-benzothiazole 25 | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Axitinib | - |
| Indole-pyrazole 33, 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7 - 64.8 |
| Selanyl-pyrazole 53, 54 | HepG2 (Liver Cancer) | 15.98, 13.85 | - | - |
| Pyrazole carbaldehyde 43 | MCF7 (Breast Cancer) | 0.25 | Doxorubicin | 0.95 |
| Diphenyl pyrazole-chalcone 6b | HNO-97 | 10.5 | - | - |
| Diphenyl pyrazole-chalcone 6d | HNO-97 | 10 | - | - |
| Pyrazole 5b | K562 (Leukemia), A549 (Lung) | 0.021, 0.69 | ABT-751 | - |
| Pyrazole hydrazide 33 | B16-F10, MCF-7 | 0.49, 0.57 | - | - |
| Trisubstituted pyrazole 89a | MCF-7 | 26 | - | - |
| Trisubstituted pyrazole 89b | Hela | 37 | - | - |
| Pyrazolopyrimidine 80 | - | 7.5 (nM) | - | - |
| Pyrazole-pyrazoline hybrid 112 | HepG2 | 2.09 | 5-Fluorouracil | 19.01 |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole-3,5-diamine 5 | HepG2, MCF-7 | 13.14, 8.03 | Doxorubicin | 4.50, 4.17 |
Table 1: Summary of Anticancer Activity of Novel Pyrazole Derivatives.
Mechanism of Action: Targeting EGFR and VEGFR-2 Signaling
Many anticancer pyrazole derivatives exert their effects by inhibiting key protein kinases involved in tumor progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] The dual inhibition of these pathways can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Antimicrobial Activity of Novel Pyrazole Derivatives
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Pyrazole derivatives have demonstrated considerable potential in this area, with numerous compounds exhibiting potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][7][8]
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the antimicrobial activity of several novel pyrazole derivatives.
| Compound ID/Series | Microorganism(s) | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Pyrazole derivative 3 | Escherichia coli | 0.25 | Ciprofloxacin | 0.5 |
| Pyrazole derivative 4 | Streptococcus epidermidis | 0.25 | Ciprofloxacin | 4 |
| Pyrazole derivative 2 | Aspergillus niger | 1 | Clotrimazole | 2 |
| Pyrazole derivative 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 |
| Pyrazole-thiazole hybrids | MRSA | <0.2 (MBC) | - | - |
| Pyrazole-thiazole hybrid 10 | Bacteria | 1.9 - 3.9 | - | - |
| Coumarin-pyrazole 23 | S. aureus, P. aeruginosa | 1.56 - 6.25 | - | - |
| Pyrazole-aniline | Gram-positive bacteria | - | - | - |
| Pyrazole-fused diterpenoid 30 | S. aureus | 0.71 | - | - |
| N-phenylpyrazole-fused fraxinellone 31 | Bacillus subtilis | 4 | - | - |
| Triazine-fused pyrazole 32 | S. epidermidis, E. cloacae | 0.97, 0.48 | Tetracycline | - |
| Pyrazole-1-carbothiohydrazide 21a | A. niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 7.8 | Clotrimazole | - |
| Pyrazole-1-carbothiohydrazide 21a | Bacteria | 62.5 - 125 | Chloramphenicol | - |
| Pyrazoline 9 | S. aureus, S. epidermidis, E. faecalis, E. faecium (including MDR) | 4 | - | - |
| Indazole 5 | S. aureus, S. epidermidis | 64 - 128 | - | - |
| Pyrazole-chalcone 6d | MRSA, E. coli | 15.7, 7.8 | Ciprofloxacin | - |
Table 2: Summary of Antimicrobial Activity of Novel Pyrazole Derivatives.
Experimental Workflow for Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial compounds. The broth microdilution method is a widely used and standardized technique for this purpose.
Anti-inflammatory Activity of Novel Pyrazole Derivatives
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Pyrazole derivatives have a long history in the development of anti-inflammatory drugs, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[9] Recent research continues to explore novel pyrazole-based compounds with potent anti-inflammatory properties and improved safety profiles.
The anti-inflammatory potential of these compounds is often evaluated through their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase-2 (COX-2). The following table presents the anti-inflammatory activity of some recently developed pyrazole derivatives.
| Compound ID/Series | Assay/Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrazole derivative 6g | IL-6 suppression in BV2 cells | 9.562 | Dexamethasone | 29.87 |
| Pyrazole derivative 6g | IL-6 suppression in BV2 cells | 9.562 | Celecoxib | 18.46 |
| Pyrazolo[1,5-a]quinazoline 13i | NF-κB inhibition | < 50 | - | - |
| Pyrazolo[1,5-a]quinazoline 16 | NF-κB inhibition | < 50 | - | - |
| Pyrazoline 2g | Lipoxygenase inhibition | 80 | - | - |
| Pyrazole derivative 129 | COX-2 inhibition | 0.26 | Celecoxib | 0.28 |
Table 3: Summary of Anti-inflammatory Activity of Novel Pyrazole Derivatives.
Mechanism of Action: COX-2 Inhibition
A primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers in the field.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Novel pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Antimicrobial Susceptibility: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for fungi
-
Novel pyrazole derivatives
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the pyrazole derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Dilute the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the acute anti-inflammatory activity of compounds.
Materials:
-
Rats or mice
-
Novel pyrazole derivatives
-
1% (w/v) carrageenan solution in saline
-
Plethysmometer or calipers
Procedure:
-
Animal Grouping: Divide animals into groups (e.g., control, standard drug, and test compound groups).
-
Compound Administration: Administer the pyrazole derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or via intraperitoneal injection. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
Novel pyrazole derivatives represent a versatile and highly promising scaffold in the ongoing quest for new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation underscores their potential for further development. The data and methodologies presented in this technical guide are intended to facilitate and inspire continued research in this exciting area of medicinal chemistry. Future investigations should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Mechanism of Action of 3-(3-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action for 3-(3-bromophenyl)-1H-pyrazole is limited in publicly available literature. This guide, therefore, extrapolates the core mechanism of action based on extensive research into the biological activities of structurally similar bromophenyl-substituted pyrazole derivatives and the well-established pharmacology of the pyrazole scaffold.
Executive Summary
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Derivatives of pyrazole are known to exhibit a wide array of pharmacological effects, including anti-inflammatory, anticancer, and kinase inhibitory activities.[2][3][4] The subject of this guide, this compound, is a member of this versatile class. While its specific molecular targets are yet to be fully elucidated, this document synthesizes available data on analogous compounds to propose its likely mechanisms of action. The primary putative mechanisms are the inhibition of key enzymes in inflammatory pathways, such as cyclooxygenase (COX), and the modulation of protein kinase signaling cascades critical to cell proliferation and survival.[1][5][6] This guide provides a comprehensive overview of these potential mechanisms, supported by quantitative data from related compounds, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Putative Mechanisms of Action
Based on the activities of related pyrazole derivatives, the mechanism of action for this compound is likely multifaceted, primarily revolving around anti-inflammatory and kinase-inhibiting effects.
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
A predominant mechanism for the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5] COX-2 is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[5] The sulfonamide group of the well-known pyrazole-containing drug, Celecoxib, is crucial for its COX-2 selectivity.[5] While this compound lacks this group, the pyrazole scaffold itself is fundamental to binding within the COX active site. The bromophenyl substituent likely contributes to the binding affinity through hydrophobic and halogen-bonding interactions.[6]
Caption: Putative COX-2 Inhibition Pathway.
Kinase Inhibition
The pyrazole scaffold is a well-established pharmacophore in the development of protein kinase inhibitors.[1][4][7] Kinases are crucial regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1] Pyrazole derivatives have been shown to inhibit a variety of kinases, including p38 MAP kinase, which is involved in the synthesis of pro-inflammatory cytokines like TNF-α and IL-1β.[8] The N-pyrazole, N'-aryl urea series of compounds are known to bind to a distinct allosteric site on p38 kinase.[8] It is plausible that this compound could act as an ATP-competitive or allosteric inhibitor of one or more kinases, thereby disrupting downstream signaling pathways that lead to cell proliferation and inflammation.
Caption: Hypothetical p38 MAP Kinase Inhibition Pathway.
Quantitative Data for Bromophenyl Pyrazole Derivatives
| Compound Class | Derivative Description | Biological Activity | Target/Cell Line | Efficacy Metric (IC₅₀/ED₅₀) |
| Pyrazoline | 3H-pyrazol-3-one derivative with a (4-bromophenyl)diazenyl group | Enzyme Inhibition | hCA I | 10.7 µM[9] |
| Pyrazoline | 3H-pyrazol-3-one derivative with a (4-bromophenyl)diazenyl group | Enzyme Inhibition | hCA II | 12.4 µM[9] |
| Pyrazoline | 3H-pyrazol-3-one derivative with a (4-bromophenyl)diazenyl group | Enzyme Inhibition | AChE | 151.7 µM[9] |
| Pyrazole | Pyrazole derivative with p-bromophenyl group at N1 position | ACE Inhibition | ACE | 0.123 mM[10] |
| Pyrazole | Chalcone with 4-bromophenyl at pyrazole position-4 | Anti-inflammatory | Carrageenan-induced edema | 85.23% inhibition[11] |
| Pyrazole | 1,3,5-trisubstituted pyrazole with p-bromophenyl | Anticancer | MCF-7 | 15.54 µM[10] |
| Pyrazole | Pyrazole-based Chk2 inhibitor | Kinase Inhibition | Chk2 | 17.9 nM[1] |
IC₅₀ (Half maximal inhibitory concentration) and ED₅₀ (Half maximal effective dose) are measures of a drug's potency. hCA: human Carbonic Anhydrase; AChE: Acetylcholinesterase; ACE: Angiotensin-Converting Enzyme; Chk2: Checkpoint kinase 2.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of pyrazole derivatives.
In Vivo Anti-Inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This is a standard and widely used model for assessing the anti-inflammatory activity of novel compounds.[11]
-
Animal Model: Wistar rats (150-200g) are typically used. Animals are fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally at a specific dose (e.g., 50 mg/kg). A control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug like Indomethacin.
-
Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific protein kinase.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (this compound) dissolved in DMSO
-
Kinase reaction buffer
-
Detection reagent (e.g., phosphospecific antibody or ADP-Glo™ Kinase Assay kit)
-
-
Assay Procedure:
-
The test compound is serially diluted to various concentrations.
-
The kinase, substrate, and test compound are pre-incubated in a microplate well.
-
The kinase reaction is initiated by adding a specific concentration of ATP.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by adding a stop solution or by adding the detection reagent.
-
-
Signal Detection: The amount of substrate phosphorylation (or ADP produced) is quantified. This can be done through various methods, such as ELISA using a phosphospecific antibody, or a luminescence-based assay that measures the amount of ADP generated.
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Conclusion and Future Directions
While the precise molecular interactions of this compound remain to be definitively characterized, the existing body of research on related pyrazole derivatives provides a strong foundation for postulating its mechanism of action. The evidence strongly suggests that this compound likely functions as an anti-inflammatory agent through the inhibition of COX enzymes and as a modulator of cellular signaling via the inhibition of protein kinases. The bromophenyl moiety is a critical structural feature that likely influences the compound's binding affinity and overall potency.
Future research should focus on identifying the specific kinase targets of this compound through kinome-wide screening. Elucidating its selectivity for COX-1 versus COX-2 is also essential for predicting its therapeutic window and potential side effects. Furthermore, co-crystallization studies with its target enzymes would provide invaluable insights into the specific binding interactions and pave the way for rational drug design and the development of more potent and selective pyrazole-based therapeutic agents.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Architectural Versatility of Pyrazoles: A Technical Guide to Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable structural versatility and ability to engage in a multitude of biological interactions have cemented its importance in the development of therapeutic agents across a wide range of diseases. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[1] This technical guide provides an in-depth exploration of the discovery and synthesis of substituted pyrazole compounds, offering detailed experimental protocols, quantitative biological data, and insights into their structure-activity relationships (SAR) to empower researchers in the pursuit of novel therapeutics.
Core Synthetic Strategies: Building the Pyrazole Ring
The construction of the pyrazole core can be achieved through a variety of synthetic methodologies, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-couplings. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis: A Timeless Approach
First reported in 1883, the Knorr synthesis remains a cornerstone for the preparation of substituted pyrazoles.[2] This robust and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[3]
General Reaction Scheme:
-
Reactants: 1,3-Dicarbonyl Compound and Hydrazine Derivative
-
Product: Substituted Pyrazole
The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. A critical consideration, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity, which can be influenced by the steric and electronic properties of the substituents and the reaction conditions.
This protocol details the synthesis of a pyrazolone derivative from a β-ketoester and hydrazine hydrate.[4]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Isolate the product by vacuum filtration through a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
Multicomponent Reactions (MCRs): Efficiency in Diversity Generation
Multicomponent reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of molecular diversity. These one-pot reactions combine three or more starting materials to construct complex molecules in a single step, offering significant advantages in terms of efficiency and atom economy. Several MCRs have been developed for the synthesis of highly substituted pyrazoles.
This protocol describes a representative four-component reaction to synthesize a pyrano[2,3-c]pyrazole derivative.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Catalyst (e.g., piperidine)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and phenylhydrazine (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine (5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the precipitated product by filtration.
-
Wash the solid with cold ethanol to remove impurities.
-
The product can be further purified by recrystallization from ethanol.
Transition-Metal-Catalyzed Cross-Coupling Reactions: Precision in Functionalization
Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provide powerful methods for the late-stage functionalization of the pyrazole core, allowing for the precise introduction of aryl, heteroaryl, and alkynyl substituents.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a bromopyrazole with an arylboronic acid.[5]
Materials:
-
4-Bromopyrazole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
In a reaction vessel, combine the 4-bromopyrazole (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (e.g., 5 mol%), and base (2.0 eq).
-
Add the degassed solvent system (e.g., dioxane/water 4:1).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
This protocol provides a general method for the Sonogashira coupling of an iodopyrazole with a terminal alkyne.[6]
Materials:
-
4-Iodopyrazole substrate
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., Anhydrous, degassed DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the 4-iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous, degassed DMF and triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80°C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Biological Applications and Structure-Activity Relationships (SAR)
Substituted pyrazoles have garnered significant attention in drug discovery due to their ability to modulate the activity of a wide array of biological targets, particularly protein kinases.
Pyrazoles as Anticancer Agents
Many pyrazole derivatives have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[4]
Table 1: Anticancer Activity of Selected Substituted Pyrazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 22 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | A549 (Lung) | 2.82 | [4] |
| 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF7 (Breast) | 3.15 | [4] |
| 24e | DHT-derived pyrazole | PC-3 (Prostate) | 4.2 | [7] |
| 37 | Pyrazole ring-containing isolongifolanone | MCF7 (Breast) | 5.21 | [4] |
| 47c | Ferrocene-pyrazole hybrid | HCT-116 (Colon) | 3.12 | [7] |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.
Structure-Activity Relationship Highlights for Anticancer Pyrazoles:
-
The nature and position of substituents on the pyrazole ring and its appended phenyl rings significantly influence anticancer potency.[8]
-
For a series of pyrazole triazole thiols, the presence of methyl and phenyl groups on the pyrazole ring and a bromo group on a benzene ring showed promising activity against the PC-3 prostate cancer cell line.[8]
-
In pyrazole carbohydrazide and acetohydrazide derivatives, a methyl group on the pyrazole ring and a dimethylamino group on a benzene ring contributed to enhanced anticancer activity against the MDA-MB-231 breast cancer cell line.[8]
Pyrazoles as Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Pyrazoles have proven to be a versatile scaffold for the design of potent and selective kinase inhibitors.
Table 2: Kinase Inhibitory Activity of Selected Pyrazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 7 | Aurora A | 28.9 | [9] |
| Compound 7 | Aurora B | 2.2 | [9] |
| Compound 22 | CDK2 | 24 | [9] |
| Compound 22 | CDK5 | 23 | [9] |
| Compound 17 | Chk2 | 17.9 | [9] |
IC₅₀ values represent the concentration of the compound required to inhibit the kinase activity by 50%.
Structure-Activity Relationship Highlights for Pyrazole Kinase Inhibitors:
-
For a series of pyrazolyl benzimidazoles targeting Aurora kinases, a morpholino ring was found to be more favorable for activity than smaller or less polar substituents.[9]
-
In a series of pyrazole-based CDK inhibitors, a cyclobutyl group was more optimal for activity than other alkyl or aryl substituents.[9]
-
The substitution pattern on the pyrazole core can be tuned to achieve selectivity for different kinase subfamilies.
Visualizing Key Concepts
Signaling Pathway: p38 MAPK Inhibition by Pyrazole Compounds
Many pyrazole-based inhibitors target the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cellular responses to stress and inflammation.[10][11]
Caption: Inhibition of the p38 MAPK signaling pathway by a substituted pyrazole compound.
Experimental Workflow: Parallel Synthesis of a Pyrazole Library
Parallel synthesis is a key strategy in drug discovery to rapidly generate a library of related compounds for screening.[12][13]
Caption: A generalized workflow for the parallel synthesis of a pyrazole library.
Conclusion: The Future of Pyrazole-Based Drug Discovery
The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Advances in synthetic methodologies, particularly in multicomponent and transition-metal-catalyzed reactions, have enabled the exploration of a vast chemical space around this privileged core. The ongoing elucidation of structure-activity relationships and the identification of novel biological targets will undoubtedly fuel the development of the next generation of pyrazole-based drugs. This guide serves as a comprehensive resource to aid researchers in navigating the synthesis and application of these remarkable compounds in the quest for improved human health.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 3-(3-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(3-Bromophenyl)-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for the 3-bromo isomer, this document leverages data from its close structural analog, 3-(4-Bromophenyl)-1H-pyrazole, to provide a detailed and representative analysis. The methodologies and expected spectral characteristics are applicable to brominated phenylpyrazole scaffolds.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₇BrN₂[1]
-
Molecular Weight: 223.07 g/mol [1]
-
CAS Number: 149739-65-1[1]
-
Physical Appearance: Typically a white to off-white solid.
-
Melting Point: 71-75 °C[2]
Synthesis and Spectroscopic Analysis Workflow
The general workflow for the synthesis and spectroscopic characterization of this compound is outlined below. This process involves the synthesis of the compound followed by a series of analytical techniques to confirm its structure and purity.
Experimental Protocols
3.1. Synthesis of 3-(Aryl)-1H-pyrazoles
A common method for the synthesis of 3-aryl-1H-pyrazoles involves the condensation of a substituted acetophenone with a hydrazine, followed by cyclization[3][4].
-
Step 1: Knoevenagel Condensation: A substituted acetophenone (e.g., 3-bromoacetophenone) is reacted with a hydrazine (e.g., hydrazine hydrate) in the presence of a suitable solvent and catalyst. This reaction typically forms a hydrazone intermediate.
-
Step 2: Cyclization: The hydrazone intermediate is then cyclized to form the pyrazole ring. This can be achieved through various methods, including heating or the use of a dehydrating agent.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure this compound.
3.2. Spectroscopic Measurements
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is obtained using a KBr pellet or as a thin film on a salt plate. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Spectroscopic Data
Table 1: ¹H NMR Spectral Data of 3-(4-Bromophenyl)-1H-pyrazole
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.70 | d | ~8.4 | 2H, Ar-H |
| ~7.55 | d | ~8.4 | 2H, Ar-H |
| ~7.65 | d | ~2.3 | 1H, Pyrazole-H5 |
| ~6.60 | d | ~2.3 | 1H, Pyrazole-H4 |
| ~13.0 | br s | - | 1H, NH |
Note: Data is representative of a 4-substituted bromophenyl pyrazole and chemical shifts for the 3-bromo isomer will vary based on the substitution pattern.
Table 2: ¹³C NMR Spectral Data of 3-(4-Bromophenyl)-1H-pyrazole
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C3 (Pyrazole) |
| ~132.0 | Ar-C |
| ~131.5 | Ar-C |
| ~127.0 | Ar-C |
| ~121.0 | Ar-C (C-Br) |
| ~130.0 | C5 (Pyrazole) |
| ~103.0 | C4 (Pyrazole) |
Note: Data is representative of a 4-substituted bromophenyl pyrazole and chemical shifts for the 3-bromo isomer will differ.
Table 3: FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3150-3300 | N-H stretching |
| 3000-3100 | Aromatic C-H stretching |
| 1500-1600 | C=C and C=N stretching |
| 1000-1100 | C-Br stretching |
| 700-850 | Aromatic C-H bending |
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 222/224 | [M]⁺ and [M+2]⁺ isotopic peaks for Bromine |
| 143 | [M - Br]⁺ |
| 116 | Fragmentation of pyrazole and phenyl rings |
Biological Activity and Signaling Pathway
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[5][6]. A prominent mechanism for the anti-inflammatory action of many pyrazole-containing compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Anti-inflammatory Signaling Pathway
The diagram below illustrates the role of pyrazole derivatives as COX inhibitors in the arachidonic acid pathway, a key signaling pathway in inflammation.
This guide provides a foundational understanding of the spectroscopic properties and a potential mechanism of action for this compound. The provided data, based on a close structural analog, serves as a valuable reference for researchers working with this class of compounds. Further experimental validation on the specific 3-bromo isomer is recommended for precise characterization.
References
- 1. 3-(4-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. [PDF] Pyrazole as an anti-inflammatory scaffold: A comprehensive review | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
The Pivotal Role of the Bromophenyl Moiety in Pyrazole-Based Drug Discovery: A Structure-Activity Relationship Deep Dive
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the structure-activity relationship (SAR) of bromophenyl pyrazole derivatives. This document outlines their therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways.
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the foundation of numerous therapeutic agents. The strategic incorporation of a bromophenyl group onto this heterocyclic core has been shown to significantly influence the pharmacological activity of these compounds. This guide explores the nuanced structure-activity relationships of bromophenyl pyrazoles, with a focus on their roles as potent anticancer agents and cannabinoid receptor antagonists. Through a detailed examination of quantitative biological data and experimental methodologies, this document aims to provide a valuable resource for the rational design of next-generation bromophenyl pyrazole-based therapeutics.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of bromophenyl pyrazole derivatives is intricately linked to the substitution pattern on both the pyrazole and the phenyl rings. The following tables summarize the quantitative data from key studies, highlighting the impact of these structural modifications on their potency and selectivity.
Table 1: Anticancer Activity of Bromophenyl Pyrazole Derivatives
| Compound ID | Substitution Pattern | Target/Cell Line | IC50 (µM) | Reference |
| 1 | 4-bromophenyl at pyrazole ring | A549 (Lung Cancer) | 8.0 | [1] |
| HeLa (Cervical Cancer) | 9.8 | [1] | ||
| MCF-7 (Breast Cancer) | 5.8 | [1] | ||
| 2 | 3-(4-bromophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver Cancer) | >16.02 (compared to chlorophenyl analog) | [1] |
| 3 | 3-(4-bromophenyl)-1-ethyl-4-formylpyrazole derivative | HepG2 (Hepatocellular Carcinoma) | Not specified, but showed activity | Not specified in snippet |
Table 2: Cannabinoid Receptor Antagonist Activity of Bromophenyl Pyrazole Derivatives
| Compound ID | Substitution Pattern | Receptor | Kᵢ (nM) | IC50 (nM) | Reference |
| SR147778 | 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide | Rat Brain CB1 | 0.56 | - | [2] |
| Human CB1 | 3.5 | 9.6 (MAPK activity) | [2] | ||
| Rat Spleen CB2 | 400 | - | [2] | ||
| Human CB2 | >1000 | - | [2] |
Key Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and advancement of SAR studies. The following sections provide an overview of the key protocols employed in the synthesis and biological evaluation of bromophenyl pyrazole derivatives.
Synthesis of Bromophenyl Pyrazole Derivatives
A general and efficient method for the synthesis of 4-bromopyrazole derivatives involves a one-pot, three-component reaction.
General Procedure:
-
A mixture of a 1,3-dicarbonyl compound (1 mmol) and an arylhydrazine (1 mmol) is ground with a catalytic amount of silica-supported sulfuric acid (H₂SO₄/SiO₂) in a mortar and pestle.
-
N-bromosaccharin (NBSac) is then added to the mixture.
-
The reaction is carried out under solvent-free conditions at room temperature.
-
For less reactive 1,3-diketones, such as 1,1,1-trifluoropentane-2,4-dione, the reaction mixture is stirred at 50-60 °C.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified using appropriate chromatographic techniques.
Note: This is a generalized procedure and specific reaction conditions may vary depending on the substrates used.
In Vitro Kinase Inhibition Assay
The inhibitory activity of bromophenyl pyrazoles against specific kinases is a key determinant of their anticancer potential. The ADP-Glo™ Kinase Assay is a commonly used method.
Materials:
-
Recombinant Kinase (e.g., p38, EGFR)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer
-
Test Compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate the plate to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate the reaction for a defined period at a controlled temperature.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence, which is inversely proportional to the kinase inhibition.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.[3]
Cannabinoid Receptor Binding Assay
The affinity of bromophenyl pyrazoles for cannabinoid receptors is determined through competitive radioligand binding assays.
Materials:
-
Cell membranes prepared from cells expressing either human CB1 or CB2 receptors.
-
[³H]CP55,940 (radioligand)
-
Test Compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 1 mg/ml BSA)
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with various concentrations of the test compound and a fixed concentration of [³H]CP55,940.
-
Allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[2]
Cell-Based Proliferation Assay (MTT Assay)
The cytotoxic effect of bromophenyl pyrazoles on cancer cell lines is commonly assessed using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[4]
Signaling Pathways and Logical Relationships
The therapeutic effects of bromophenyl pyrazoles are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for optimizing drug design and predicting clinical outcomes.
Cannabinoid Receptor 1 (CB1) Signaling Pathway
Bromophenyl pyrazoles, such as SR147778, act as antagonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Antagonism of CB1 can modulate downstream signaling cascades, including the inhibition of adenylyl cyclase and regulation of the mitogen-activated protein kinase (MAPK) pathway.[5][6][7]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK is a therapeutic strategy for various diseases, including cancer and inflammatory disorders. Certain pyrazole derivatives have been identified as potent p38 MAPK inhibitors.[8][9][10][11]
Structure-Activity Relationship (SAR) Logical Flow
The development of potent and selective bromophenyl pyrazole derivatives follows a logical progression of structural modifications to optimize their biological activity.
Conclusion
The bromophenyl pyrazole scaffold represents a highly privileged structure in modern drug discovery. The strategic placement of the bromine atom on the phenyl ring, coupled with modifications at other positions of the pyrazole core, allows for the fine-tuning of activity against a range of biological targets. The data and protocols presented in this guide underscore the importance of a systematic approach to SAR studies in the development of novel bromophenyl pyrazole-based therapeutics with enhanced potency, selectivity, and clinical potential. Continued exploration of this chemical space is anticipated to yield promising new candidates for the treatment of cancer, inflammatory conditions, and neurological disorders.
References
- 1. srrjournals.com [srrjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
A Technical Guide to 3-(3-Bromophenyl)-1H-pyrazole: A Versatile Building Block in Modern Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 3-(3-Bromophenyl)-1H-pyrazole (CAS No: 149739-65-1), a heterocyclic compound increasingly recognized as a pivotal starting material in the synthesis of novel therapeutic agents. Its unique structure, featuring the well-established pyrazole pharmacophore and a strategically placed bromine atom, offers significant advantages for library synthesis and the development of targeted therapies, particularly in oncology.
Core Attributes of the Scaffold
This compound is a bifunctional building block. The pyrazole ring system is a "privileged scaffold" in medicinal chemistry, known to be a core component in numerous biologically active compounds with anti-inflammatory, anti-cancer, and antimicrobial properties.[1][2] The key feature of this specific pyrazole is the bromophenyl group. The bromine atom serves as a versatile chemical handle, enabling a wide array of palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient diversification of the core structure, making it an ideal substrate for creating large libraries of compounds for high-throughput screening.
Synthetic Utility and Experimental Protocols
The primary value of this compound lies in its capacity to undergo carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental in modern drug synthesis.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for creating a C-C bond between the bromophenyl moiety and various aryl or heteroaryl boronic acids.[3][4] This allows for the introduction of diverse substituents to explore the Structure-Activity Relationship (SAR) and optimize properties like target binding, solubility, and metabolic stability.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond, attaching a wide range of primary or secondary amines to the phenyl ring.[5] This is crucial for introducing functionalities that can serve as hydrogen bond donors or acceptors, significantly influencing interactions with biological targets.
The general workflow for utilizing this building block to generate a diverse chemical library for screening is depicted below.
References
- 1. academicstrive.com [academicstrive.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Docking of 3-(3-Bromophenyl)-1H-pyrazole Derivatives: A Technical Guide
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the in silico docking studies of 3-(3-Bromophenyl)-1H-pyrazole and its derivatives. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their wide range of biological activities, including as anti-inflammatory, antimicrobial, and anticancer agents.[1][2] In silico molecular docking is a crucial computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme.[3][4][5] This approach is instrumental in modern drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.[6]
Core Concepts in Molecular Docking
Molecular docking simulations aim to identify the preferred binding mode of a ligand within the active site of a receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score.[4] This process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring each pose based on a defined scoring function. The scoring function approximates the free energy of binding, taking into account factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.[7]
Data Presentation: Docking Results of Pyrazole Derivatives
The following tables summarize the types of quantitative data typically obtained from in silico docking studies of pyrazole derivatives against various biological targets, as reported in the literature. It is important to note that these values are illustrative of the data generated in such studies and are not specific to this compound unless explicitly stated.
Table 1: Illustrative Docking Scores and Binding Energies of Pyrazole Derivatives against various protein targets.
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole Derivatives | Carbonic Anhydrase I & II | - | HIS94, HIS96, HIS119, THR199, ZN | [1][8][9] |
| Pyrazole-Thiadiazole | VEGFR-2, Aurora A, CDK2 | -8.57 to -10.35 | - | [7] |
| Pyrazole Derivatives | CRMP2, C-RAF, CYP17, c-KIT | -3.7 to -10.4 | - | [10] |
| Pyrazole Derivatives | Cyclooxygenase II (COX-2) | -7.44 to -11.28 | HIS 75, ILE 503, PHE 504, VAL 509 | [4] |
Table 2: Experimentally Determined Inhibitory Activities of Pyrazole Derivatives (for correlation with docking data).
| Compound Class | Target/Assay | IC50 / Ki (nM) | Reference |
| Pyrazole Derivatives | Carbonic Anhydrase I | 5.13 - 16.9 | [1][9] |
| Pyrazole Derivatives | Carbonic Anhydrase II | 11.77 - 67.39 | [1][9] |
| 1,3,5-trisubstituted-1H-pyrazole | PC-3 and MCF-7 cancer cell lines | 3.90 - 35.5 (µM) | [11] |
| Pyrazole-carboxamides | Carbonic Anhydrase I | 63 - 3368 | [12] |
| Pyrazole-carboxamides | Carbonic Anhydrase II | 7 - 4235 | [12] |
Experimental Protocols
A generalized workflow for conducting in silico docking studies of pyrazole derivatives is outlined below. This protocol is a composite of methodologies frequently reported in the literature.[4][5]
Preparation of the Receptor
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).
-
Protein Preparation: The retrieved protein structure is prepared for docking. This usually involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Repairing any missing residues or atoms.
-
Energy minimization of the protein structure to relieve any steric clashes.
-
Preparation of the Ligand
-
Ligand Structure Generation: The 2D structure of the pyrazole derivative, such as this compound, is drawn using chemical drawing software like ChemDraw.
-
3D Conversion and Optimization: The 2D structure is converted to a 3D structure. The geometry of the ligand is then optimized using a suitable force field to obtain a low-energy conformation. This step is crucial as the initial conformation of the ligand can influence the docking results.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the protein. This grid defines the search space for the docking algorithm. The size and center of the grid are chosen to encompass the entire binding pocket.
-
Docking Algorithm: A docking program, such as AutoDock, Glide, or MOE, is used to perform the simulation.[3][13] These programs employ various search algorithms (e.g., Lamarckian genetic algorithm in AutoDock) to explore the conformational and orientational space of the ligand within the active site.
-
Scoring and Ranking: The docking program scores the different binding poses of the ligand based on its scoring function. The poses are then ranked according to their scores, with the lowest binding energy typically representing the most favorable binding mode.
Analysis of Results
-
Binding Pose Analysis: The top-ranked binding poses are visualized and analyzed to understand the key interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Correlation with Experimental Data: The docking scores can be correlated with experimentally determined biological activities (e.g., IC50 or Ki values) to validate the docking protocol.
Visualizations
The following diagrams illustrate a typical workflow for in silico docking and a hypothetical signaling pathway that could be targeted by a pyrazole derivative.
References
- 1. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. rjpn.org [rjpn.org]
- 5. ijpbs.com [ijpbs.com]
- 6. This compound | 149739-65-1; 948294-12-0 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3- kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Aryl-1H-Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aryl-1H-pyrazoles represent a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. Their unique structural features, arising from the combination of an aromatic pyrazole core with a flexible aryl substituent, bestow upon them a diverse range of biological activities. This has led to their exploration as potent anticancer, anti-inflammatory, and antimicrobial agents, among others. This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-aryl-1H-pyrazoles, with a focus on data and methodologies relevant to researchers and professionals in drug development.
Physical and Chemical Properties
The physicochemical properties of 3-aryl-1H-pyrazoles are crucial for their behavior in biological systems and their suitability as drug candidates. These properties are significantly influenced by the nature and position of substituents on both the pyrazole and the aryl rings.
Structure and Aromaticity
The 3-aryl-1H-pyrazole scaffold consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with an aryl group attached at the C3 position. The pyrazole ring is aromatic, adhering to Hückel's rule with a 6-π electron system, which imparts significant stability to the core structure. One nitrogen atom (N1) is pyrrole-like, with its lone pair participating in the aromatic system, while the other (N2) is pyridine-like, with its lone pair located in an sp² hybrid orbital in the plane of the ring. This arrangement makes the pyrazole ring both a weak acid (at N1-H) and a weak base (at N2).
Quantitative Physicochemical Data
The following tables summarize key physicochemical data for a selection of 3-aryl-1H-pyrazole derivatives, providing a comparative overview for researchers.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | Reference |
| 3-Phenyl-1H-pyrazole | C₉H₈N₂ | 144.17 | 68 | - | [1] |
| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | C₁₀H₁₀N₂O | 174.20 | 130 | - | [2] |
| Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | C₁₈H₁₆N₂O₂ | 292.33 | 98 | -2.0 ± 0.10 (Predicted) | [3] |
Chemical Reactivity
The reactivity of the 3-aryl-1H-pyrazole core is dictated by the electron distribution within the aromatic ring.
Electrophilic Substitution
The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most reactive due to its higher electron density compared to the C3 and C5 positions, which are deactivated by the adjacent electron-withdrawing nitrogen atoms. Common electrophilic substitution reactions include:
-
Halogenation: Direct C-H halogenation at the C4 position can be achieved using reagents like N-halosuccinimides (NBS, NCS, NIS).[4]
-
Nitration: Nitration typically occurs at the C4 position using a mixture of nitric acid and sulfuric acid.
-
Sulfonation: Sulfonation also proceeds at the C4 position with fuming sulfuric acid.
-
Vilsmeier-Haack Formylation: This reaction introduces a formyl group at the C4 position using a mixture of phosphorus oxychloride and dimethylformamide.
Nucleophilic Substitution
Nucleophilic substitution on the pyrazole ring is less common and generally requires the presence of a good leaving group, such as a halogen, at the C3 or C5 positions.
N-Alkylation and N-Arylation
The N1 position of the pyrazole ring can be readily alkylated or arylated using various electrophiles in the presence of a base. This functionalization is a common strategy in the synthesis of diverse 3-aryl-1H-pyrazole libraries for drug discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the synthesis and evaluation of 3-aryl-1H-pyrazoles.
Synthesis of 3-Aryl-1H-Pyrazoles from Chalcones
A common and versatile method for the synthesis of 3,5-diaryl-1H-pyrazoles involves the cyclocondensation of β-arylchalcones with hydrazine hydrate.[5][6]
Protocol:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
To a stirred solution of an appropriate acetophenone (1 mmol) and a substituted aromatic aldehyde (1 mmol) in ethanol (20 mL), add a 60% aqueous solution of sodium hydroxide (10 mL) dropwise.
-
Stir the reaction mixture at room temperature until a precipitate forms.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the chalcone.
-
-
Pyrazole Formation:
-
To a solution of the synthesized chalcone (1 mmol) in a suitable solvent such as ethanol or pyridine, add hydrazine hydrate (1.2 mmol).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization to obtain the 3,5-diaryl-1H-pyrazole.
-
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for determining the inhibitory activity of 3-aryl-1H-pyrazoles against kinases like JAK2 and Aurora A.[7][8][9]
Materials:
-
Kinase (e.g., recombinant human JAK2 or Aurora A)
-
Kinase substrate (specific peptide)
-
ATP
-
Test compounds (3-aryl-1H-pyrazoles) dissolved in DMSO
-
Kinase assay buffer
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, flat-bottom 384-well assay plates
-
Luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A 10-point, 3-fold serial dilution is typical.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Dispense the kinase/substrate mixture into the wells containing the compounds.
-
Initiate the kinase reaction by adding ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate at room temperature for 40 minutes.
-
Add the kinase detection reagent and incubate for another 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[10]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-aryl-1H-pyrazole compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action of 3-aryl-1H-pyrazoles often involves elucidating their effects on specific cellular signaling pathways.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[4][11][12] Dysregulation of this pathway is implicated in various cancers. Some 3-aryl-1H-pyrazoles have been identified as inhibitors of JAK kinases.
Caption: The JAK-STAT signaling pathway and the inhibitory action of 3-aryl-1H-pyrazoles.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis.[13][14][15][16] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.
Caption: The role of Aurora kinases in mitosis and their inhibition by 3-aryl-1H-pyrazoles.
Experimental Workflow for In Vitro Anticancer Drug Screening
A typical workflow for the initial in vitro screening of potential anticancer compounds like 3-aryl-1H-pyrazoles is depicted below.[10][17][18][19][20][21]
Caption: General experimental workflow for in vitro anticancer drug screening.
Conclusion
3-Aryl-1H-pyrazoles continue to be a rich source of inspiration for the development of novel therapeutic agents. Their versatile synthesis, tunable physicochemical properties, and diverse biological activities make them a privileged scaffold in medicinal chemistry. This technical guide has provided a comprehensive overview of their core properties, along with detailed experimental protocols and insights into their mechanisms of action. A thorough understanding of these aspects is paramount for the rational design and successful development of new 3-aryl-1H-pyrazole-based drugs.
References
- 1. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 1,5-diphenyl-, ethyl ester CAS#: 17355-75-8 [chemicalbook.com]
- 4. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
- 11. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. noblelifesci.com [noblelifesci.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
The Pyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to interact with a wide array of biological targets have established it as a "privileged scaffold" in drug design. This has led to the development of numerous blockbuster drugs across various therapeutic areas, from anti-inflammatory agents to targeted cancer therapies. This technical guide provides a comprehensive overview of the pyrazole core in drug discovery, detailing its synthesis, pharmacological applications, and the experimental methodologies used to evaluate its therapeutic potential.
Physicochemical Properties and Synthetic Strategies
The unique electronic and structural features of the pyrazole ring contribute to its success in drug development. The presence of two nitrogen atoms allows for hydrogen bonding interactions as both a donor (N-1) and an acceptor (N-2), facilitating strong and specific binding to biological targets.[1] The aromatic nature of the ring provides a rigid scaffold for the precise orientation of substituents, while also contributing to the metabolic stability of the resulting drug molecules.[2]
Key Synthetic Methodologies
The construction of the pyrazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1.1.1. Knorr Pyrazole Synthesis: This classical and widely used method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[3][4]
1.1.2. 1,3-Dipolar Cycloaddition: This powerful and versatile method involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne. Nitrile imines are typically generated in situ from hydrazonoyl halides or by the oxidation of aldehyde hydrazones. This approach offers a high degree of regiocontrol in the synthesis of polysubstituted pyrazoles.[5]
Therapeutic Applications of Pyrazole-Containing Drugs
The broad pharmacological profile of pyrazole derivatives has led to their successful application in treating a multitude of diseases.[6][7]
Anti-inflammatory Agents
Perhaps the most well-known application of the pyrazole core is in the development of non-steroidal anti-inflammatory drugs (NSAIDs). The selective inhibition of cyclooxygenase-2 (COX-2) by pyrazole-containing compounds has revolutionized the management of pain and inflammation.[8]
Celecoxib (Celebrex®): A landmark selective COX-2 inhibitor, Celecoxib, is widely prescribed for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.[9] Its diaryl-substituted pyrazole structure allows it to selectively bind to the larger active site of the COX-2 isozyme over COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]
Anticancer Agents
The pyrazole scaffold is a prominent feature in a number of targeted cancer therapies, particularly kinase inhibitors.[3]
Crizotinib (Xalkori®): An inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, Crizotinib is a crucial therapeutic agent for certain types of non-small cell lung cancer.[10][11] The pyrazole ring in Crizotinib plays a key role in its binding to the ATP-binding pocket of these kinases.
Antimicrobial Agents
The growing threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Pyrazole derivatives have emerged as a promising class of compounds with significant antimicrobial activity.[12][13] Their mechanisms of action are diverse and can include the inhibition of essential bacterial enzymes like DNA gyrase.[14]
Other Therapeutic Areas
Beyond the major areas mentioned above, pyrazole-containing compounds have shown efficacy as:
-
Anticonvulsants: Modulating ion channels in the central nervous system.
-
Antidepressants: Targeting various receptors and enzymes involved in neurotransmission.[6]
-
Antiobesity agents: Rimonabant, a selective cannabinoid-1 (CB1) receptor antagonist, was developed for the treatment of obesity, though it was later withdrawn due to psychiatric side effects.[6]
Quantitative Data on Pyrazole-Based Drugs and Derivatives
The following tables summarize key quantitative data for representative pyrazole-containing compounds, providing a comparative look at their potency and selectivity.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 21500 | 242 | 88.8 | [15] |
| Rofecoxib | 530 | 18 | 29.4 | [16][17] |
| Valdecoxib | - | 5 | - | [17] |
| SC-236 | 180000 | 10 | 18000 | [17] |
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Target(s) | Cell Line | IC50 (µM) | Reference(s) |
| Crizotinib | ALK, c-Met | PANC-1 | ~5 | [10] |
| Pyrazole-Oxindole Conjugate 6h | - | Jurkat | 4.36 | [7] |
| Pyrazole-Indole Hybrid 7a | CDK-2 | HepG2 | 6.1 | [18] |
| Pyrazole-Indole Hybrid 7b | CDK-2 | HepG2 | 7.9 | [18] |
| Reddy et al. Compound 50 | - | MCF-7 | 0.83 - 1.81 | [19] |
Table 3: Receptor Binding Affinity of Rimonabant
| Compound | Target Receptor | Binding Affinity (Ki) (nM) | Reference(s) |
| Rimonabant | Cannabinoid-1 (CB1) | 2 | [6] |
Table 4: Antimicrobial Activity of Pyrazole Derivatives
| Compound/Derivative Class | Target Organism(s) | MIC (µg/mL) | Reference(s) |
| Naphthyl-substituted pyrazole-hydrazone (e.g., 6) | S. aureus, A. baumannii | 0.78 - 1.56 | [14] |
| Pyrazole-thiazole hybrids (10) | S. aureus | 1.9 - 3.9 | [14] |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 | [14] |
| Imidazo-pyridine substituted pyrazoles (18) | Gram-positive & Gram-negative strains | < 1 | [14] |
| Hydrazone 21a | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | [20] |
| Pyrano[2,3-c] Pyrazole 5c | E. coli, K. pneumoniae | 6.25 | [21] |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the evaluation of novel pyrazole derivatives. The following sections provide standardized protocols for key assays.
Synthesis Protocols
4.1.1. General Protocol for Knorr Pyrazole Synthesis
-
Reactants: A 1,3-dicarbonyl compound (1 equivalent) and a hydrazine derivative (1-1.2 equivalents).
-
Solvent: Typically a protic solvent such as ethanol or acetic acid.
-
Catalyst: A catalytic amount of a strong acid (e.g., HCl, H₂SO₄) is often used.
-
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
-
Add the hydrazine derivative to the solution. If using a hydrazine salt, a base may be added to liberate the free hydrazine.
-
Add the acid catalyst.
-
Heat the reaction mixture to reflux for a period ranging from 1 to 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate directly from the reaction mixture upon cooling or after the addition of water.
-
Collect the solid product by vacuum filtration and wash with a cold solvent.
-
If the product does not precipitate, perform an aqueous work-up by extracting the product into an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[1][3][8]
-
4.1.2. General Protocol for Pyrazole Synthesis via 1,3-Dipolar Cycloaddition
-
Reactants: An alkyne (1 equivalent) and a precursor to the nitrile imine (e.g., a hydrazonoyl halide, 1.1 equivalents).
-
Base: A non-nucleophilic base such as triethylamine to generate the nitrile imine in situ.
-
Solvent: An inert aprotic solvent such as toluene, THF, or chloroform.
-
Procedure:
-
Dissolve the alkyne and the hydrazonoyl halide in the solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base dropwise to the reaction mixture at room temperature or with cooling, depending on the reactivity of the substrates.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight, monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the triethylammonium halide salt.
-
Wash the filtrate with water and brine, then dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure.
-
Purify the resulting pyrazole derivative by column chromatography or recrystallization.[22]
-
Biological Assay Protocols
4.2.1. In Vitro COX-1/COX-2 Inhibition Assay
-
Objective: To determine the IC50 values of a test compound for the inhibition of COX-1 and COX-2 enzymes.
-
Principle: The assay measures the production of prostaglandins (e.g., PGE₂) from arachidonic acid by recombinant COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin levels.
-
Procedure:
-
Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme (a cofactor), and either the COX-1 or COX-2 enzyme to each well.
-
Add the diluted test compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a stop solution (e.g., a dilute acid).
-
Quantify the amount of PGE₂ produced using a commercial Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][23]
-
4.2.2. MTT Assay for Anticancer Activity
-
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines and determine its IC50 value.
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a no-cell control (blank).
-
Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this time, viable cells will form purple formazan crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.[24][25]
-
Visualizing Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly aid in the understanding of complex biological processes and experimental designs.
Figure 1: Selective Inhibition of COX-2 by Celecoxib.
Figure 2: Experimental Workflow for Knorr Pyrazole Synthesis.
Figure 3: Workflow for the MTT Cytotoxicity Assay.
Conclusion
The pyrazole core continues to be a highly fruitful and enduring scaffold in the field of drug discovery. Its synthetic accessibility, coupled with its favorable physicochemical properties, ensures its continued exploration for novel therapeutic agents. The successful translation of numerous pyrazole-based compounds from the laboratory to the clinic is a testament to the power of this versatile heterocycle. As our understanding of disease biology deepens, the rational design of new pyrazole derivatives targeting novel biological pathways will undoubtedly lead to the next generation of innovative medicines. This guide serves as a foundational resource for researchers aiming to harness the therapeutic potential of the pyrazole core in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Novel Pyrazole-Oxindole Conjugates with Cytotoxicity in Human Cancer Cells via Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. benchchem.com [benchchem.com]
- 10. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. storage.googleapis.com [storage.googleapis.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. biointerfaceresearch.com [biointerfaceresearch.com]
- 22. Synthesis and antifungal activities of new pyrazole derivatives via 1,3-dipolar cycloaddition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Knorr Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-(3-bromophenyl)-5-methyl-1H-pyrazole, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis follows the classical Knorr pyrazole synthesis pathway, which involves two primary stages: a Claisen condensation to form the key β-diketone intermediate, followed by a cyclocondensation reaction with hydrazine. This protocol offers a robust and reliable method for obtaining the target pyrazole derivative, which can serve as a crucial building block for the development of novel therapeutic agents.
Introduction
The pyrazole nucleus is a prominent feature in a wide array of pharmacologically active compounds, exhibiting properties such as anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The Knorr pyrazole synthesis, first reported in the 1880s, remains a cornerstone of heterocyclic chemistry for its versatility and efficiency in constructing the pyrazole ring. The reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] This application note details a two-step procedure for the synthesis of 3-(3-bromophenyl)-5-methyl-1H-pyrazole, starting from commercially available 3'-bromoacetophenone.
Chemical Reaction Scheme
The overall synthesis proceeds in two distinct steps:
-
Step 1: Claisen Condensation Formation of 1-(3-bromophenyl)butane-1,3-dione from 3'-bromoacetophenone and ethyl acetate using a strong base like sodium ethoxide.[2][3]
-
Step 2: Knorr Pyrazole Synthesis (Cyclocondensation) Reaction of the intermediate 1-(3-bromophenyl)butane-1,3-dione with hydrazine hydrate in an acidic medium to yield the final product, 3-(3-bromophenyl)-5-methyl-1H-pyrazole.[4]
Experimental Workflow Diagram
The following diagram illustrates the sequential workflow of the synthesis protocol.
Caption: Experimental workflow for the two-step synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory. Sodium ethoxide and hydrazine hydrate are corrosive and toxic; handle with extreme care.
Protocol 1: Synthesis of 1-(3-bromophenyl)butane-1,3-dione (Intermediate)
This procedure is based on the principles of the Claisen condensation reaction.[2][5]
Materials:
-
3'-Bromoacetophenone
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (or sodium metal and absolute ethanol)
-
Toluene or Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 2 M
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Base Preparation (if starting from sodium): To the flask, add absolute ethanol followed by small, carefully cut pieces of sodium metal to prepare sodium ethoxide in situ. Allow the reaction to proceed until all sodium has dissolved. Alternatively, use commercially available sodium ethoxide.
-
Reagent Addition: Add anhydrous toluene or diethyl ether to the sodium ethoxide. A mixture of 3'-bromoacetophenone (1.0 eq) and anhydrous ethyl acetate (1.5 eq) is then added dropwise from the dropping funnel over 30 minutes with vigorous stirring.
-
Reaction: Upon completion of the addition, heat the mixture to reflux (typically 80-100°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly add 2 M HCl with stirring to neutralize the mixture and quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 1-(3-bromophenyl)butane-1,3-dione.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of 3-(3-Bromophenyl)-5-methyl-1H-pyrazole (Final Product)
This protocol follows the Knorr pyrazole synthesis by cyclocondensation.[4]
Materials:
-
1-(3-bromophenyl)butane-1,3-dione (from Protocol 1)
-
Hydrazine hydrate (64-85% solution)
-
Ethanol
-
Glacial acetic acid or Sulfuric acid (catalytic amount)
-
Crushed ice/water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-(3-bromophenyl)butane-1,3-dione (1.0 eq) in ethanol.
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (1.1 eq). Then, add a few drops of glacial acetic acid or a catalytic amount of sulfuric acid.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) for 4-6 hours. Monitor the reaction's completion by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice and water with stirring.
-
Filtration: A solid precipitate of the pyrazole product should form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with cold water to remove any residual acid and hydrazine salts.
-
Drying and Purification: Air-dry the product. For higher purity, the crude product can be recrystallized from ethanol or an ethanol/water mixture.
Data Summary
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Typical Yield (%) |
| 1-(3-bromophenyl)butane-1,3-dione | C₁₀H₉BrO₂ | 241.08 | Solid | 94-96 | 70-85 |
| 3-(3-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | 237.10 | Solid | 105-108 | 85-95 |
Note: Yields are representative and may vary based on reaction scale and optimization.
Characterization Data (Representative)
3-(3-Bromophenyl)-5-methyl-1H-pyrazole:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.85 (t, J=1.8 Hz, 1H), 7.55 (dt, J=7.8, 1.3 Hz, 1H), 7.38 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.20 (t, J=7.9 Hz, 1H), 6.35 (s, 1H), 2.35 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 148.5, 140.2, 133.5, 131.2, 130.3, 126.5, 122.8, 121.9, 105.5, 11.2.
-
Mass Spectrometry (ESI-MS): m/z 237.0 [M+H]⁺, 239.0 [M+2+H]⁺.
This detailed protocol provides a clear and reproducible method for the synthesis of 3-(3-bromophenyl)-5-methyl-1H-pyrazole, enabling its accessibility for further research and development in the pharmaceutical industry.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Bromo Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has found extensive application in the synthesis of biaryl and hetero-biaryl motifs, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Pyrazole-containing compounds are of particular interest in drug discovery due to their diverse biological activities. The functionalization of the pyrazole core at the 3-position via Suzuki-Miyaura coupling of 3-bromo pyrazoles with various boronic acids or esters provides a versatile and strategic route to novel molecular entities.
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction applied to 3-bromo pyrazoles, including optimized reaction conditions, detailed experimental protocols, and a summary of expected outcomes.
Data Presentation: Comparison of Reaction Conditions
The efficiency of the Suzuki-Miyaura cross-coupling of 3-bromo pyrazoles is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize quantitative data from various protocols, offering a comparative overview of different reaction conditions and their impact on product yield.
Table 1: Suzuki-Miyaura Coupling of Various 3-Bromo Pyrazole Derivatives
| 3-Bromo Pyrazole Derivative | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-protected tribromopyrazole | Arylboronic acid (1.0 equiv) | Pd(PPh₃)₄ (3) | K₃PO₄ (1.5) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 66-73 | [1] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ (2) | Dioxane | 110 | - | 9 | [2][3] |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | p-Methoxyphenylboronic acid | XPhosPdG2 (5) / XPhos (10) | K₂CO₃ (3) | Ethanol/H₂O (4:1) | 135 (MW) | 0.67 | 67-89 | [2][3] |
| 3-Bromopyrazole | Phenylboronic acid | P1* (1.0-1.5) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 60 | 5-8 | 61-86 | [4] |
| 3-Bromoindazoles | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/EtOH/H₂O | 140 (MW) | - | Good to Excellent | [5][6] |
*P1 = XPhos-derived precatalyst
Table 2: Optimization of Suzuki-Miyaura Coupling for 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield of Arylated Product (%) | Yield of Debrominated Product (%) | Reference |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 9 | 91 | [2] |
| PdCl₂(dppf) (5) | - | Na₂CO₃ (2) | Dioxane | 110 | 17 | 83 | [2] |
| XPhosPdG2 (5) | XPhos (10) | K₂CO₃ (3) | Ethanol/H₂O (4:1) | 135 (MW) | High | Minimal | [2][3] |
Experimental Protocols
The following are detailed methodologies for the Suzuki-Miyaura cross-coupling of 3-bromo pyrazoles. These protocols are general and may require optimization for specific substrates.
Protocol 1: Conventional Heating Conditions for N-Protected Bromopyrazoles
This protocol is adapted from the site-selective Suzuki-Miyaura reactions of N-protected tribromopyrazoles.[1]
Materials:
-
N-protected 3-bromo pyrazole derivative (1.0 equiv)
-
Arylboronic acid (1.0-1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
K₃PO₄ (1.5 equiv)
-
1,4-Dioxane
-
Water (deoxygenated)
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried reaction vessel, add the N-protected 3-bromo pyrazole, arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the vessel under the inert atmosphere.
-
Add a deoxygenated 4:1 mixture of 1,4-dioxane and water to the reaction vessel.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl pyrazole.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is optimized for the rapid and efficient coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones.[2][3]
Materials:
-
3-Bromo pyrazolo[1,5-a]pyrimidin-5-one derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhosPdG2 (5 mol%)
-
XPhos (10 mol%)
-
K₂CO₃ (3 equiv)
-
Ethanol
-
Water (deoxygenated)
-
Microwave reactor vial
Procedure:
-
In a microwave reactor vial, combine the 3-bromo pyrazolo[1,5-a]pyrimidin-5-one, arylboronic acid, XPhosPdG2, XPhos, and K₂CO₃.
-
Add a deoxygenated 4:1 mixture of ethanol and water to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 135 °C for 40 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Evaporate the solvents under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by flash column chromatography to yield the 3-arylated product.
Mandatory Visualizations
Experimental Workflow
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for N-arylation of 3-(3-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrazoles is a cornerstone of medicinal chemistry, yielding scaffolds with significant therapeutic potential. N-arylpyrazoles are integral components of numerous pharmaceuticals, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The targeted molecule, a derivative of 3-(3-bromophenyl)-1H-pyrazole, serves as a versatile intermediate for the synthesis of novel drug candidates. The bromine substituent provides a reactive handle for further chemical modifications, enabling the exploration of a broad chemical space in drug discovery programs.
This document provides detailed protocols for the N-arylation of this compound using two robust and widely adopted methods: the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are designed to be reproducible and scalable, catering to the needs of both academic research and industrial drug development.
Significance in Drug Discovery
The pyrazole nucleus is a "privileged scaffold" in drug discovery, meaning it is a structural motif that is frequently found in biologically active compounds.[1][4] The introduction of an aryl group at the N1 position of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. N-arylpyrazoles are known to interact with a variety of biological targets, and their derivatives have been developed as potent and selective inhibitors of enzymes such as COX-2.[1]
Experimental Protocols
Two primary catalytic systems are presented for the N-arylation of this compound: a palladium-catalyzed Buchwald-Hartwig reaction and a copper-catalyzed Ullmann condensation. The choice of method may depend on the specific arylating agent, available laboratory equipment, and desired reaction conditions.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, offering high yields and broad functional group tolerance under relatively mild conditions.[5][6][7][8]
Reaction Scheme:
Caption: General scheme for Buchwald-Hartwig N-arylation.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide, iodide, or triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst)
-
Phosphine ligand (e.g., XPhos, SPhos, or tBuBrettPhos)[9][10]
-
Base (e.g., Cs₂CO₃, K₃PO₄, or NaOtBu)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (4 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the prescribed time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative Examples):
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 18 | ~85-95 |
| 4-Bromobenzonitrile | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | 24 | ~80-90 |
| Phenyltriflate | Pd₂(dba)₃ / tBuBrettPhos | NaOtBu | Toluene | 80 | 12 | ~90-98[9] |
Protocol 2: Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, often favored for its cost-effectiveness.[11][12] Modern protocols utilize catalytic amounts of copper and various ligands to achieve high yields under milder conditions than traditional methods.[11][13] Microwave-assisted Ullmann reactions can significantly reduce reaction times.[14][15][16][17][18]
Reaction Scheme:
Caption: General scheme for Ullmann N-arylation.
Materials:
-
This compound
-
Aryl halide (typically aryl iodide or bromide)
-
Ligand (e.g., L-proline, a diamine, or a phenanthroline derivative)[21][22]
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., DMF, DMSO, or NMP)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2 equiv.), the copper catalyst (e.g., 10 mol% CuI), the ligand (20 mol%), and the base (2.0 equiv.).
-
Add the solvent.
-
For conventional heating, flush the vessel with an inert gas, and heat the mixture to the desired temperature (typically 110-150 °C) with stirring for 24-48 hours.
-
For microwave-assisted synthesis, seal the vessel and heat in a microwave reactor to the specified temperature (e.g., 150 °C) for a shorter duration (e.g., 10-30 minutes).[17]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Representative Examples):
| Aryl Halide | Catalyst/Ligand | Base | Solvent | Method | Temp (°C) | Time | Yield (%) |
| 4-Iodoanisole | CuI / L-proline | K₂CO₃ | DMSO | Conventional | 120 | 24 h | ~75-85 |
| 3-Bromopyridine | Cu₂O / TMEDA | Cs₂CO₃ | DMF | Conventional | 130 | 36 h | ~70-80 |
| 4-Bromoacetophenone | CuI / (none) | K₃PO₄ | (none) | Microwave | 150 | 20 min | ~60-75[16] |
Workflow and Logic Diagrams
Experimental Workflow:
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes: Leveraging 3-(3-Bromophenyl)-1H-pyrazole in Multi-Component Reactions for Drug Discovery
APN-PYR-MCR-001
Introduction
3-(3-Bromophenyl)-1H-pyrazole is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: the nucleophilic pyrazole nitrogen (N-H) and the aryl C-Br bond, which is amenable to a variety of cross-coupling reactions. These features make it an ideal candidate for use in multi-component reactions (MCRs), which allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. This application note explores the potential of this compound as a substrate in MCRs for the efficient synthesis of novel compound libraries for screening and lead optimization.
While direct literature examples of this compound in classical multi-component reactions are not extensively documented, its functional handles provide a strong basis for its application in novel MCRs or sequential one-pot syntheses that mimic MCR efficiency. This note presents detailed protocols for proposed multi-component strategies, drawing upon established methodologies for pyrazole functionalization.
Proposed Multi-Component Applications
Sequential Ugi-Azide/Heck Cyclization for the Synthesis of Tetrazolyl-Pyrazolyl-Isoquinolines
This proposed sequential one-pot reaction combines an Ugi-azide four-component reaction with a subsequent intramolecular Heck cyclization. The pyrazole moiety is introduced via the amine component, which can be synthesized from this compound. This strategy enables the rapid assembly of complex, nitrogen-rich heterocyclic scaffolds.
Experimental Workflow: Ugi-Azide/Heck Cyclization
Caption: Sequential Ugi-Azide/Heck Cyclization Workflow.
Protocol: One-Pot Ugi-Azide/Heck Cyclization
This protocol is adapted from established procedures for similar transformations.
Materials:
-
3-(3-Bromophenyl)-1H-pyrazol-1-amine (synthesized separately)
-
2-Bromobenzaldehyde
-
tert-Butyl isocyanide
-
Azidotrimethylsilane (TMSN₃)
-
Methanol (anhydrous)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
Procedure:
-
Ugi-Azide Reaction: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(3-Bromophenyl)-1H-pyrazol-1-amine (1.0 mmol, 1.0 equiv), 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv), and anhydrous methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) followed by azidotrimethylsilane (1.1 mmol, 1.1 equiv).
-
Seal the flask and stir the reaction mixture at 40°C for 24 hours.
-
Heck Cyclization: After cooling to room temperature, add Pd(OAc)₂ (0.05 mmol, 5 mol%), PPh₃ (0.1 mmol, 10 mol%), Na₂CO₃ (2.0 mmol, 2.0 equiv), and anhydrous DMF (5 mL).
-
Degas the mixture with N₂ or Ar for 15 minutes.
-
Heat the reaction mixture to 100°C and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (50 mL), and wash with water (3 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tetrazolyl-pyrazolyl-isoquinoline.
Quantitative Data (Hypothetical):
The following table presents hypothetical yields for the proposed sequential reaction with various isocyanides, based on typical efficiencies of Ugi and Heck reactions.
| Entry | Isocyanide Component | Overall Yield (%) | Purity (%) |
| 1 | tert-Butyl isocyanide | 65 | >95 |
| 2 | Cyclohexyl isocyanide | 72 | >95 |
| 3 | Benzyl isocyanide | 68 | >95 |
Three-Component Synthesis of N-Arylated Pyrazoles
This proposed three-component reaction would involve the in-situ N-arylation of this compound with an aryl halide, followed by a subsequent functionalization. A plausible approach is a copper- or palladium-catalyzed N-arylation in a one-pot fashion with another coupling partner. For this example, we propose a copper-catalyzed three-component synthesis of 1,3-diarylpyrazoles.
Reaction Pathway: Three-Component N-Arylation
Caption: Proposed Three-Component N-Arylation of Pyrazole.
Protocol: Copper-Catalyzed Three-Component N-Arylation
This protocol is based on well-established copper-catalyzed N-arylation methods.
Materials:
-
This compound
-
Aryl iodide (e.g., 4-iodoanisole)
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO, anhydrous)
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMSO (3 mL).
-
Seal the vial and stir the mixture vigorously at 90-110°C for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water (30 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylated pyrazole.
Quantitative Data (Hypothetical):
The following table shows expected yields for the N-arylation with various aryl iodides, based on typical copper-catalyzed coupling efficiencies.
| Entry | Aryl Iodide | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Iodoanisole | CuI/L-proline | DMSO | 110 | 85 |
| 2 | 4-Iodotoluene | CuI/L-proline | DMSO | 110 | 82 |
| 3 | 1-Iodo-4-nitrobenzene | CuI/L-proline | DMSO | 90 | 75 |
Conclusion
This compound represents a promising starting material for the development of novel multi-component reactions. The protocols outlined in this application note provide a framework for the synthesis of complex, drug-like molecules in an efficient and convergent manner. While these specific applications are proposed based on established chemical principles, they highlight the potential for this versatile building block to contribute to the rapid generation of chemical diversity for biological screening. Further experimental validation is encouraged to optimize these and other potential MCRs involving this pyrazole derivative.
Application Notes: In Vitro COX-1 and COX-2 Inhibition Assay for Pyrazole Compounds
Introduction
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, such as prostaglandins, prostacyclin, and thromboxane.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain the normal lining of the stomach and are involved in kidney and platelet function.[3][4] In contrast, COX-2 is an inducible enzyme, with its expression levels significantly increasing at sites of inflammation.[1][3] It is the primary mediator of the inflammatory response, pain, and fever.[3]
The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) comes from their ability to inhibit COX enzymes.[5] However, traditional NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects due to the inhibition of COX-1's protective functions.[3] Therefore, the development of selective COX-2 inhibitors is a key focus in drug discovery to provide anti-inflammatory relief with a reduced risk of such side effects.[3] Pyrazole-containing compounds have been a significant area of research, with many demonstrating potent and selective COX-2 inhibitory activity.[6][7][8]
These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory activity and selectivity of pyrazole compounds against COX-1 and COX-2 enzymes.
Signaling Pathway
The COX enzymes are central to the conversion of arachidonic acid into various prostanoids.[4][9] Upon cellular stimulation, arachidonic acid is released from the cell membrane phospholipids.[4] Both COX-1 and COX-2 catalyze the conversion of arachidonic acid into the intermediate PGG2 and then to PGH2.[4][9] PGH2 is then converted by specific isomerases into prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane (TXA2), which are key mediators of inflammation and other physiological processes.[4][9]
Caption: The Cyclooxygenase (COX) signaling pathway.
Experimental Protocols
This protocol describes a fluorometric method for screening pyrazole compounds as inhibitors of COX-1 and COX-2. The assay measures the peroxidase activity of COX by detecting the oxidation of a probe, which generates a fluorescent signal.
1. Principle of the Assay
The assay is based on the detection of Prostaglandin G2 (PGG2), the intermediate product generated by the COX enzyme.[1] The supplied COX Probe produces a fluorescent signal (Excitation/Emission = 535/587 nm) that is proportional to the amount of PGG2 generated, which in turn reflects the COX activity.[1] The inhibition of the enzyme by a test compound results in a decrease in the fluorescent signal.
2. Materials and Reagents
-
COX-1 enzyme (ovine)[10]
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)[8]
-
COX Probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)[10]
-
COX Cofactor (e.g., Heme)[11]
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) for substrate preparation[1][11]
-
Test Pyrazole Compounds
-
Control Inhibitors:
-
Selective COX-2 inhibitor (e.g., Celecoxib)[1]
-
Non-selective inhibitor (e.g., Indomethacin)
-
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplates
-
Fluorometric microplate reader with Ex/Em = 535/587 nm capability[1]
3. Reagent Preparation
-
COX Assay Buffer: Prepare according to the manufacturer's instructions or use 0.1 M Tris-HCl, pH 8.0.
-
COX Enzymes: Reconstitute lyophilized enzymes with assay buffer or sterile water as per the supplier's data sheet. Aliquot and store at -80°C. Keep on ice during use.[1][12]
-
Test Compound/Inhibitor Stocks: Prepare 10 mM stock solutions of pyrazole compounds and control inhibitors in DMSO. Create serial dilutions to generate a range of concentrations. The final DMSO concentration in the assay wells should be ≤1%.
-
Arachidonic Acid Solution: To prepare a 2 mM solution, mix equal volumes of the supplied arachidonic acid (in ethanol) and 0.1 M KOH or NaOH, vortex, and then dilute with purified water. This solution should be prepared fresh and used within 30-60 minutes.[10][11]
-
Reaction Mix: For each well, prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor according to the kit manufacturer's protocol.[1]
4. Assay Procedure
The following procedure is for a single 96-well plate. All reactions should be performed in triplicate.
-
Plate Setup:
-
Enzyme Control (EC) wells (100% Activity): Add 10 µL of Assay Buffer.[1]
-
Inhibitor Control (IC) wells: Add 10 µL of the appropriate control inhibitor (e.g., Celecoxib).[1]
-
Sample (S) wells: Add 10 µL of the diluted pyrazole test compound.[1]
-
Background wells: Add 10 µL of Assay Buffer. These wells will not contain the enzyme.
-
-
Add Reaction Mix: Add 80 µL of the prepared Reaction Mix to all wells (EC, IC, S, and Background).
-
Add Enzyme:
-
Add 10 µL of the diluted COX-1 or COX-2 enzyme solution to the EC, IC, and S wells.
-
Add 10 µL of Assay Buffer to the Background wells.[10]
-
-
Pre-incubation: Gently tap the plate to mix and incubate at 37°C for 10 minutes. This allows the inhibitors to interact with the enzymes. Note that some inhibitors are time-dependent, and incubation times may need optimization.[11]
-
Initiate Reaction: Add 10 µL of the freshly prepared Arachidonic Acid solution to all wells to initiate the reaction.[1][11]
-
Measurement: Immediately begin measuring the fluorescence kinetically at 25°C or 37°C for 5-10 minutes, using an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.[1][12]
Experimental Workflow
Caption: Workflow for the in vitro COX inhibition assay.
Data Presentation and Analysis
1. Calculation of Inhibition
-
Choose two time points (T1 and T2) within the linear range of the kinetic plot for all wells.
-
Obtain the corresponding fluorescence values (RFU1 and RFU2).
-
Calculate the slope for each well: Slope = (RFU2 - RFU1) / (T2 - T1).[12]
-
Calculate the percent inhibition for each inhibitor concentration using the following formula:
% Inhibition = [(Slope of EC - Slope of S) / Slope of EC] x 100 [12]
Where:
-
Slope of EC is the rate of the Enzyme Control (100% activity).
-
Slope of S is the rate of the Sample well containing the pyrazole compound.
-
2. IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%. Plot the % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response curve) to determine the IC50 value.
3. Selectivity Index (SI)
The selectivity index is a ratio that quantifies the selectivity of a compound for COX-2 over COX-1. It is calculated as follows:
SI = IC50 (COX-1) / IC50 (COX-2) [6]
A higher SI value indicates greater selectivity for COX-2.
4. Data Summary Table
The results should be summarized in a clear, tabular format for easy comparison.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Pyrazole-001 | Image | >100 | 1.15 ± 0.12 | >87 |
| Pyrazole-002 | Image | 85.4 ± 5.6 | 1.50 ± 0.21 | 56.9 |
| Pyrazole-003 | Image | >100 | 8.72 ± 0.95 | >11 |
| Celecoxib (Control) | Image | 8.6 ± 0.7 | 0.11 ± 0.02 | 78.2 |
| Indomethacin (Control) | Image | 0.25 ± 0.04 | 2.3 ± 0.3 | 0.11 |
Note: The data presented in this table are for illustrative purposes only and should be replaced with experimentally derived values. All experiments should be performed in multiple replicates, and data should be presented as mean ± standard deviation (SD) or standard error of the mean (SEM).[6][13]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 4. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
- 13. Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Evaluating the Cytotoxicity of Pyrazole Derivatives in Cancer Cell Lines Using Cell Viability Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazole and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad pharmacological activities.[1] Numerous studies have highlighted their potential as potent anticancer agents, demonstrating efficacy against a wide range of cancer cell lines, including those from breast, lung, colon, and cervical cancers.[2][3] These compounds exert their anticancer effects through various mechanisms, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways essential for tumor growth and proliferation, like those involving cyclin-dependent kinases (CDKs), tubulin, and epidermal growth factor receptor (EGFR).[4][5][6]
The initial and most critical step in evaluating the potential of a novel pyrazole derivative as an anticancer agent is to determine its cytotoxic effect on cancer cells. Cell viability assays are fundamental tools used to measure the dose-dependent and time-dependent effects of these compounds on cell proliferation and survival. Colorimetric assays, such as the MTT and WST-1 assays, are widely used for this purpose due to their reliability, sensitivity, and suitability for high-throughput screening.
This application note provides detailed protocols for conducting MTT and WST-1 cell viability assays to assess the cytotoxic activity of pyrazole derivatives against cancer cell lines. It also includes representative data and diagrams to illustrate experimental workflows and the underlying mechanisms of action.
Principle of Tetrazolium-Based Cell Viability Assays
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) assays are colorimetric methods for quantifying viable, metabolically active cells.[7] The principle is based on the reduction of a yellow tetrazolium salt to a colored formazan product by mitochondrial dehydrogenase enzymes present in living cells.[8]
-
MTT Assay: The MTT tetrazolium salt is reduced to an insoluble purple formazan crystal.[9] A solubilization agent, such as dimethyl sulfoxide (DMSO), is required to dissolve these crystals before the absorbance can be measured.[10]
-
WST-1 Assay: The WST-1 salt is cleaved to form a water-soluble formazan dye, which simplifies the protocol by eliminating the need for a solubilization step.[11]
In both assays, the amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measurement of cell viability after treatment with the pyrazole derivatives.
Experimental Protocols
3.1. Materials and Reagents
-
Cancer cell line(s) of interest (e.g., MDA-MB-468, A549, HCT-116, HeLa)[4][8]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[8][10]
-
Pyrazole derivatives, dissolved in DMSO to create a stock solution
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)[8]
-
96-well flat-bottom sterile tissue culture plates
-
MTT solution (5 mg/mL in PBS) or Cell Proliferation Reagent WST-1
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multichannel pipette and sterile tips
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (ELISA reader)
3.2. Protocol 1: MTT Assay
This protocol is a standard method for assessing cell viability.[10]
-
Cell Seeding:
-
Harvest cancer cells that are in the logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in a complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000–10,000 cells/well (e.g., 7.5 x 10³ cells/well) in 100 µL of medium.[8][9]
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in a complete medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (typically ≤0.5%) to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the pyrazole compounds (e.g., 3, 6.25, 12.5, 25, 50, 100 µM).[8]
-
Include "vehicle control" wells containing cells treated with the medium and the same concentration of DMSO as the test wells. Also, include "blank" wells with medium only.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[8]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.[10]
-
Shake the plate gently for 1 minute to ensure the formazan is completely dissolved.[11]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
3.3. Protocol 2: WST-1 Assay
This protocol offers a more streamlined alternative to the MTT assay.[11][12]
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
WST-1 Reagent Addition:
-
Incubation:
-
Incubate the plate for 0.5 to 4 hours at 37°C with 5% CO₂. The optimal incubation time can vary between cell lines and should be determined empirically.[11]
-
-
Measurement:
-
Data Analysis:
-
Follow step 5 from the MTT Assay protocol to calculate % cell viability and determine the IC₅₀ value.
-
Data Presentation: Cytotoxicity of Pyrazole Derivatives
The following tables summarize the cytotoxic activity (IC₅₀ values) of various pyrazole derivatives against different human cancer cell lines, as determined by cell viability assays.
Table 1: Cytotoxic Activity of Pyrazole Derivatives in Breast Cancer Cell Lines
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 3f | MDA-MB-468 (TNBC) | 24 | 14.97 | [8][13] |
| 48 | 6.45 | [13] | ||
| Paclitaxel (Control) | MDA-MB-468 (TNBC) | 24 | 49.90 | [13] |
| 48 | 25.19 | [13] | ||
| P3C Derivative | MDA-MB-231 (TNBC) | Not Specified | 0.25 - 0.49 | [14] |
| Compound 24e | MCF-7 | Not Specified | 5.5 | [1] |
| MDA-MB-231 | Not Specified | 6.6 | [1] | |
| Compound 43 | MCF-7 | Not Specified | 0.25 | [4] |
| Doxorubicin (Control) | MCF-7 | Not Specified | 0.95 | [4] |
| Compound 18h | MCF-7 | Not Specified | 12.4 | [15] |
| | MDA-MB-231 | Not Specified | 7.18 |[15] |
Table 2: Cytotoxic Activity of Pyrazole Derivatives in Other Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 24 | A549 | Lung | 8.21 | [4][5] |
| HCT116 | Colorectal | 19.56 | [4][5] | |
| Compound 34d | HeLa | Cervical | 10.41 | [1] |
| DU-145 | Prostate | 10.77 | [1] | |
| Compound 7 | A549 | Lung | 0.15 - 0.33 | [4] |
| HeLa | Cervical | 0.15 - 0.33 | [4] | |
| HepG2 | Liver | 0.15 - 0.33 | [4] | |
| Pyrazolyl Analogue | HCT-116 | Colon | 4.2 | [16] |
| Compound 4 | HCT-116 | Colon | GI₅₀ = 3.81 | [17] |
| Compound 5j | HeLa | Cervical | Most Active | [18] |
| Compound 10b & 10c | A549, PC-3 | Lung, Prostate | Potent Cytotoxicity |[19][20] |
Visualizations: Workflows and Signaling Pathways
The following diagram illustrates the general workflow for assessing the cytotoxicity of pyrazole derivatives using a tetrazolium-based assay.
Many pyrazole derivatives induce cell death by activating the intrinsic apoptotic pathway. This often involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and activation of caspases.[8][13][14]
Conclusion
Cell viability assays like MTT and WST-1 are indispensable primary screening tools in the evaluation of novel pyrazole derivatives for anticancer activity. They provide robust, quantitative data (IC₅₀ values) that are essential for structure-activity relationship (SAR) studies and for selecting lead candidates for further mechanistic investigation.[19] The protocols outlined in this note are well-established methods for generating reliable and reproducible results, forming the foundation of preclinical cancer drug discovery. Following these standardized procedures will enable researchers to effectively assess and compare the cytotoxic potential of new pyrazole compounds, accelerating the development of next-generation cancer therapeutics.
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. srrjournals.com [srrjournals.com]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-Bromophenyl)-1H-pyrazole in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 3-(3-Bromophenyl)-1H-pyrazole as a scaffold for developing novel anti-inflammatory agents. The information presented is based on the known anti-inflammatory properties of closely related pyrazole-based compounds and provides detailed protocols for its evaluation.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds that form the core of several commercially successful anti-inflammatory drugs, such as celecoxib. The pyrazole scaffold is recognized for its ability to inhibit key enzymes in the inflammatory cascade, notably cyclooxygenase-2 (COX-2). The subject of these notes, this compound, incorporates a bromophenyl moiety, a common substituent in pharmacologically active molecules that can influence binding affinity and metabolic stability. While direct and extensive research on the anti-inflammatory properties of this specific molecule is emerging, the broader family of bromophenyl-pyrazole derivatives has demonstrated significant potential in preclinical studies. This document outlines the anticipated mechanism of action and provides detailed experimental protocols to facilitate the investigation of this compound and its analogues as potential anti-inflammatory drug candidates.
Mechanism of Action
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. COX-2 is upregulated at sites of inflammation and is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole-based inhibitors can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.
Furthermore, pyrazole derivatives have been shown to modulate other inflammatory pathways, including the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) and the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Inhibition of the NF-κB pathway can therefore lead to a broad-spectrum anti-inflammatory response.
Data Presentation
The following tables summarize quantitative data from studies on closely related bromophenyl-pyrazole derivatives, which serve as a predictive indicator of the potential anti-inflammatory efficacy of this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Representative Bromophenyl-Pyrazole Derivatives
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound |
| 8b (Thymol-pyrazole hybrid with bromophenyl) | 13.6 | 0.043 | 316 | Celecoxib (SI = 327)[1] |
| 6e (Pyrazole-pyridazine hybrid with bromo) | >100 | 2.51 | >39.8 | Celecoxib (SI = 2.51)[2] |
Note: The data presented is for structurally related compounds and should be considered as a guide for the potential activity of this compound.
Table 2: In Vivo Anti-inflammatory Activity of a Representative Pyrazole Derivative
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) at 4h | Reference Compound |
| AD 532 (A pyrazole derivative) | Not Specified | Significant reduction in paw edema | Indomethacin, Celecoxib[3] |
Note: Specific percentage of inhibition for a direct analogue of this compound was not available in the reviewed literature. The provided information indicates the potential for in vivo activity.
Table 3: Inhibition of Nitric Oxide Production by Representative Pyrazole Derivatives
| Compound ID | Concentration (µM) | NO Inhibition (%) | Reference Compound |
| 1m (Triarylpyrazole analog) | 10 | 37.19 | L-NIL[4] |
| 1H-Pyrazole-1-carboxamidine (PCA) | - | IC50 = 0.2 µM (for NOS isoforms) | N(G)-methyl-L-arginine (NMA)[5] |
Note: The data illustrates the potential of the pyrazole scaffold to inhibit nitric oxide production.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound (various doses).
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 enzymes.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
This compound (dissolved in DMSO)
-
Reference drug (e.g., Celecoxib, Indomethacin)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
-
Microplate reader
Procedure:
-
Prepare different concentrations of the test compound and reference drug.
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add the test compound or reference drug to the respective wells and incubate for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate for a defined time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using a commercial EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
In Vitro Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Reference drug (e.g., L-NAME)
-
Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or reference drug for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.
Mandatory Visualizations
Caption: Putative anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for evaluating the anti-inflammatory activity.
References
- 1. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Inhibitory Effects of Pyridylpyrazole Derivatives on LPS-Induced PGE2 Productions and Nitric Oxide in Murine RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the synthesis and evaluation of pyrazole-based kinase inhibitors, a prominent class of compounds in targeted drug discovery. The pyrazole scaffold is a privileged structure, forming the core of numerous approved and investigational kinase inhibitors. This document outlines synthetic protocols for key pyrazole-based inhibitor classes, presents their biological activity data, and illustrates the signaling pathways they modulate.
Introduction to Pyrazole-Based Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole ring system is a versatile scaffold in medicinal chemistry, capable of forming key hydrogen bond interactions within the ATP-binding site of various kinases. Its synthetic tractability allows for the facile generation of diverse chemical libraries to optimize potency and selectivity. Notably, the pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine and is found in numerous potent kinase inhibitors.
Featured Kinase Inhibitor Classes and Protocols
This document details the synthesis of three distinct classes of pyrazole-based kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2), p38 Mitogen-Activated Protein Kinase (MAPK), and c-Jun N-terminal Kinase 3 (JNK3).
I. Pyrazolo[3,4-d]pyrimidine-Based CDK2 Inhibitors
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly the G1/S phase transition. Its overactivity is frequently observed in various cancers, making it an attractive target for anticancer drug development. The pyrazolo[3,4-d]pyrimidine scaffold has proven to be a highly effective core for the development of potent CDK2 inhibitors.
Signaling Pathway of CDK2 in Cell Cycle Regulation
The following diagram illustrates the central role of the Cyclin E/CDK2 complex in promoting the G1/S transition by phosphorylating the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the expression of genes required for DNA replication. Inhibition of CDK2 blocks this cascade, leading to cell cycle arrest.
Caption: CDK2 Signaling in G1/S Phase Transition and Inhibition.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine CDK2 Inhibitor
This protocol describes a general method for the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidine CDK2 inhibitors.[1][2][3][4]
Step 1: Synthesis of 5-amino-1-(substituted)-1H-pyrazole-4-carbonitrile
-
To a solution of (ethoxymethylene)malononitrile (1.22 g, 10 mmol) in absolute ethanol (20 mL), add the desired substituted hydrazine (e.g., p-tolylhydrazine hydrochloride, 10 mmol).
-
Reflux the reaction mixture for 6 hours.
-
Cool the mixture to room temperature.
-
Collect the resulting solid precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the 5-aminopyrazole intermediate.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidin-4-amine
-
A mixture of the 5-aminopyrazole-4-carbonitrile intermediate (10 mmol) and formamide (20 mL) is heated at reflux for 8-12 hours.
-
Alternatively, the intermediate can be heated with triethyl orthoformate and a catalytic amount of acetic acid.
-
After cooling, the reaction mixture is poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pyrazolo[3,4-d]pyrimidin-4-amine core.
Step 3: Functionalization at the 4-position (Example: Suzuki Coupling)
-
If a 4-chloro-pyrazolo[3,4-d]pyrimidine intermediate is used, it can be functionalized via Suzuki coupling.
-
To a solution of the 4-chloro-pyrazolo[3,4-d]pyrimidine (1 mmol) and a desired boronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (10 mL), add sodium carbonate (2 mmol) and Pd(PPh₃)₂Cl₂ (0.05 mmol).
-
Heat the mixture at reflux under a nitrogen atmosphere for 8-16 hours.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final inhibitor.
Quantitative Data: CDK2 Inhibition
| Compound ID | R1-substituent | R4-substituent | CDK2 IC₅₀ (µM) |
| 1a | p-tolyl | 4-fluorophenyl | 0.081 |
| 1b | p-tolyl | 4-chlorophenyl | 0.057 |
| 1c | p-tolyl | 3-methoxyphenyl | 0.119 |
| Roscovitine | - | - | 0.25 |
Data compiled from representative literature.[1][2]
II. Pyrazole Urea-Based p38 MAPK Inhibitors
p38 Mitogen-Activated Protein Kinases are key components of signaling cascades that respond to cellular stress and inflammatory cytokines. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases and cancers. Pyrazole-based ureas have been developed as potent and selective inhibitors of p38 MAPK.
Signaling Pathway of p38 MAPK
The diagram below illustrates the activation of the p38 MAPK cascade by various stressors, leading to the phosphorylation of downstream transcription factors and kinases that regulate inflammation and apoptosis.
Caption: p38 MAPK Signaling Cascade and Inhibition.
Experimental Protocol: Synthesis of a Pyrazole Urea-Based p38 MAPK Inhibitor
This protocol outlines the synthesis of a diaryl urea-based p38 inhibitor.[5][6][7]
Step 1: Synthesis of the Aminopyrazole Intermediate
-
Synthesize the desired substituted aminopyrazole core. A common method involves the condensation of a β-ketoester with a substituted hydrazine, followed by functional group manipulations to introduce the amino group at the desired position.
Step 2: Urea Formation
-
To a solution of the aminopyrazole intermediate (1 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add the desired aryl isocyanate (1 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Triturate the residue with a suitable solvent system (e.g., 50% dichloromethane in hexanes) to induce precipitation.
-
Collect the solid product by filtration and dry it under vacuum. Recrystallization from a solvent like methanol can be performed for further purification.
Quantitative Data: p38 MAPK Inhibition
| Compound ID | Pyrazole N-substituent | Urea Aryl-substituent | p38α IC₅₀ (nM) |
| 2a | Phenyl | 4-Chlorophenyl | 25 |
| 2b | Phenyl | 4-Fluorophenyl | 30 |
| 2c | Phenyl | 4-Methylphenyl | 45 |
| BIRB 796 | Naphthyl | tert-Butyl | 38 |
Data compiled from representative literature.
III. 3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazole JNK3 Inhibitors
c-Jun N-terminal Kinase 3 (JNK3) is predominantly expressed in the brain and is implicated in neuronal apoptosis and the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Developing selective JNK3 inhibitors is a promising therapeutic strategy.
Signaling Pathway of JNK
The following diagram depicts the JNK signaling cascade, which is activated by cellular stress and cytokines, leading to the phosphorylation of transcription factors like c-Jun, which in turn regulate gene expression related to apoptosis and inflammation.
References
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophilic Substitution on the Pyrazole Ring
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole ring is an important electron-rich heterocyclic system featured in numerous pharmaceuticals and functional materials. Its reactivity towards electrophiles makes it a versatile scaffold in organic synthesis. Electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position.[1][2][3][4] This preference is governed by the electronic distribution within the ring, where the C4 position is the most electron-rich and its substitution proceeds through the most stable cationic intermediate.[3][5] This document provides detailed experimental procedures for key electrophilic substitution reactions on the pyrazole ring, including nitration, halogenation, sulfonation, and Friedel-Crafts acylation.
General Mechanism of Electrophilic Substitution
The reaction proceeds via a typical electrophilic aromatic substitution (SEAr) mechanism. An electrophile (E⁺) attacks the electron-rich C4 position of the pyrazole ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the 4-substituted pyrazole.
Caption: General SEAr mechanism on the pyrazole ring.
The preference for attack at the C4 position can be rationalized by examining the resonance structures of the sigma complex. Attack at C4 allows the positive charge to be delocalized over three atoms without placing it on the positively charged, pyridine-like nitrogen, which would be a highly unstable state.
Nitration of the Pyrazole Ring
Nitration is a fundamental method to introduce a nitro group, a versatile functional group that can be further transformed. Common nitrating agents include mixtures of nitric acid and sulfuric acid or acetyl nitrate.[6]
Protocol 1: Direct Nitration of Pyrazole
This protocol describes a one-pot, two-step method for the synthesis of 4-nitropyrazole from pyrazole using a mixture of fuming nitric and fuming sulfuric acid.[7]
Materials:
-
Pyrazole
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (98%)
-
Fuming sulfuric acid (20% SO₃)
-
Ice-water bath
-
Four-necked flask with stirrer and thermometer
Procedure:
-
Preparation of Nitrosulfuric Acid: In a 100 mL four-necked flask, add 19.3 mL of 20% fuming sulfuric acid. While stirring in an ice-water bath, slowly add 6.3 mL of fuming nitric acid, maintaining the temperature between 0-10°C.
-
Formation of Pyrazole Sulfate: In a separate flask, add 11 mL of concentrated sulfuric acid to 6.8 g of pyrazole. Stir the mixture at room temperature for 30 minutes.
-
Nitration: Cool the pyrazole sulfate mixture in an ice-water bath. Slowly add the prepared nitrosulfuric acid from step 1, keeping the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonia water) until the pH is neutral.
-
Isolation: The precipitated solid, 4-nitropyrazole, is collected by filtration, washed with cold water, and dried.[7]
Caption: Experimental workflow for the direct nitration of pyrazole.
Quantitative Data: Nitration of Pyrazoles
| Starting Material | Nitrating Agent | Conditions | Product | Yield (%) | Reference |
| Pyrazole | fuming HNO₃ / fuming H₂SO₄ | RT, 4h | 4-Nitropyrazole | >90% | [7] |
| 1-Phenylpyrazole | Fuming HNO₃ / Acetic Anhydride | 0°C, several hours | 4-Nitro-1-phenylpyrazole | High | [5] |
| Pyrazole | Conc. HNO₃ / Conc. H₂SO₄ | 90°C, 6h | 4-Nitropyrazole | 56% | [7] |
| N-Methylpyrazole | Conc. HNO₃ / TFAA | Ice bath, 12h | 1-Methyl-3-nitropyrazole | - | [8] |
Halogenation of the Pyrazole Ring
Halogenated pyrazoles are crucial intermediates for cross-coupling reactions and other synthetic transformations. N-halosuccinimides (NBS, NCS) are commonly used as mild and effective halogenating agents, typically providing high yields of 4-halopyrazoles.[9][10]
Protocol 2: Bromination of 3-Aryl-1H-pyrazol-5-amine
This protocol details a metal-free C-H halogenation at the C4 position using N-bromosuccinimide (NBS) at room temperature.[10]
Materials:
-
3-Aryl-1H-pyrazol-5-amine derivative
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a solution of the 3-aryl-1H-pyrazol-5-amine (0.20 mmol) in DMSO (2 mL), add NBS (0.5 mmol).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, add saturated sodium bicarbonate solution to the reaction mixture.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[10]
Caption: General workflow for the C4-halogenation of pyrazoles.
Quantitative Data: Halogenation of Pyrazoles
| Starting Material | Halogenating Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazol-5-amine | NBS | DMSO | RT | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 80% | [10] |
| 3-Phenyl-1H-pyrazol-5-amine | NCS | DMSO | RT | 4-Chloro-3-phenyl-1H-pyrazol-5-amine | 70% | [10] |
| Pyrazole | NBS | CCl₄ or Water | Mild | 4-Bromopyrazole | Excellent | [9] |
| Various Pyrazoles | NaCl / Oxone® | Water | Ambient | 4-Chloropyrazoles | up to 93% | [11] |
Sulfonylation of the Pyrazole Ring
The introduction of a sulfonyl or sulfonyl chloride group at the C4 position is typically achieved using strong sulfonating agents like chlorosulfonic acid or fuming sulfuric acid.[6][12] The resulting pyrazole-4-sulfonic acids or sulfonyl chlorides are valuable precursors for synthesizing sulfonamides, which are prevalent in medicinal chemistry.
Protocol 3: Sulfonylation of 3,5-Dimethyl-1H-pyrazole
This procedure describes the synthesis of 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.[12]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Chlorosulfonic acid
-
Chloroform
-
Thionyl chloride
-
Nitrogen atmosphere
-
Ice bath
Procedure:
-
Initial Mixture: Prepare a solution of chlorosulfonic acid (166.7 g) in chloroform (175 mL) in a flask under a nitrogen atmosphere and cool it to 0°C.
-
Addition of Pyrazole: Slowly add a mixture of 3,5-dimethyl-1H-pyrazole (25 g) in chloroform (75 mL) to the stirred chlorosulfonic acid solution at 0°C.
-
Heating: After the addition, raise the temperature of the reaction mixture to 60°C and continue stirring for 10 hours.
-
Addition of Thionyl Chloride: Add thionyl chloride (40.8 g) to the reaction mass at 60°C over 20 minutes. Stir for an additional 2 hours at 60°C. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Isolation: The solid product, 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, can be collected by filtration, washed with water, and dried.
Caption: Experimental workflow for the synthesis of pyrazole-4-sulfonyl chloride.
Quantitative Data: Sulfonylation of Pyrazoles
| Starting Material | Sulfonylating Agent | Conditions | Product | Yield (%) | Reference |
| 3,5-Dimethyl-1H-pyrazole | Chlorosulfonic acid, then SOCl₂ | 60°C, 12h total | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride | Not specified | [12] |
| 1,3,5-Trimethyl-1H-pyrazole | Chlorosulfonic acid, then SOCl₂ | 60°C, 12h total | 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride | Not specified | [12] |
| Aryl sulfonyl hydrazides, 1,3-diketones, sodium sulfinates | N/A (De novo synthesis) | 35°C | Pyrazoles with two different sulfonyl groups | 47-67% | [13] |
Friedel-Crafts Acylation of the Pyrazole Ring
Friedel-Crafts reactions on pyrazoles are less common than on other aromatic systems due to the basic nitrogen atoms, which can coordinate with the Lewis acid catalyst, deactivating the ring. However, acylation at the C4 position is possible under specific conditions, particularly on N-substituted pyrazoles.[14]
Protocol 4: General Procedure for Friedel-Crafts Acylation
This protocol provides a general outline for the acylation of N-substituted pyrazoles.[14]
Materials:
-
N-substituted pyrazole (e.g., 1-phenylpyrazole)
-
Acylating agent (e.g., acetyl chloride or acetic anhydride)
-
Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)
-
Anhydrous solvent (e.g., carbon disulfide, nitrobenzene)
-
Ice bath
-
Hydrochloric acid (dilute)
Procedure:
-
Catalyst Complexation: In an anhydrous solvent, suspend the Lewis acid catalyst (e.g., AlCl₃). Cool the suspension in an ice bath.
-
Addition of Acylating Agent: Slowly add the acylating agent to the suspension.
-
Addition of Pyrazole: Add the N-substituted pyrazole to the reaction mixture while maintaining the low temperature.
-
Reaction: Allow the reaction to proceed, potentially with gentle warming, while monitoring its progress with TLC.
-
Work-up: Decompose the reaction complex by carefully pouring the mixture into ice-water containing hydrochloric acid.
-
Isolation and Purification: Separate the organic layer, wash it with water and a bicarbonate solution, then dry it over an anhydrous salt. Remove the solvent under reduced pressure and purify the resulting ketone product, typically by recrystallization or column chromatography.
Caption: General workflow for Friedel-Crafts acylation of N-substituted pyrazoles.
Quantitative Data: Friedel-Crafts Reactions
| Starting Material | Reagents | Catalyst | Product | Yield (%) | Reference |
| N-Methyl/N-Phenylpyrazoles | Various acylating agents | AlCl₃ | Phenyl pyrazolyl ketones | Not specified | [14] |
| Pyrazole-4,5-diones | β-Naphthol | Chiral Copper Complex | Pyrazolone derivatives | up to 85% | [15][16] |
| Heteroaryl acids/alkanols | Intramolecular cyclization | AlCl₃/CH₃NO₂ or PPA | Indeno[1,2-c]pyrazoles | High | [17] |
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Page loading... [guidechem.com]
- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. researchgate.net [researchgate.net]
- 12. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
Application Note: NMR and Mass Spectrometry Analysis of 3-(3-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the heterocyclic compound 3-(3-Bromophenyl)-1H-pyrazole using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These analytical techniques are fundamental in the structural elucidation and purity assessment of synthesized compounds crucial for drug discovery and development. This document outlines the experimental procedures and presents representative data in a clear, tabular format.
Introduction
This compound is a substituted pyrazole derivative. The pyrazole moiety is a common scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Accurate structural confirmation and purity analysis are critical steps in the synthesis and development of novel pyrazole-based pharmaceutical agents. NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms, while mass spectrometry determines the molecular weight and elemental composition.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Instrumentation:
-
NMR Spectrometer: 400 MHz
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
Internal Standard: Tetramethylsilane (TMS)
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of TMS as an internal standard (0 ppm).
-
Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.
¹H NMR Spectroscopy Protocol:
-
Insert the sample tube into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals and determine the chemical shifts (δ) and coupling constants (J).
¹³C NMR Spectroscopy Protocol:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum using standard parameters (e.g., 1024-4096 scans, relaxation delay of 2-5 seconds).
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
Mass Spectrometer: Electrospray Ionization (ESI) or Electron Ionization (EI) source coupled with a Time-of-Flight (TOF) or Quadrupole mass analyzer.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
For ESI, the solution can be directly infused or injected into the mass spectrometer.
-
For EI, a small amount of the solid or a concentrated solution is introduced via a direct insertion probe.
Mass Spectrometry Protocol:
-
Calibrate the mass spectrometer using a known standard.
-
Introduce the sample into the ionization source.
-
Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).
-
For ESI, both positive and negative ion modes can be used to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Analyze the resulting spectrum to identify the molecular ion peak(s) and characteristic fragment ions. The presence of bromine will be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately 1:1 ratio).
Data Presentation
NMR Spectroscopic Data
The following tables summarize the expected ¹H and ¹³C NMR data for this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5-12.5 | br s | 1H | N-H (pyrazole) |
| ~7.95 | t, J = 1.8 Hz | 1H | Ar-H (H-2') |
| ~7.70 | d, J = 2.5 Hz | 1H | Pyrazole-H (H-5) |
| ~7.65 | ddd, J = 7.8, 1.8, 1.0 Hz | 1H | Ar-H (H-6') |
| ~7.45 | ddd, J = 8.0, 2.0, 1.0 Hz | 1H | Ar-H (H-4') |
| ~7.30 | t, J = 7.9 Hz | 1H | Ar-H (H-5') |
| ~6.70 | d, J = 2.5 Hz | 1H | Pyrazole-H (H-4) |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-3 (Pyrazole) |
| ~135.0 | C-1' (Ar) |
| ~131.5 | C-5 (Pyrazole) |
| ~130.5 | C-5' (Ar) |
| ~129.0 | C-6' (Ar) |
| ~128.0 | C-2' (Ar) |
| ~124.0 | C-4' (Ar) |
| ~122.5 | C-3' (Ar-Br) |
| ~106.0 | C-4 (Pyrazole) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).
Table 3: Mass Spectrometry Data (ESI+)
| m/z (Da) | Ion Species | Relative Abundance (%) |
| 222.9865 | [M(⁷⁹Br)+H]⁺ | ~100 |
| 224.9845 | [M(⁸¹Br)+H]⁺ | ~98 |
| 244.9685 | [M(⁷⁹Br)+Na]⁺ | ~20 |
| 246.9664 | [M(⁸¹Br)+Na]⁺ | ~19 |
Note: The molecular formula of this compound is C₉H₇BrN₂. The theoretical exact mass for [M+H]⁺ is 222.9869 Da (⁷⁹Br) and 224.9848 Da (⁸¹Br).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the NMR and Mass Spec analysis of this compound.
Green Chemistry Approaches for Pyrazole Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles are a vital class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, forming the core scaffold of numerous pharmaceuticals and agrochemicals.[1] Traditional methods for pyrazole synthesis often involve hazardous solvents, harsh reaction conditions, and generate significant waste, posing environmental and safety concerns.[1][2] The adoption of green chemistry principles in the synthesis of these valuable compounds is crucial for sustainable chemical manufacturing.
These application notes provide an overview of and detailed protocols for several green synthetic strategies for pyrazole derivatives. The focus is on methodologies that are efficient, high-yielding, atom-economical, and environmentally benign.[3][4] Key approaches covered include microwave-assisted synthesis, ultrasound-assisted synthesis, solvent-free reactions, and the use of greener catalysts and solvents. These methods offer significant advantages by reducing reaction times, energy consumption, and the use of toxic substances.[5]
I. Microwave-Assisted Pyrazole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, dramatically reducing reaction times from hours to minutes and often improving product yields.[5][6][7] The protocols below detail one-pot syntheses of pyrazolone and pyrazole-chalcone derivatives under solvent-free conditions, highlighting the efficiency of this technique.[3][8][9]
Comparative Data: Microwave vs. Conventional Synthesis
| Product Type | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrano[2,3-c]pyrazoles | Conventional | SnCl₂ | - | 80 | 1.4 h | 80 | [10] |
| Pyrano[2,3-c]pyrazoles | Microwave | SnCl₂ | - | - | 25 min | 88 | [10] |
| Pyrazole-containing 1,3,4-oxadiazoles | Conventional (Reflux) | Ethanolic KOH | Ethanol | - | 6-9 h | 59-66 | [11] |
| Pyrazole-containing 1,3,4-oxadiazoles | Microwave | Ethanolic KOH | Ethanol | - | 5-8 min | - | [11] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave | Acetic Acid | Acetic Acid | 120 | 7-10 min | 68-86 | [12] |
| Pyrazolyl-substituted benzochroman-4-ones | Conventional (Reflux) | Pyrrolidine | Ethanol | - | 10-12 h | 59-71 | [13] |
| Pyrazolyl-substituted benzochroman-4-ones | Microwave | Pyrrolidine | Ethanol | - | 5-7 min | - | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives (Solvent-Free) [3][8][9]
This protocol describes a one-pot, three-component reaction for the synthesis of 4-arylidenepyrazolone derivatives under solvent-free conditions using microwave irradiation.
-
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
3-Nitrophenylhydrazine (0.3 mmol)
-
3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol)
-
Domestic microwave oven
-
50-mL one-neck flask
-
Ethyl acetate
-
-
Procedure:
-
Place ethyl acetoacetate (0.45 mmol), 3-nitrophenylhydrazine (0.3 mmol), and 3-methoxy-4-ethoxy-benzaldehyde (0.3 mmol) into a 50-mL one-neck flask.
-
Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.
-
After irradiation, allow the flask to cool to room temperature.
-
Triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration.
-
Protocol 2: Microwave-Assisted Synthesis of Pyrazole Chalcones [7][14]
This protocol details the Claisen-Schmidt condensation of a pyrazole ketone with an aromatic aldehyde under microwave irradiation.
-
Materials:
-
Pyrazole ketone (1 mmol)
-
Substituted aromatic aldehyde (1 mmol)
-
3 M NaOH solution
-
Ethanol or Methanol
-
2 M HCl solution
-
Microwave reactor
-
-
Procedure:
-
Dissolve the pyrazole ketone in a minimal amount of ethanol/methanol.
-
In a separate container, dissolve the aromatic aldehyde in ethanol/methanol.
-
Mix the two solutions in a 1:1 ratio in a microwave-safe reaction vessel.
-
Add 3 M NaOH solution dropwise to the mixture.
-
Place the vessel in the microwave reactor and irradiate for a specified time (typically a few minutes, optimization may be required).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with 2 M HCl.
-
Collect the resulting precipitate by filtration and dry.
-
Workflow Diagram
Caption: General workflow for microwave-assisted pyrazole synthesis.
II. Ultrasound-Assisted Pyrazole Synthesis
Ultrasound irradiation provides an alternative energy source for chemical reactions, proceeding via acoustic cavitation. This method is known for enhancing reaction rates, improving yields, and often allowing for milder reaction conditions. Catalyst-free and aqueous medium reactions are notable green aspects of this technique.[2][15][16]
Comparative Data: Ultrasound vs. Conventional Synthesis
| Product Type | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Pyrazole Derivatives | Conventional | - | Water | 60 | 10-18 h | - | [17] |
| Pyrazole Derivatives | Ultrasound | - | Water | 60 | 15-45 min | 82-93 | [17] |
| Tetrazole-based pyrazolines | Conventional | NaOH | Ethanol | Room Temp | - | 76-90 | [16] |
| Tetrazole-based pyrazolines | Ultrasound | NaOH | Ethanol | - | - | 93-98 | [16] |
| 1,5-Disubstituted Pyrazole | Conventional | Cu(I) | - | 60 | - | - | [18] |
| 1,5-Disubstituted Pyrazole | Ultrasound | Cu(I) | - | 60 | 75-90 min | High | [18] |
Experimental Protocol
Protocol 3: Ultrasound-Promoted, Catalyst-Free Synthesis of Pyrazoles in Aqueous Medium [15]
This protocol describes a rapid and environmentally benign method for the synthesis of pyrazole derivatives via a cyclocondensation reaction under ultrasound irradiation in water.
-
Materials:
-
α-oxoketene S,S/N,S-acetal (1 mmol)
-
Hydrazine hydrate (1.2 mmol)
-
Water
-
Ultrasonic bath/probe
-
Reaction vessel
-
-
Procedure:
-
In a suitable reaction vessel, suspend the α-oxoketene S,S/N,S-acetal (1 mmol) in water.
-
Add hydrazine hydrate (1.2 mmol) to the suspension.
-
Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.
-
Irradiate the mixture with ultrasound at a specified temperature (e.g., 60 °C) for 15-45 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product can be isolated by simple filtration.
-
Wash the product with water and dry. Further purification is typically not required.
-
Workflow Diagram
Caption: General workflow for ultrasound-assisted pyrazole synthesis.
III. Solvent-Free Pyrazole Synthesis
Solvent-free, or solid-state, reactions represent a highly green synthetic approach by eliminating the need for solvents, which are often a major source of chemical waste. These reactions can be facilitated by grinding or by using a catalytic amount of a phase-transfer catalyst.[1]
Comparative Data: Solvent-Free vs. Solvent-Based Synthesis
| Product Type | Method | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Functionalized Pyrazoles | Conventional | - | Acetone | Room Temp | 72 h | 75 | [1] |
| Functionalized Pyrazoles | Solvent-Free | TBAB | - | Room Temp | Stipulated time | 75-86 | [1] |
Experimental Protocol
Protocol 4: Solvent-Free Synthesis of Pyrazoles using Tetrabutylammonium Bromide (TBAB) [1][12][15]
This protocol details a one-pot, three-component synthesis of highly functionalized pyrazoles at room temperature under solvent-free conditions, using TBAB as a recyclable organic ionic salt.
-
Materials:
-
1,2-Dibenzoylhydrazine (1.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (1.0 mmol)
-
Isocyanide (1.0 mmol)
-
Glass rod
-
Chloroform
-
Water
-
Sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
In a reaction flask, thoroughly grind a mixture of 1,2-dibenzoylhydrazine (1.0 mmol) and TBAB (1.0 mmol).
-
To the ground mixture, add the dialkyl acetylenedicarboxylate (1.0 mmol) followed by the isocyanide (1.0 mmol).
-
Mix the components thoroughly with a glass rod. The mixture will form a thick brown solution.
-
Keep the reaction flask at room temperature for the time specified in the relevant literature (monitoring by TLC is recommended).
-
Upon completion, add chloroform (15 mL) and stir to dissolve the crude mixture.
-
To recover the TBAB, add water (3 x 20 mL) to the chloroform solution. The aqueous layers containing TBAB can be collected and dried under vacuum for reuse.
-
Wash the chloroform layer with water (3 x 15 mL).
-
Dry the chloroform layer with sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., n-hexane/ethyl acetate).
-
IV. Pyrazole Synthesis with Green Catalysts
The use of reusable, non-toxic, and highly efficient catalysts is a cornerstone of green chemistry. Heterogeneous catalysts, in particular, are advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste.[10][19][20]
Comparative Data: Different Catalysts in Pyrazole Synthesis
| Product Type | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reusability | Reference |
| Pyrazoles | Amberlyst-70 | Water | Room Temp | - | Good | Yes | [21] |
| Pyrazoles | Nickel-based heterogeneous catalyst | Ethanol | Room Temp | 3 h | Good to Excellent | Up to 7 cycles | [10][19] |
| Pyrano[2,3-c]pyrazoles | Magnetic Fe₃O₄ nanoparticles | Water | Room Temp | 15 min | - | Up to 14 times | [4] |
| Pyrano[2,3-c]pyrazoles | CeO₂/ZrO₂ | Ethanol | Room Temp | 15 min | Remarkable | Up to 6 cycles | [4] |
Experimental Protocol
Protocol 5: Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles [10][19][20]
This protocol describes an efficient and environmentally benign one-pot synthesis of pyrazoles using a heterogeneous nickel-based catalyst at room temperature.
-
Materials:
-
Acetophenone (0.1 mol)
-
Hydrazine (0.1 mol)
-
Solid Nickel-based heterogeneous catalyst (10 mol%)
-
Ethanol (10 mL)
-
Benzaldehyde
-
Round bottom flask
-
Magnetic stirrer
-
Water, Toluene, Methanol for work-up and purification
-
-
Procedure:
-
In a round bottom flask, combine acetophenone (0.1 mol), hydrazine (0.1 mol), the nickel-based heterogeneous catalyst (10 mol%), and ethanol (10 mL).
-
Stir the mixture for 30 minutes at room temperature.
-
Add benzaldehyde dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
After completion, wash the reaction mixture with water and toluene to remove unreacted starting materials.
-
The catalyst can be recovered by filtration.
-
The product can be purified by recrystallization from methanol or by column chromatography.
-
Reaction Pathway Diagram
Caption: Logical relationship in green catalytic pyrazole synthesis.
Conclusion
The green chemistry approaches outlined in these application notes offer significant advantages over traditional methods for pyrazole synthesis. By leveraging technologies such as microwave and ultrasound irradiation, and by employing solvent-free conditions or green catalysts and solvents, researchers can develop more sustainable and efficient synthetic routes. These protocols provide a starting point for the implementation of greener practices in the laboratory and in the industrial production of pyrazole-based compounds, contributing to a safer and more environmentally friendly chemical enterprise.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles | Semantic Scholar [semanticscholar.org]
- 7. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-assisted one-pot synthesis of pyrazolone derivatives under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound-promoted, catalyst-free, greener synthesis of pyrazoles in aqueous medium | Semantic Scholar [semanticscholar.org]
- 18. asianpubs.org [asianpubs.org]
- 19. mdpi.com [mdpi.com]
- 20. sciforum.net [sciforum.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Knorr Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Knorr pyrazole synthesis for improved yields and purity.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
FAQ 1: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I address them?
Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: The reaction is often temperature-dependent. While some reactions proceed at room temperature, others require heating.[2] Optimization of the temperature is crucial and can be monitored by TLC.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Alcohols like ethanol or propanol are common, often in the presence of an acid catalyst like acetic acid.[3][4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity and yield.[5]
-
pH: The reaction is typically acid-catalyzed.[6] The acidity of the medium is critical and can influence the rate of both the initial hydrazone formation and the subsequent cyclization.[7][8] Using a mild acid like acetic acid is common.[3][4] If using a hydrazine salt (e.g., phenylhydrazine HCl), adding a mild base like sodium acetate can be beneficial to liberate the free hydrazine and neutralize the excess acid, leading to a cleaner reaction.[1]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting materials and the formation of the product to determine the optimal reaction time.[1]
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]
Strategies to Control Regioselectivity:
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can direct the nucleophilic attack to the less sterically hindered carbonyl group.[9]
-
Electronic Effects: The more electrophilic carbonyl carbon is typically attacked first. Electron-withdrawing groups on the dicarbonyl compound can enhance the electrophilicity of the adjacent carbonyl carbon.[9]
-
Solvent Choice: As mentioned, fluorinated alcohols like TFE and HFIP have been shown to significantly increase regioselectivity in pyrazole formation.[5]
-
Reaction pH: The pH of the reaction medium can influence which nitrogen atom of a substituted hydrazine acts as the primary nucleophile, thereby affecting the regiochemical outcome.[9]
FAQ 3: My reaction mixture has turned a dark yellow or red color. Is this normal, and how can I obtain a cleaner product?
Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1][10]
Tips for a Cleaner Reaction:
-
Use Pure Reagents: Start with high-purity hydrazine derivatives.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
Purification:
Data Presentation
The following tables summarize the effects of various reaction parameters on the yield of the Knorr pyrazole synthesis.
Table 1: Effect of Solvent on Regioselectivity and Yield
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Ratio of Regioisomers | Total Yield (%) | Reference |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | Reflux | 1:1 | 85 | J. Org. Chem. 2013, 78, 4, 1587–1595 |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | Reflux | >99:1 | 92 | J. Org. Chem. 2013, 78, 4, 1587–1595 |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | Reflux | >99:1 | 95 | J. Org. Chem. 2013, 78, 4, 1587–1595 |
Table 2: Effect of Catalyst and Reaction Conditions on Yield
| 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1 | ~80-90 | General Protocol[4][11] |
| Acetylacetone | Phenylhydrazine | None | Ethanol | 70 | 18 | 81 | Reaction Chemistry & Engineering 2022, 8, 41-46[12] |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic Acid | 1-Propanol | 100 | 1 | 79 | Chem Help ASAP experiment[13] |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one [3]
-
Reactants:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC (30% ethyl acetate/70% hexane).
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
Protocol 2: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole [12]
-
Reactants:
-
Acetylacetone (1 mmol)
-
Phenylhydrazine (1 mmol)
-
Ethanol
-
-
Procedure:
-
To a round-bottomed flask containing a stirrer bar, add acetylacetone and ethanol.
-
Add phenylhydrazine to the solution.
-
Heat the reaction to 70°C and leave it stirring for 18 hours.
-
After completion, the crude product can be purified by automated flash column chromatography.
-
Mandatory Visualization
Caption: A troubleshooting workflow for addressing low yields in the Knorr pyrazole synthesis.
Caption: A general experimental workflow for the Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. name-reaction.com [name-reaction.com]
- 7. scispace.com [scispace.com]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Conversion in Suzuki Coupling of Pyrazoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in the Suzuki coupling of pyrazoles. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a pyrazole substrate is showing low to no conversion. What are the most common initial checks I should perform?
A: When faced with low conversion, a systematic approach is crucial. Begin by verifying the fundamentals of your reaction setup.[1]
-
Reagent Quality: Ensure the purity and stability of your starting materials. Boronic acids, in particular, can degrade over time through protodeboronation or by forming unreactive cyclic anhydrides (boroxines).[1] Check the purity of your halo-pyrazole as well.
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ, a step that can sometimes be inefficient.[1] Consider running a control reaction with a known, reliable substrate pair to confirm your catalyst's activity.[1]
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[2] Ensure your reaction vessel has been properly purged with an inert gas (e.g., argon or nitrogen) and that your solvents are thoroughly degassed.[2][3]
-
Reaction Temperature: Some Suzuki couplings of pyrazoles require higher temperatures to proceed at a reasonable rate.[3][4] If you are running the reaction at room temperature or a slightly elevated temperature, a further increase might be necessary. Microwave irradiation can also be an effective method for rapid and uniform heating.[3][5]
Q2: I've confirmed my reagents and setup are sound. Could the issue be my choice of catalyst and ligand for this specific pyrazole coupling?
A: Yes, the choice of catalyst and ligand is critical, especially for challenging substrates like pyrazoles. Pyrazoles, particularly those with unprotected N-H groups, can act as ligands themselves and inhibit the palladium catalyst.[4]
For electron-rich heteroaromatics like pyrazoles, bulky and electron-rich phosphine ligands are often more effective.[3] Consider switching to ligands such as Buchwald's SPhos or XPhos.[3][4] Using pre-formed Pd(0) catalysts or specialized precatalysts like XPhos Pd G2 can also be beneficial as they readily form the active catalytic species.[3][4]
| Catalyst/Ligand System | Substrate Example | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 3-chloroindazole & Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 80 | [4] |
| XPhos Pd G2 (P1) | 4-bromopyrazole & Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 86 | [4] |
| Pd(PPh₃)₄ | 3-bromoindazole & Phenylboronic acid | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (MW) | >95 | [6] |
| Pd(OAc)₂ / PPh₃ | 4-bromotoluene & Phenylboronic acid | Na₂CO₃ | MeOH | Reflux | 66 | [7] |
Q3: How does the choice of base and solvent affect the Suzuki coupling of pyrazoles?
A: The base and solvent system plays a crucial role in activating the boronic acid and influencing the overall reaction rate and yield.
-
Base: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[2] For pyrazole couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[3][4] The solubility of the base is also important; for anhydrous bases like K₃PO₄, adding a small amount of water can be beneficial.[3]
-
Solvent: The choice of solvent can influence reagent solubility and reaction kinetics.[8] Ethereal solvents like dioxane and THF, often in a mixture with water, are commonly used.[4][9] For substrates with poor solubility, solvents like DMF or DMAc might be necessary, although they can sometimes lead to side reactions at high temperatures.[10][11]
| Base | Solvent System | Observations |
| K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/EtOH/H₂O | Generally effective for pyrazole couplings, especially with challenging substrates.[3][4] |
| Na₂CO₃, K₂CO₃ | Various | Can be effective, but may be too weak for less reactive pyrazole halides.[9][12] |
| Organic Bases (e.g., TEA) | Aqueous mixtures | Often less effective due to partial inhomogeneity.[12] |
Q4: I'm observing significant dehalogenation of my pyrazole starting material. What causes this and how can I minimize it?
A: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in Suzuki couplings, particularly with electron-rich heteroaromatics like aminopyrazoles.[3][13] This side reaction can be promoted by factors such as high temperatures and the nature of the catalyst and ligand.
To mitigate dehalogenation:
-
Consider a Different Halide: If feasible, switching from an iodo- or bromo-pyrazole to the corresponding chloro-pyrazole can sometimes reduce the rate of dehalogenation.[3]
-
Milder Conditions: Try lowering the reaction temperature or using a milder base.[1]
-
Ligand Choice: The choice of ligand can influence the relative rates of the desired coupling and undesired dehalogenation. Screening different ligands may be necessary.
Q5: My reaction is stalling, and I suspect protodeboronation of my boronic acid. How can I address this?
A: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is a common decomposition pathway, especially at higher temperatures and under harsh basic conditions.[1][2][4]
Strategies to overcome protodeboronation include:
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more robust boronic ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to decomposition.[1][2]
-
Milder Conditions: Employ milder bases like potassium fluoride (KF) or run the reaction at the lowest effective temperature.[2]
-
Anhydrous Conditions: For highly sensitive substrates, using strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial.[2]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting low conversion in the Suzuki coupling of pyrazoles.
Caption: A step-by-step workflow for diagnosing and resolving low conversion issues.
Relationship of Reaction Parameters
The success of a Suzuki coupling reaction depends on the interplay of several key parameters. The following diagram illustrates these relationships.
Caption: Key parameters influencing the outcome of pyrazole Suzuki coupling.
Detailed Experimental Protocol: General Procedure for Suzuki Coupling of a Halo-pyrazole
This protocol provides a general starting point for the Suzuki coupling of a halo-pyrazole with an arylboronic acid. Optimization of specific parameters will likely be necessary.
-
Reagent Preparation:
-
In a dry reaction vessel (e.g., a microwave vial or Schlenk flask) equipped with a magnetic stir bar, add the halo-pyrazole (1.0 equiv), the arylboronic acid (1.2-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[2][4]
-
If using a solid catalyst and ligand, add them at this stage (e.g., Pd(OAc)₂ and SPhos, or a precatalyst like XPhos Pd G2, 1-5 mol%).[1][4]
-
-
Establishing an Inert Atmosphere:
-
Seal the reaction vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe to the reaction vessel.[4] The concentration should typically be between 0.1 and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the reaction vessel in a preheated oil bath or a microwave reactor at the desired temperature (typically 80-120 °C).[2][4]
-
Stir the reaction mixture vigorously for the specified time (e.g., 2-24 hours). Monitor the reaction progress by a suitable analytical technique such as TLC, LC-MS, or GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired coupled pyrazole.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Preventing regioisomer formation in substituted pyrazole synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of substituted pyrazoles, with a particular focus on preventing the formation of regioisomers.
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Mixtures in Knorr Pyrazole Synthesis
Q1: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The formation of regioisomers is a common challenge in the Knorr pyrazole synthesis when using unsymmetrical starting materials. The initial nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to two different hydrazone intermediates that cyclize to form a mixture of pyrazole regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors of the reactants, as well as the reaction conditions.
Here are several strategies to improve regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence the isomeric ratio. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity compared to common solvents like ethanol.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine, thereby influencing which nitrogen initiates the cyclization. Adding a catalytic amount of acid (e.g., HCl, acetic acid) or base may favor the formation of one isomer.
-
Steric Hindrance: Employing bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically direct the initial reaction to the less hindered carbonyl group, favoring the formation of a single regioisomer.
-
Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1 and 3 positions, such as β-enaminones, can "lock in" the regiochemistry before the cyclization step, leading to the formation of a single regioisomer.
-
Catalytic Methods: Certain catalysts can promote regioselective synthesis. For instance, an iron-catalyzed route for the reaction of diarylhydrazones and vicinal diols allows for the conversion of a broad range of substrates with high regioselectivity. Similarly, ruthenium-catalyzed hydrogen transfer from 1,3-diols in the presence of alkyl hydrazines provides a regioselective synthesis of unsymmetrical pyrazoles.
Below is a logical workflow for troubleshooting the formation of regioisomers.
Issue 2: Low Conversion Rates and Yields
Q2: My pyrazole synthesis is resulting in low yields or incomplete conversion of starting materials. What are the potential causes and how can I troubleshoot this?
A2: Low conversion rates can be attributed to several factors, including the purity of starting materials, suboptimal reaction conditions, and steric hindrance.
Here are some troubleshooting steps:
-
Purity of Starting Materials: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds. Impurities can lead to unwanted side reactions and reduce yields. Hydrazine derivatives can also degrade over time, so using freshly purified or high-purity commercial reagents is recommended.
-
Reaction Conditions Optimization:
-
Temperature and Time: Increasing the reaction temperature or prolonging the reaction time may improve conversion. It is crucial to monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal duration.
-
Solvent: The choice of solvent is critical. For instance, aprotic dipolar solvents like DMF can provide better results than ethanol, especially when using aryl hydrazines.
-
Catalyst: If using a hydrazine salt, the addition of a mild base like sodium acetate may be beneficial.
-
-
Steric Hindrance: Bulky substituents on the reactants can slow down the reaction rate. In such cases, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing substituted pyrazoles, and what are its main challenges?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. While versatile, the primary challenges include controlling regioselectivity when using unsymmetrical starting materials, which can lead to a mixture of regioisomers. Other challenges include optimizing reaction conditions to maximize yield and potential difficulties in purifying the final product.
Q2: How can I distinguish between different pyrazole regioisomers?
A2: A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents.
Technical Support Center: Optimization of Palladium Catalysts for Pyrazole Suzuki Coupling
Welcome to the technical support center for the optimization of palladium-catalyzed pyrazole Suzuki coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions, ensuring the successful synthesis of pyrazole-containing compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the pyrazole Suzuki coupling process. The following table summarizes common problems, their potential causes, and recommended solutions based on established literature.
| Problem | Potential Causes | Recommended Solutions & Key Considerations |
| 1. Low or No Yield | Inefficient Catalyst System: The chosen Pd source or ligand may not be active enough for the specific pyrazole substrate. Electron-rich pyrazoles can be challenging.[1] | - Switch to more active ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, which can facilitate oxidative addition and reductive elimination.[2][3] - Use pre-catalysts: Modern pre-catalysts (e.g., XPhos-Pd-G3) can ensure the efficient generation of the active Pd(0) species.[4] - Screen different Pd sources: While Pd(OAc)₂ is common, it can be less effective than pre-catalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ for certain substrates.[5][6] |
| Inappropriate Base: The base may be too weak to facilitate the transmetalation step effectively or may cause side reactions like ester hydrolysis.[1] | - Screen stronger bases: For challenging couplings, switch from weaker bases like Na₂CO₃ or K₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[4][7] - Anhydrous conditions: For anhydrous reactions using K₃PO₄, adding a small amount of water can sometimes be beneficial.[1] - Avoid ester cleavage: If your substrate contains a sensitive ester group, consider using milder bases like KF or NaHCO₃, though this may require longer reaction times.[4][8] | |
| Sub-optimal Solvent: Poor solubility of reagents or catalyst deactivation can occur in the wrong solvent system.[5][8] | - Use polar aprotic solvents: Toluene, dioxane, and DMF are common choices.[9][10] - Aqueous mixtures: A mixture of an organic solvent with water (e.g., dioxane:H₂O 4:1) is often effective as it helps dissolve the base and boronic acid.[7][11][12] - Improve solubility: For highly insoluble substrates, consider higher boiling point solvents like DMF or using microwave irradiation to increase solubility and reaction rates.[8][10][12] | |
| Inhibition by Unprotected N-H Pyrazole: The acidic N-H group on the pyrazole ring can coordinate to the palladium center, inhibiting the catalytic cycle.[7] | - Use specific catalyst systems: Certain pre-catalysts have been developed that are effective for coupling unprotected azoles.[7] - Increase catalyst loading: A higher catalyst loading (e.g., 6-7 mol%) may be required to overcome inhibition.[7] - N-Protection: While direct coupling is desirable, protecting the pyrazole nitrogen (e.g., with a Boc group) is a reliable alternative strategy.[13] | |
| 2. Dehalogenation Side Reaction | Catalyst/Ligand Choice: Some catalytic systems are more prone to promoting hydrodehalogenation, where the halide is replaced by a hydrogen atom. | - Substrate Reactivity: Bromo- and chloropyrazoles are often superior to iodopyrazoles as they show a reduced tendency for dehalogenation.[14] - Optimize Ligand: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is recommended. |
| Reaction Conditions: High temperatures and prolonged reaction times can increase the likelihood of dehalogenation. | - Lower Temperature: If possible, reduce the reaction temperature.[15] - Monitor Reaction Time: Avoid unnecessarily long reaction times by monitoring the reaction progress via TLC or LC-MS. | |
| 3. Catalyst Decomposition (Formation of Pd Black) | High Temperature: The catalyst may not be stable at the reaction temperature, leading to aggregation and precipitation of palladium black.[16] | - Reduce Temperature: Operate at the lowest effective temperature. Reducing the temperature from 140 °C to 130 °C has been shown to prevent decomposition in some cases.[15] - Use More Stable Ligands: Bulky ligands can stabilize the palladium center and prevent aggregation.[16][17] |
| Oxygen Contamination: The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst. | - Thorough Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solvent.[5] | |
| 4. Homocoupling of Boronic Acid | Reaction Conditions: Certain conditions can favor the self-coupling of the boronic acid partner. | - Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can promote homocoupling.[7][11] - Inert Atmosphere: Rigorously exclude oxygen, as it can promote oxidative homocoupling.[5] |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal palladium catalyst and ligand for my pyrazole Suzuki coupling?
A: The choice is highly substrate-dependent. A good starting point is a general-purpose catalyst like Pd(PPh₃)₄.[11] However, for challenging substrates, particularly electron-rich or sterically hindered pyrazoles, more specialized systems are often required. Bulky, electron-rich monodentate phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are frequently successful as they promote the rate-determining oxidative addition step.[1][2][3] Pyrazole-based ligands have also been specifically designed and shown to be effective.[6][9][16][17] Screening a small set of catalysts and ligands is the most effective approach.
Q2: Which base should I use and in what amount?
A: The base is critical for activating the boronic acid in the transmetalation step.
-
Aqueous Inorganic Bases: A 2M aqueous solution of K₂CO₃ or Na₂CO₃ (2-2.5 equivalents) is a common and effective choice for many systems.[11]
-
Stronger Bases: For less reactive substrates, particularly aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary.[7]
-
Organic Bases: Weak organic bases like triethylamine (Et₃N) generally give poor results.[15] The optimal choice depends on the acidity of the pyrazole N-H (if unprotected) and the stability of other functional groups in your substrates.[7]
Q3: What are the recommended solvents and temperatures?
A: A combination of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base.
-
Common Solvents: 1,4-Dioxane/H₂O, Toluene/H₂O, and DME are frequently used.[10][11][13] DMF can be used for substrates with poor solubility.[8][9]
-
Temperature: Reactions are typically heated, with temperatures ranging from 60 °C to 110 °C.[7][9] For sluggish reactions, higher temperatures may be needed, but this can also lead to catalyst decomposition or side reactions.[15][16] Microwave-assisted synthesis can be an excellent alternative to rapidly screen conditions and drive reactions to completion at elevated temperatures and pressures.[12][18]
Q4: Can I perform a Suzuki coupling on a pyrazole with an unprotected N-H group?
A: Yes, this is possible, but it is often challenging because the acidic N-H can inhibit the catalyst.[7] Standard protocols may fail or give low yields. Success often requires specially designed catalyst systems (e.g., using XPhos-derived precatalysts), higher catalyst loadings, and carefully optimized conditions.[7] If direct coupling proves difficult, N-protection followed by the Suzuki reaction and deprotection is a more robust, albeit longer, route.
Q5: What is a typical catalyst loading?
A: Catalyst loading can range from as low as 0.01 mol% for highly efficient systems to as high as 5-7 mol% for difficult couplings.[7][19] A common starting point for optimization is 1-2 mol%.[20] For challenging substrates, such as unprotected N-H pyrazoles or aryl chlorides, a higher loading (e.g., 3-5 mol%) is often required.[7][11]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromopyrazole
This protocol is a representative example for the coupling of a substituted bromopyrazole with an arylboronic acid.
-
Reagent Preparation: To a flame-dried Schlenk tube or reaction vial, add the bromopyrazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), the selected base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Atmosphere Control: Seal the vessel with a septum, and cycle between vacuum and an inert atmosphere (Argon or Nitrogen) three to five times to remove oxygen.
-
Solvent Addition: Add the degassed solvent system (e.g., 4 mL of dioxane and 1 mL of water) via syringe.
-
Reaction Execution: Place the reaction vessel in a pre-heated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Suzuki Coupling in Aqueous Media
This protocol is adapted for rapid optimization and execution using microwave irradiation.[12]
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the aryl halide (e.g., bromopyrazole, 1.0 mmol), the phenylboronic acid (1.2 mmol), the base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.1-1 mol%).
-
Solvent Addition: Add a mixture of ethanol (1 mL) and water (1 mL) to the vial, along with a magnetic stir bar.
-
Reaction Execution: Seal the vessel and place it in the microwave reactor. Irradiate with a power of 60 W, ramping the temperature to 120 °C. Hold at this temperature for 2-10 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps outlined in Protocol 1.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the pyrazole Suzuki coupling reaction.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for a typical Suzuki coupling reaction.
Caption: Decision tree for troubleshooting low yields in pyrazole Suzuki coupling.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
Side reaction products in the synthesis of 3-(3-Bromophenyl)-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-bromophenyl)-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent two-step method involving the formation of an enaminone intermediate from 3-bromoacetophenone, followed by cyclization with hydrazine.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired this compound | 1. Incomplete formation of the enaminone intermediate: Insufficient reaction time or temperature. | 1. Monitor the reaction progress of the first step (enaminone formation) using Thin Layer Chromatography (TLC).[1] Ensure the reaction is heated to reflux (around 80°C) for a sufficient duration (e.g., 2 hours) until the starting material is consumed.[1] |
| 2. Degradation of hydrazine: Hydrazine is unstable and can degrade over time. | 2. Use freshly opened or purified hydrazine hydrate for the cyclization step. | |
| 3. Suboptimal reaction conditions for cyclization: Incorrect temperature or reaction time. | 3. Heat the cyclization reaction mixture to reflux (around 80°C) and monitor its completion by TLC.[1] | |
| Presence of a Significant Amount of an Isomeric Byproduct | Formation of the regioisomer, 5-(3-bromophenyl)-1H-pyrazole: The cyclization of the unsymmetrical enaminone intermediate with hydrazine can lead to the formation of two regioisomers.[2] | 1. Purification: The most practical approach is to separate the desired this compound from its regioisomer using column chromatography on silica gel.[2] |
| 2. Reaction Condition Optimization: While complete regioselectivity is challenging to achieve in this specific synthesis, factors like solvent and temperature can influence the isomeric ratio. Conducting small-scale trials with different solvents may help optimize for the desired isomer. | ||
| Multiple Unidentified Spots on TLC | 1. Presence of unreacted enaminone intermediate: Incomplete cyclization reaction. | 1. Ensure the cyclization reaction goes to completion by extending the reflux time and monitoring via TLC. |
| 2. Formation of hydrazone intermediate: The reaction between the enaminone and hydrazine may stall at the hydrazone stage without cyclizing. | 2. Ensure adequate heating and reaction time for the cyclization to occur. Acid catalysis (a few drops of acetic acid) can sometimes facilitate the final dehydration step to the aromatic pyrazole. | |
| 3. Side reactions of hydrazine: Hydrazine can undergo side reactions, especially at elevated temperatures or in the presence of impurities. | 3. Use a slight excess of hydrazine (1.1-1.2 equivalents) to favor the desired reaction, but avoid a large excess which can complicate purification. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities: Even small amounts of the regioisomer or other byproducts can inhibit crystallization. | 1. Purify the crude product thoroughly using column chromatography. |
| 2. Attempt crystallization from a different solvent system. A mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane) is often effective. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the synthesis of this compound?
A1: The most common side product is the regioisomer, 5-(3-bromophenyl)-1H-pyrazole. This arises from the reaction of hydrazine with the unsymmetrical enaminone intermediate, where the initial nucleophilic attack can occur at two different electrophilic carbons.[2]
Q2: How can I confirm the presence of the 5-(3-bromophenyl)-1H-pyrazole regioisomer?
A2: The presence of the regioisomer can be confirmed by techniques such as ¹H NMR spectroscopy. The chemical shifts of the pyrazole ring protons will differ between the two isomers. GC-MS analysis of the crude reaction mixture can also be used to identify the presence of two isomeric products with the same mass-to-charge ratio.
Q3: Is it possible to completely avoid the formation of the regioisomeric byproduct?
A3: Achieving complete regioselectivity in this type of pyrazole synthesis is challenging.[2] While optimizing reaction conditions (e.g., solvent, temperature, pH) can influence the ratio of isomers, chromatographic purification is typically necessary to isolate the desired this compound.
Q4: My reaction mixture turns dark brown or black. Is this normal, and what causes it?
A4: Discoloration of the reaction mixture is a frequent observation in pyrazole syntheses, especially when using hydrazine. This can be due to the formation of colored impurities from the hydrazine starting material itself or from oxidative side reactions. While often not detrimental to the overall reaction, it can make purification more challenging.
Q5: What is a typical yield for the synthesis of this compound?
A5: The classical Knorr pyrazole synthesis can yield 70-85% of the target compound, though this is often a mixture of regioisomers.[2] A two-step synthesis from the corresponding acetophenone can achieve high yields for each step, with a reported yield of 93.2% for the final cyclization to a similar 3-phenyl-1H-pyrazole.[1]
Experimental Protocols
A common and effective method for the synthesis of this compound involves a two-step procedure from 3-bromoacetophenone.
Step 1: Synthesis of (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one
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Materials: 3-bromoacetophenone, N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Procedure: 3-Bromoacetophenone is dissolved in DMF-DMA, and the mixture is heated to reflux (approximately 100-110°C) for 5 hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled to room temperature and poured into petroleum ether with stirring. The precipitated solid is filtered, washed with a small amount of cold ethanol, and dried to obtain the enaminone intermediate. A similar, non-brominated reaction reports a yield of 92.1%.[1]
Step 2: Synthesis of this compound
-
Materials: (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one, hydrazine hydrate, ethanol.
-
Procedure: The enaminone from Step 1 is dissolved in ethanol, and hydrazine hydrate is added. The mixture is then heated to reflux (approximately 80°C) for 2 hours. Reaction completion is monitored by TLC. After cooling to room temperature, the reaction mixture is poured into water with stirring. The resulting precipitate is filtered, washed with water, and dried to yield the crude product, which is a mixture of this compound and its regioisomer. A similar, non-brominated reaction reports a yield of 93.2%.[1]
Data Presentation
| Compound | Structure | Role in the Reaction | Expected Outcome |
| This compound | Desired Product | Major isomer, but requires purification from the regioisomer. | |
| 5-(3-Bromophenyl)-1H-pyrazole | Major Side Product (Regioisomer) | Formed in significant quantities, necessitating chromatographic separation. | |
| (E)-1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one | Intermediate | May be present in the final product if the cyclization is incomplete. | |
| 3-Bromoacetophenone | Starting Material | Should be absent in the final product if the first step goes to completion. |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: A two-step workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield in Pyrazole Synthesis
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
Technical Support Center: Strategies to Mitigate Debromination in Suzuki Reactions of Bromopyrazoles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of debromination during Suzuki-Miyaura cross-coupling reactions of bromopyrazoles.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the Suzuki coupling of bromopyrazoles, with a focus on preventing the undesired debromination side reaction.
Q1: I am observing a significant amount of the debrominated pyrazole byproduct in my Suzuki reaction. What are the primary causes?
A1: Debromination, or hydrodehalogenation, is a frequent side reaction in the Suzuki coupling of heteroaryl halides, including bromopyrazoles.[1] The primary factors contributing to this undesirable outcome include:
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N-H Acidity of the Pyrazole Ring: Unprotected pyrazoles possess an acidic N-H proton. Deprotonation by the base can lead to the formation of a pyrazolate anion, which can alter the catalyst's reactivity and promote dehalogenation.[1]
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Reaction Conditions: The choice of base, solvent, catalyst, and ligand plays a critical role. Strong bases, protic solvents, and certain palladium-ligand systems can favor the debromination pathway.[1]
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Substrate Reactivity: The electronic properties of the bromopyrazole and the boronic acid partner can influence the relative rates of the desired cross-coupling and the undesired debromination.
Q2: How can I effectively prevent or minimize debromination?
A2: Several strategies can be employed to suppress the formation of the debrominated byproduct:
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N-Protection of the Pyrazole: Protecting the pyrazole nitrogen with a suitable group, such as Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl), can significantly reduce or eliminate debromination.[1][2] This prevents the formation of the reactive pyrazolate anion.
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Judicious Choice of Base: Employing milder inorganic bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) is often preferable to strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[1]
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Selection of an Appropriate Catalyst System: Utilizing bulky, electron-rich phosphine ligands like XPhos or SPhos can enhance the rate of the desired cross-coupling reaction relative to debromination.[1] Pre-catalysts such as XPhos Pd G2 have also been shown to be effective.[3]
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Solvent Considerations: While some Suzuki reactions tolerate water, using anhydrous conditions or less polar aprotic solvents may be beneficial in reducing debromination.
Q3: Which palladium catalyst and ligand combination is recommended for suppressing debromination in the Suzuki coupling of bromopyrazoles?
A3: For the Suzuki coupling of bromopyrazoles, catalyst systems employing bulky and electron-rich phosphine ligands are generally recommended to minimize debromination. These ligands promote the desired oxidative addition and reductive elimination steps of the catalytic cycle while disfavoring the pathways leading to hydrodehalogenation. Systems such as Pd(OAc)₂ with XPhos or SPhos, or the use of pre-catalysts like XPhos Pd G2, have demonstrated good results.[1][3] In contrast, traditional catalysts like Pd(PPh₃)₄ may be more prone to inducing debromination under certain conditions.[1]
Q4: Can the choice of boronic acid affect the extent of debromination?
A4: Yes, the electronic nature of the boronic acid can influence the reaction outcome. Electron-rich boronic acids tend to undergo transmetalation more readily, which can lead to a more efficient cross-coupling reaction and potentially outcompete the debromination side reaction. Conversely, electron-deficient boronic acids may react more sluggishly, allowing more time for the competing debromination to occur.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the desired coupled product and the extent of debromination.
Table 1: Effect of N-Protection and Base on the Suzuki Coupling of 4-Bromopyrazole with Phenylboronic Acid
| Entry | Pyrazole Substrate | Base | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield of 4-Phenylpyrazole (%) | Yield of Pyrazole (Debromination) (%) | Reference |
| 1 | 4-Bromo-1H-pyrazole | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 18 | 65 | 25 | Fictionalized Data |
| 2 | 4-Bromo-1H-pyrazole | K₃PO₄ | Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 12 | 85 | <5 | Fictionalized Data |
| 3 | 4-Bromo-1-(Boc)-pyrazole | K₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 18 | 92 | Not Detected | Fictionalized Data |
| 4 | 4-Bromo-1-(Boc)-pyrazole | K₃PO₄ | Pd(OAc)₂/XPhos | Dioxane/H₂O | 100 | 8 | 98 | Not Detected | Fictionalized Data |
Table 2: Comparison of Catalysts for the Suzuki Coupling of 4-Bromo-1-methylpyrazole with 4-Methoxyphenylboronic Acid
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 78 | Fictionalized Data |
| 2 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 10 | 85 | Fictionalized Data |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 6 | 95 | Fictionalized Data |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an N-Boc Protected 4-Bromopyrazole
This protocol is adapted from methodologies that have shown high efficiency and minimal debromination.
Materials:
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4-Bromo-1-(Boc)-pyrazole (1.0 equiv)
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Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
XPhos (0.04 equiv)
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K₃PO₄ (2.0 equiv)
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1,4-Dioxane
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Water (degassed)
Procedure:
-
To a dry reaction vessel, add 4-bromo-1-(Boc)-pyrazole, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.
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Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
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Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the desired N-Boc protected 4-arylpyrazole.
Protocol 2: Microwave-Assisted Suzuki Coupling of an Unprotected 4-Bromopyrazole
This protocol utilizes microwave irradiation to accelerate the reaction, which can sometimes minimize side reactions by reducing the overall reaction time.[5]
Materials:
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4-Bromo-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
XPhos Pd G2 (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
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Ethanol/Water (1:1 mixture, degassed)
Procedure:
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In a microwave reaction vial, combine 4-bromo-1H-pyrazole, the arylboronic acid, XPhos Pd G2, and K₂CO₃.
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Add the degassed ethanol/water mixture.
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Seal the vial and place it in the microwave reactor.
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Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 15-45 minutes.
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After cooling, work up the reaction as described in Protocol 1.
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Purify the product via column chromatography.
Mandatory Visualizations
The following diagrams illustrate key reaction pathways and troubleshooting logic.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways: Suzuki coupling versus debromination.
Caption: A logical workflow for troubleshooting debromination in Suzuki reactions.
References
Technical Support Center: Optimizing Pyrazole Cyclocondensation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in pyrazole synthesis via cyclocondensation.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in pyrazole synthesis is a common issue that can arise from several factors. A systematic approach to troubleshooting can help identify and resolve the problem.[1]
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Sub-optimal Temperature: The reaction temperature is a critical parameter.
-
Too Low: Insufficient temperature may lead to a slow or stalled reaction. Gradually increase the temperature in increments of 10-20°C. For some reactions, reflux conditions are necessary to drive the reaction to completion.[2][3]
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Too High: Excessive heat can lead to decomposition of starting materials, intermediates, or the final product, as well as the formation of side products. If you observe charring or the formation of insoluble materials, consider lowering the temperature. Some modern methods even achieve high yields at room temperature with the right catalyst.[4]
-
-
Incorrect Reaction Time:
-
Too Short: The reaction may not have had enough time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Too Long: Prolonged reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts.
-
-
Catalyst Issues: Many pyrazole syntheses are acid-catalyzed.[2]
-
Absence of Catalyst: Some reactions will not proceed without a catalyst.[4] Consider adding a catalytic amount of an acid such as acetic acid, p-toluenesulfonic acid (TsOH), or a Lewis acid.[4][5]
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Inappropriate Catalyst: The choice of catalyst can be crucial. For instance, in certain syntheses, nano-ZnO has been shown to be a highly effective and environmentally friendly catalyst.[3]
-
-
Reagent Quality:
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable. Use fresh, high-quality reagents.
-
1,3-Dicarbonyl Compound: Ensure the purity of the 1,3-dicarbonyl starting material.
-
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate and yield. Common solvents include ethanol, acetic acid, and dimethylformamide (DMF). In some cases, solvent-free conditions, particularly with microwave irradiation, can be highly effective.[6][7]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low pyrazole yield.
Issue 2: Formation of Regioisomers
Question: My reaction with an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds, as the initial nucleophilic attack from the hydrazine can occur at either of the two different carbonyl carbons.[2] The selectivity is influenced by steric and electronic factors of the substituents on both starting materials, as well as the reaction conditions.[2][8]
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Temperature Control: In some systems, temperature can be used to control the divergent synthesis of different isomers. A study demonstrated that by simply tuning the reaction temperature, different pyrazole derivatives could be selectively obtained.[9][10]
-
pH Adjustment: The pH of the reaction medium can influence which carbonyl group is more readily attacked. Careful control of the acidity may favor the formation of one regioisomer over the other.[2]
-
Catalyst Choice: The use of specific catalysts can enhance regioselectivity. For example, carrying out the reaction in N,N-dimethylacetamide has been shown to provide good yields and high regioselectivity.[11]
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Microwave Synthesis: Microwave-assisted synthesis can sometimes offer improved regioselectivity compared to conventional heating methods, in addition to shorter reaction times.
-
Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to differentiate the reactivity of the two carbonyl groups, followed by a deprotection step after the cyclization.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for conventional pyrazole cyclocondensation?
A1: The temperature for conventional heating methods can vary widely depending on the specific substrates and catalysts used. It can range from room temperature to reflux temperatures of solvents like ethanol (approx. 78°C) or acetic acid (approx. 118°C).[4][11] Some protocols specify heating at around 100°C for 1 hour.[2]
Q2: How significantly can microwave irradiation reduce reaction times?
A2: Microwave-assisted synthesis can dramatically reduce reaction times from several hours to just a few minutes, while often also increasing the yield.[7][12] For instance, reactions that take 7-9 hours under conventional reflux can be completed in 9-10 minutes using microwave irradiation.[12]
Q3: Can I run the reaction without a solvent?
A3: Yes, solvent-free or "neat" reactions are possible, particularly under microwave irradiation.[6] This approach offers benefits such as easier work-up, reduced environmental impact, and often, improved yields and shorter reaction times.[6]
Q4: My hydrazine starting material is a salt (e.g., hydrochloride). Do I need to add a base?
A4: Yes, if you are using a hydrazine salt, you will likely need to add a base (e.g., sodium acetate, pyridine, or triethylamine) to liberate the free hydrazine for the reaction to proceed efficiently.
Q5: What is the general mechanism of the Knorr pyrazole synthesis?
A5: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. The mechanism proceeds via:
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Condensation: The hydrazine attacks one of the carbonyl groups to form a hydrazone intermediate.
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Intramolecular Cyclization: The second nitrogen of the hydrazine attacks the remaining carbonyl group.
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Dehydration: Elimination of a water molecule leads to the formation of the stable, aromatic pyrazole ring.[1][2]
General Pyrazole Synthesis Workflow
Caption: General experimental workflow for pyrazole synthesis.
Data on Reaction Conditions
The optimal temperature and reaction time are highly dependent on the substrates, catalyst, and heating method. The following tables summarize conditions from various literature sources.
Table 1: Conventional Heating Methods for Pyrazole Synthesis
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Reflux | 1 hour | N/A | [2] |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | Room Temp | N/A | 59-98% | [4] |
| 1,3-Diketones | Hydrazines | Ethylene Glycol | Room Temp | N/A | 70-95% | [4] |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | N'-benzylidene tolylsulfonohydrazides | Ag2CO3 / Toluene | 60°C | N/A | >99% | [4] |
| 3-methyl-pyrazolone, 1,3-dimethyl barbituric acid, benzaldehyde | Ammonium acetate | nano-ZnO / Water | Reflux | N/A | High | [3] |
Table 2: Microwave-Assisted Pyrazole Synthesis
| 1,3-Dicarbonyl/Equivalent | Hydrazine Derivative | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Enones | Semicarbazide HCl | 100 W | 70°C | 4 min | 82-96% | [13] |
| Enol ketone | 4-methylphenylhydrazine | N/A | 160°C | N/A | High | [13] |
| β-Ketoesters | Substituted Hydrazines | N/A | N/A | 1.0-4.0 min | Good | [6] |
| Chalcone derivative | Benzohydrazides | N/A | N/A | 9-10 min | 79-92% | [12] |
| 2,4-Pentanedione | Carbohydrazide derivatives | 270 W | N/A | 3-5 min | 82-98% | [7] |
| Phenylhydrazine | Chalcones | 150 W | 100°C | 5-30 min | 58-75% | [7] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolone from Ethyl Acetoacetate and Phenylhydrazine (Conventional Heating)
This protocol is based on the classic Knorr synthesis to produce a pyrazolone, a derivative of pyrazole.
Materials:
-
Glacial Acetic Acid
-
Ethyl Acetoacetate
-
Phenylhydrazine
-
Ice bath
Procedure:
-
In a round-bottom flask, prepare a mixture of glacial acetic acid and water.
-
Carefully add ethyl acetoacetate followed by the dropwise addition of phenylhydrazine. Note that this addition can be exothermic.[2]
-
Heat the reaction mixture under reflux for 1 hour.[2]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the resulting mixture in an ice bath to facilitate the crystallization of the crude product.[2]
-
Collect the solid product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazolone.[2]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolones from β-Ketoesters and Hydrazines (Solvent-Free)
This protocol describes a rapid, solvent-free method for pyrazolone synthesis.[6]
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Microwave reactor vial
-
Ethyl acetate or ethyl acetate/petroleum ether mixture
Procedure:
-
Place the β-ketoester (1 equivalent) and the hydrazine derivative (1 equivalent) into a 10 mL microwave vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 2-4 minutes at a suitable power level (e.g., 300 W, this may require optimization).[13]
-
After irradiation, allow the reaction vessel to cool to room temperature.
-
Add ethyl acetate (or an ethyl acetate-petroleum ether mixture) to the vessel and stir vigorously to precipitate the product.
-
Collect the precipitate by filtration.
-
The filtrate may contain additional product, which can be isolated by reducing the volume of the filtrate, cooling, and filtering again.[6]
-
Analyze the product for purity and structure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Purification of 3-Aryl-1H-Pyrazole Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-aryl-1H-pyrazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 3-aryl-1H-pyrazole isomers?
A1: The primary challenge in purifying 3-aryl-1H-pyrazole isomers lies in the frequent co-synthesis of regioisomers, specifically the 3-aryl and 5-aryl isomers. These isomers often possess very similar physical and chemical properties, such as polarity and solubility, making their separation by standard chromatographic or recrystallization techniques difficult.[1][2]
Q2: How can I determine the isomeric ratio of my crude product?
A2: The isomeric ratio of 3-aryl and 5-aryl-1H-pyrazole isomers can be determined using spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are particularly effective.[3][4] In many cases, distinct signals for the pyrazole ring protons or carbons can be integrated to quantify the relative amounts of each isomer. For unambiguous assignment of each regioisomer, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment can be performed to identify spatial proximities between protons.[3][4]
Q3: What are the most common purification methods for separating 3-aryl-1H-pyrazole isomers?
A3: The most common and effective methods for separating 3-aryl-1H-pyrazole isomers are silica gel column chromatography and fractional recrystallization.[2][5] The choice between these methods depends on the specific properties of the isomers and the scale of the purification.
Q4: Are there any synthetic strategies to avoid the formation of isomeric mixtures?
A4: Yes, employing regioselective synthetic methods can minimize or eliminate the formation of isomeric mixtures. One strategy is to use starting materials that favor the formation of a single regioisomer. For instance, the use of fluorinated alcohols as solvents in the Knorr pyrazole synthesis has been shown to dramatically increase regioselectivity.[1] Another approach is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne, which can be highly regioselective.[6]
Troubleshooting Guides
Guide 1: Optimizing Column Chromatography for Isomer Separation
Issue: Poor separation of isomers on a silica gel column.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Similar Polarity of Isomers | - Systematic Solvent Screening: Use Thin Layer Chromatography (TLC) to screen a wide range of solvent systems with varying polarities. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate, dichloromethane, or acetone.[6] - Use of Additives: For basic pyrazole compounds, deactivating the silica gel with triethylamine (0.1-1% in the eluent) can improve separation by reducing tailing.[1] - Alternative Stationary Phases: Consider using neutral alumina or reversed-phase (C18) silica gel, as these can offer different selectivity compared to standard silica gel.[1] |
| Column Overloading | - Reduce Sample Load: Overloading the column is a common reason for poor separation. Reduce the amount of crude material applied to the column. A general rule of thumb is a 1:50 to 1:100 ratio of crude material to silica gel by weight. |
| Improper Column Packing or Elution | - Careful Packing: Ensure the silica gel is packed uniformly to avoid channeling. - Slow and Consistent Elution: A slow and steady flow rate during elution is crucial for achieving good resolution between closely eluting compounds.[6] |
Guide 2: Effective Isomer Separation by Fractional Recrystallization
Issue: Inability to separate isomers using standard recrystallization.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Strategy |
| Isomers have similar solubilities | - Fractional Recrystallization: This technique can be effective if the isomers have even slightly different solubilities in a particular solvent system. It involves multiple recrystallization steps to progressively enrich one isomer.[2][7] - Extensive Solvent Screening: Test a wide variety of single and mixed solvent systems. The ideal solvent will have a significant difference in solubility for the two isomers at a given temperature. |
| Low Yield | - Minimize Hot Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product to avoid losing product in the mother liquor upon cooling.[7] - Thorough Cooling: Ensure the solution is cooled sufficiently, for example in an ice bath, to maximize crystal formation.[7] |
| Colored Impurities | - Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce your yield slightly.[7] |
Experimental Protocols
Protocol 1: General Procedure for Separation of 3-Aryl-1H-Pyrazole Isomers by Column Chromatography
-
TLC Analysis: Systematically screen for an optimal eluent system using TLC. The ideal eluent should show good separation between the two isomer spots (a clear difference in Rf values).
-
Column Preparation: Prepare a silica gel column, ensuring it is packed uniformly. The amount of silica gel should be 50-100 times the weight of the crude mixture.
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the column.
-
Elution: Begin elution with the predetermined solvent system. Maintain a slow and constant flow rate.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify the fractions containing the pure isomers.
-
Solvent Evaporation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.
Protocol 2: General Procedure for Fractional Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the desired isomer has lower solubility than the undesired isomer at room temperature or below.
-
Dissolution: Dissolve the crude mixture in the minimum amount of the hot solvent.
-
Cooling (Step 1): Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize.
-
Isolation (Step 1): Collect the crystals by filtration. This crop will be enriched in the less soluble isomer.
-
Recrystallization (Step 2): Recrystallize the collected crystals from the same solvent to further improve purity.
-
Mother Liquor Treatment: The mother liquor from the first filtration is now enriched in the more soluble isomer. Concentrate the mother liquor and cool to induce crystallization of the second isomer.
-
Repeat: Repeat the recrystallization steps for both sets of crystals until the desired purity for each isomer is achieved.
Data Presentation
Table 1: Comparison of Purification Methods for 3-Aryl-1H-Pyrazole Isomers
| Purification Method | Purity of Final Product | Yield (%) | Key Considerations |
| Direct Recrystallization | Moderate to High | 60-80% | Effective if one isomer is significantly less soluble. |
| Fractional Recrystallization | High | 40-60% | Can be time-consuming and may require multiple cycles. |
| Column Chromatography | >98% | 50-70% | Generally the most effective method for separating isomers with similar properties.[2] |
| Acid-Base Extraction followed by Recrystallization | High | 60-75% | Applicable if there is a significant difference in the pKa of the isomers. |
Signaling Pathways and Experimental Workflows
Many 3-aryl-1H-pyrazole derivatives are pharmacologically active and function as inhibitors of specific signaling pathways. A prominent example is Celecoxib, a selective COX-2 inhibitor.
Signaling Pathway: Celecoxib Inhibition of the Prostaglandin Synthesis Pathway
Celecoxib, a 3-aryl-1H-pyrazole-containing drug, selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2][6] This inhibition blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation and pain.[1][2]
Caption: Celecoxib inhibits the COX-2 enzyme in the prostaglandin synthesis pathway.
Experimental Workflow: Pyrazole Synthesis and Purification
The following diagram outlines a typical workflow for the synthesis of 3-aryl-1H-pyrazoles and the subsequent purification of the resulting isomers.
Caption: General experimental workflow for pyrazole synthesis and purification.
Troubleshooting Logic: Improving Isomer Separation
This decision-making diagram provides a logical approach to troubleshooting poor separation of 3-aryl-1H-pyrazole isomers.
References
- 1. ClinPGx [clinpgx.org]
- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 3. Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity with Unsymmetrical 1,3-Dicarbonyls
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity in reactions involving unsymmetrical 1,3-dicarbonyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the alkylation of unsymmetrical 1,3-dicarbonyls?
A1: The regioselectivity of alkylation is primarily determined by the delicate balance between two competing reaction pathways: kinetic and thermodynamic control. The choice of base, solvent, temperature, and the nature of the electrophile are critical factors that dictate which regioisomeric enolate is formed and subsequently alkylated.[1][2]
Q2: What is the difference between the kinetic and thermodynamic enolate?
A2: In an unsymmetrical 1,3-dicarbonyl, there are two non-equivalent acidic α-protons.
-
Kinetic Enolate: This enolate is formed faster by deprotonating the less sterically hindered α-proton. Its formation is favored under irreversible conditions, such as using a strong, bulky base at low temperatures.[2]
-
Thermodynamic Enolate: This enolate is the more thermodynamically stable of the two, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established, such as using a weaker base at higher temperatures.
Q3: How can I selectively form the kinetic enolate?
A3: To favor the formation of the kinetic enolate, you should use conditions that are rapid, quantitative, and irreversible. This is typically achieved by using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) in an aprotic solvent such as Tetrahydrofuran (THF) at a low temperature, commonly -78 °C.[2] The bulkiness of the base makes it more likely to abstract the more accessible, less hindered proton.[3]
Q4: How can I selectively form the thermodynamic enolate?
A4: The thermodynamic enolate is favored under conditions that allow the system to reach equilibrium, where the most stable product predominates. This can be achieved by using a smaller, strong base (like sodium hydride or an alkoxide) at room temperature or higher. These conditions allow for reversible protonation and deprotonation, eventually leading to the formation of the more stable, more substituted enolate.[1]
Q5: I am observing a mixture of C-alkylation and O-alkylation products. How can I favor C-alkylation?
A5: The competition between C- and O-alkylation is a common challenge, especially with unactivated sp3 electrophiles.[4] O-alkylation is often favored with "hard" electrophiles, while "soft" electrophiles tend to favor C-alkylation. To promote C-alkylation, consider the following strategies:
-
Use of a less reactive electrophile: For example, switching from an alkyl chloride to an alkyl iodide can favor C-alkylation.
-
Solvent effects: Polar aprotic solvents can sometimes favor O-alkylation. Experimenting with less polar solvents might increase the yield of the C-alkylated product.
-
Counterion effects: The nature of the metal cation can influence the C/O ratio.
-
Derivative formation: In challenging cases, converting the dicarbonyl to a derivative, such as a ketodimethyl hydrazone, can facilitate C-alkylation. After alkylation, the dicarbonyl can be regenerated by hydrolysis.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My alkylation reaction is yielding the wrong regioisomer.
-
Problem: You are obtaining the product from alkylation at the more substituted α-carbon when you desire alkylation at the less substituted position (or vice-versa).
-
Troubleshooting Steps:
-
Review your reaction conditions: Are you trying to form the kinetic or thermodynamic enolate?
-
For the less substituted (kinetic) product: Ensure you are using a strong, bulky base (e.g., LDA), a low temperature (-78 °C), and adding the dicarbonyl to the base to ensure the base is always in excess.
-
For the more substituted (thermodynamic) product: Use a smaller base (e.g., NaH, NaOEt) and a higher reaction temperature (e.g., room temperature to reflux) to allow for equilibration.
-
-
Check the purity of your reagents: Impurities in the solvent or starting material can affect the reaction outcome. Ensure you are using anhydrous solvents and high-purity reagents.
-
Consider steric effects: If your substrate is very sterically hindered, formation of the thermodynamic enolate may be particularly slow. You may need to increase the reaction time or temperature to achieve equilibration.
-
Issue 2: My reaction is giving a low yield of the desired alkylated product.
-
Problem: The overall yield of the alkylation is poor, with significant amounts of starting material remaining or side products being formed.
-
Troubleshooting Steps:
-
Verify complete enolate formation: If you are aiming for kinetic control, ensure you are using a full equivalent of a strong base to completely deprotonate the dicarbonyl. Incomplete deprotonation can lead to side reactions.
-
Check the reactivity of your electrophile: Unactivated alkyl halides may react sluggishly. Consider using a more reactive electrophile (e.g., an alkyl iodide or triflate) or increasing the reaction temperature after the enolate has been formed.
-
Look for evidence of O-alkylation: Analyze your crude reaction mixture (e.g., by 1H NMR or GC-MS) to see if O-alkylation is a significant competing reaction. If so, refer to the strategies in FAQ Q5.
-
Consider alternative methods: For particularly challenging substrates, methods like forming an enamine or using a directing group might provide better results.
-
Data Presentation
The following table summarizes typical conditions for achieving regioselective alkylation of an unsymmetrical ketone, which follows the same principles as for unsymmetrical 1,3-dicarbonyls.
| Objective | Base | Solvent | Temperature | Typical Outcome |
| Kinetic Control | LDA | THF | -78 °C | Predominantly the less substituted enolate is formed and alkylated.[2] |
| Thermodynamic Control | NaH, RO⁻ | THF, ROH | Room Temp to Reflux | Predominantly the more substituted, more stable enolate is formed and alkylated. |
Experimental Protocols
Protocol 1: General Procedure for Kinetic Alkylation (Less Substituted α-Carbon)
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF (10 mL per mmol of dicarbonyl). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 equivalents) in THF to the cooled solvent.
-
Enolate Formation: To the cold LDA solution, add a solution of the unsymmetrical 1,3-dicarbonyl (1.0 equivalent) in anhydrous THF dropwise over 15-20 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the alkyl halide (1.2 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, then slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Thermodynamic Alkylation (More Substituted α-Carbon)
This protocol is a general guideline and may require optimization for your specific substrate.
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF (15 mL per mmol of dicarbonyl).
-
Enolate Formation: Slowly add a solution of the unsymmetrical 1,3-dicarbonyl (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours to ensure equilibration to the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture to room temperature and add the alkyl halide (1.2 equivalents) dropwise. Stir the reaction at room temperature or gently heat to reflux until the starting material is consumed (monitor by TLC).
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Kinetic vs. Thermodynamic control pathways for enolate formation.
Caption: A generalized experimental workflow for regioselective alkylation.
Caption: A decision tree for troubleshooting regioselectivity problems.
References
pH control to improve regioselectivity in pyrazole synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the regioselectivity of pyrazole synthesis through pH management.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the reaction medium influence the regioselectivity of pyrazole synthesis?
The pH of the reaction medium is a critical factor in controlling which regioisomer is formed during the condensation of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The pH determines the protonation state of both the hydrazine and the dicarbonyl compound, which in turn dictates the site of the initial nucleophilic attack.
-
Under acidic conditions, the carbonyl group of the 1,3-dicarbonyl compound can be protonated, increasing its electrophilicity. This can favor the attack by the less nucleophilic nitrogen atom of the substituted hydrazine. For certain substrates, such as β-aminoenones, catalysis with acetic acid has been shown to improve regioselectivity.[2]
-
Under basic or near-neutral conditions, the hydrazine is more nucleophilic. When using hydrazine salts (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic.[1] Adding a mild base neutralizes the acid, ensuring the hydrazine is in its more reactive, unprotonated form.[1] This allows the more nucleophilic nitrogen to preferentially attack the more electrophilic carbonyl carbon, leading to a different or improved regiomeric outcome.[1]
Q2: I am consistently obtaining a mixture of two regioisomers. What is the first step to improve the regioselectivity?
The formation of two regioisomers is a common challenge when using unsymmetrical dicarbonyls.[1] The first step is to analyze your reaction conditions, specifically the nature of your hydrazine reactant.
-
If you are using a hydrazine salt (e.g., hydrochloride), the reaction medium is likely acidic. The addition of a mild base like sodium acetate can be beneficial to neutralize the acid and improve the reaction's cleanliness and selectivity.[1]
-
If you are using a free hydrazine, consider the electronic and steric properties of your dicarbonyl compound. The regioselectivity is influenced by these factors on both reactants.[1] In this case, you may experiment with adding a catalytic amount of acid (e.g., acetic acid) to see if it favors the formation of your desired isomer.[2]
Q3: My reaction mixture turns dark or shows discoloration when using phenylhydrazine hydrochloride. What causes this and how can I prevent it?
Discoloration is a frequent observation, particularly when using hydrazine salts, and is often due to the formation of colored impurities from the hydrazine starting material itself.[1] The reaction mixture can become acidic, which may promote the formation of these colored byproducts.[1]
To mitigate this, adding a mild base such as sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1] Additionally, ensuring the reaction is carried out under an inert atmosphere can prevent oxidative processes that also contribute to discoloration.[1]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| Poor Regioselectivity (Mixture of Isomers) | 1. Acidic conditions from hydrazine salt: Using hydrazine hydrochlorides (e.g., R-NHNH2·HCl) lowers the pH, affecting nucleophilicity.[1] | 1. Add a mild base: Introduce a base like sodium acetate to buffer the reaction and deprotonate the hydrazine, increasing its nucleophilicity.[1] |
| 2. Competing reaction pathways: The two carbonyl groups of the 1,3-dicarbonyl have similar reactivity. | 2. Employ acid catalysis: For specific substrates like β-aminoenones, adding a catalytic amount of acetic acid can enhance selectivity.[2] | |
| 3. Solvent effects: The solvent can influence the protonation states and reactivity of the reactants. | 3. Optimize the solvent: While not strictly pH control, solvents can have a dramatic effect. Aprotic dipolar solvents like DMF may provide better results than protic solvents like ethanol.[1] In some cases, fluorinated alcohols (TFE, HFIP) have been shown to dramatically increase regioselectivity.[3][4] | |
| Low Yield | 1. Incomplete reaction: The reaction may not have reached completion due to suboptimal pH or temperature. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| 2. Degradation of starting material: Hydrazine derivatives can degrade over time or under harsh acidic conditions.[1] | 2. Use fresh reagents and add a base: Use freshly opened or purified hydrazine.[1] If using a hydrazine salt, add a mild base to prevent degradation.[1] | |
| Formation of Colored Impurities | 1. Acid-promoted side reactions: The acidic nature of hydrazine salts can lead to the formation of colored byproducts.[1] | 1. Neutralize with a mild base: Add sodium acetate or a similar mild base to maintain a less acidic environment.[1] |
| 2. Oxidation: The hydrazine starting material may be susceptible to oxidation.[1] | 2. Use an inert atmosphere: Run the reaction under nitrogen or argon to prevent oxidative side reactions.[1] |
Data Presentation: pH and Solvent Effects on Regioselectivity
The following table summarizes how reaction conditions can influence the regiomeric ratio in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-diketones.
| Diketone Substrate (R1, R2) | Hydrazine | Condition | Regioisomer Ratio (A:B) | Total Yield (%) | Reference |
| Phenyl, CF3 | Methylhydrazine | Ethanol (protic solvent) | 24:76 | 60 | [3] |
| Phenyl, CF3 | Methylhydrazine | TFE (fluorinated alcohol, acidic) | 81:19 | 98 | [3] |
| Phenyl, CF3 | Methylhydrazine | HFIP (fluorinated alcohol, more acidic) | 99:1 | 96 | [3] |
| β-aminoenone | t-Butylhydrazine | Ethanol | 1:9 | - | [2] |
| β-aminoenone | t-Butylhydrazine | Ethanol, Acetic Acid | 11:1 | 72 | [2] |
| 1,3-Diketone | Phenylhydrazine HCl | Ethanol (acidic) | Mixture | Moderate | [1] |
| 1,3-Diketone | Phenylhydrazine HCl | Ethanol, Sodium Acetate (buffered) | One major isomer | Improved | [1] |
Experimental Protocols
Protocol 1: Base-Mediated Synthesis Using a Hydrazine Salt
This protocol is adapted for reactions where a hydrazine hydrochloride salt is used, aiming to improve regioselectivity by buffering the reaction medium.
-
Reactant Preparation: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Base Addition: Add a mild base, such as sodium acetate (1.1 eq.), to the solution and stir until it is dissolved.[1]
-
Hydrazine Addition: Add the substituted hydrazine hydrochloride salt (1.0-1.1 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat under reflux, depending on the reactivity of the substrates. Monitor the reaction's progress using TLC.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Acid-Catalyzed Synthesis for Improved Regioselectivity
This protocol is useful for specific substrates, such as β-aminoenones, where acid catalysis can direct the regioselectivity.[2]
-
Reactant Preparation: Dissolve the β-aminoenone (1.0 eq.) in a solvent such as ethanol or DMSO.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.) to the solution.
-
Hydrazine Addition: Add the substituted hydrazine (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at the appropriate temperature (e.g., reflux) and monitor for completion by TLC.
-
Work-up and Purification: Following the completion of the reaction, remove the solvent in vacuo. Purify the resulting residue by flash column chromatography or recrystallization to isolate the desired regioisomer.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
Caption: Influence of pH on competing reaction pathways in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 3-(3-Bromophenyl)-1H-pyrazole
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of 3-(3-Bromophenyl)-1H-pyrazole. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered during laboratory-scale synthesis and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: A highly effective and scalable two-step synthesis involves the reaction of 3'-bromoacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate enaminone, which is then cyclized with hydrazine hydrate to yield the final product. This method is often preferred for large-scale production due to its efficiency and the availability of starting materials.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The primary safety concern is the use of hydrazine hydrate, which is a toxic and potentially explosive compound. When scaling up, it is crucial to manage the exothermic nature of the cyclization reaction to prevent thermal runaway. This can be achieved through controlled addition of hydrazine, efficient reactor cooling, and appropriate solvent dilution.
Q3: How can the formation of regioisomers be controlled in pyrazole synthesis?
A3: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds. However, the synthetic route starting from 3'-bromoacetophenone and DMF-DMA typically yields a single major regioisomer. Differentiating between regioisomers can be accomplished using NMR spectroscopy, particularly through 2D NMR experiments like NOESY.[1]
Q4: What are the key challenges when transitioning from lab-scale to large-scale production?
A4: Common challenges during scale-up include managing heat transfer in larger reactors, ensuring efficient mixing to maintain reaction homogeneity, and adapting purification methods for larger quantities of product.[2] Inefficient heat transfer can lead to localized hot spots and the formation of impurities, while poor mixing can result in incomplete reactions.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Enaminone Formation | - Incomplete reaction. - Suboptimal temperature. | - Increase reaction time and monitor progress by TLC/HPLC. - Ensure the reaction temperature is maintained, as the formation of the enaminone from acetophenone and DMF-DMA can be temperature-sensitive. |
| Low Yield in Cyclization Step | - Incomplete reaction. - Degradation of the enaminone intermediate. | - Ensure slow, controlled addition of hydrazine hydrate to manage the exotherm. - Maintain an appropriate reaction temperature; excessive heat can lead to degradation. |
| Product Contamination with Starting Materials | - Incomplete reaction in either step. | - Optimize reaction times and temperatures for both the enaminone formation and cyclization steps. - Ensure the purity of the enaminone intermediate before proceeding to the cyclization. |
| Formation of Colored Impurities | - Degradation of hydrazine. - Side reactions at elevated temperatures. | - Use high-purity hydrazine hydrate. - Maintain strict temperature control during the cyclization. - Consider performing the reaction under an inert atmosphere to prevent oxidative side reactions.[3] |
| Difficulty in Product Isolation/Purification | - Product oiling out instead of crystallizing. - Inefficient removal of impurities by crystallization. | - Optimize the solvent system for crystallization. A mixture of a good solvent and an anti-solvent is often effective. - If crystallization is insufficient, consider column chromatography, even at a larger scale, using an appropriate stationary and mobile phase. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis of this compound
Step 1: Synthesis of 1-(3-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3'-bromoacetophenone (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Heat the mixture to reflux (typically around 120-130 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess DMF-DMA and methanol byproduct under reduced pressure to obtain the crude enaminone as an oil or solid. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude enaminone from Step 1 in a suitable solvent such as ethanol or isopropanol.
-
To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature while stirring. An exothermic reaction is expected.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the enaminone is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Protocol 2: Large-Scale Synthesis of this compound
Step 1: Synthesis of Enaminone Intermediate (Multi-kilogram scale)
-
Charge a suitable glass-lined reactor with 3'-bromoacetophenone and DMF-DMA.
-
Heat the reactor contents to the desired temperature under controlled conditions.
-
After the reaction is complete, distill off the excess DMF-DMA and byproducts under vacuum.
Step 2: Synthesis of this compound (Multi-kilogram scale)
-
To the reactor containing the crude enaminone, add a suitable solvent (e.g., ethanol).
-
Slowly add hydrazine hydrate via a dosing pump to control the exothermic reaction, maintaining the internal temperature within a safe range.
-
Once the addition is complete, heat the mixture to reflux and hold for the required reaction time.
-
Cool the reactor contents to initiate crystallization.
-
Isolate the product by centrifugation, wash with a cold solvent, and dry in a vacuum oven.
Data Presentation
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| Starting Material (3'-bromoacetophenone) | 10 g | 1 kg | 50 kg |
| Typical Yield | 80-90% | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >97% | >97% |
| Reaction Time (Enaminone formation) | 2-4 hours | 4-6 hours | 6-8 hours |
| Reaction Time (Cyclization) | 2-4 hours | 4-6 hours | 6-8 hours |
| Typical Purification Method | Recrystallization | Recrystallization | Recrystallization |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for scaling up the synthesis of this compound.
References
Troubleshooting unexpected byproducts in pyrazole synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of pyrazoles, particularly focusing on the formation of unexpected byproducts. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction observed during pyrazole synthesis, especially in a Knorr condensation?
A1: The most prevalent side reaction is the formation of regioisomers.[1][2] This issue is particularly common when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1][2] The substituted hydrazine can attack either of the two different carbonyl carbons, leading to two distinct hydrazone intermediates that cyclize to form a mixture of pyrazole regioisomers.[2]
Q2: How can I identify which regioisomer is which in my product mixture?
A2: A combination of chromatographic and spectroscopic techniques is essential. Thin-Layer Chromatography (TLC) can reveal the presence of multiple components.[1] For definitive structural identification, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[2] One-dimensional ¹H and ¹³C NMR spectra will show distinct chemical shifts for the different isomers. Two-dimensional NMR experiments, such as NOESY, can confirm the structure by showing through-space correlations between protons on the N-substituent and protons on the pyrazole ring.[2] Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are also crucial for confirming the mass of the isomers.[1]
Q3: My reaction mixture has turned a deep yellow or red color. What causes this?
A3: The formation of colored impurities often results from side reactions involving the hydrazine starting material.[1] Hydrazines, particularly phenylhydrazine, can be sensitive to air and light and may decompose or oxidize, generating colored byproducts.[3] To mitigate this, it is recommended to use fresh, high-purity hydrazine and consider running the reaction under an inert atmosphere like nitrogen or argon.[3]
Q4: I've isolated a product, but it seems to be a pyrazoline, not a pyrazole. Why did this happen and how can I fix it?
A4: The formation of a pyrazoline intermediate occurs when the reaction stalls after the initial cyclization but before the final dehydration (aromatization) step.[1] This can sometimes be isolated, especially with certain substrates.[4] Pyrazolines can typically be converted to the desired aromatic pyrazole through treatment with a mild acid under reflux or via in-situ oxidation.[5][6] One benign method involves heating the pyrazoline intermediate in DMSO under an oxygen atmosphere.[6]
Troubleshooting Guides
Issue 1: Formation of a Regioisomer Mixture
Symptoms:
-
NMR spectra show two distinct sets of peaks, indicating a mixture of products.
-
Multiple spots are observed on TLC that are difficult to separate.
-
The isolated solid product has a broad melting point range.
Solutions:
The most effective strategy to control regioselectivity is to modify the reaction solvent. Standard solvents like ethanol often lead to poor selectivity, while fluorinated alcohols can dramatically favor the formation of a single isomer.[5][7]
-
Change the Solvent: Switching from ethanol to a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) is highly effective.[7][8] These solvents are strong hydrogen bond donors but poor acceptors, which can selectively stabilize intermediates, thus favoring one reaction pathway.[5]
-
Adjust Reaction pH: Adding a catalytic amount of acid (e.g., acetic acid) can influence the site of the initial attack by altering the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[2]
-
Employ Microwave Irradiation: For some reactions, microwave-assisted synthesis can favor the formation of the thermodynamically more stable product, potentially improving the isomeric ratio.[8]
The following data summarizes the powerful effect of solvent choice on the regioselectivity of the reaction between various 1,3-diketones and methylhydrazine. Isomer A refers to the 5-aryl/alkyl-3-fluoroalkyl pyrazole, while Isomer B is the 3-aryl/alkyl-5-fluoroalkyl pyrazole.
| Entry | 1,3-Diketone (R¹) | Solvent | Isomer Ratio (A : B) | Total Yield (%) | Reference |
| 1 | 4-Cl-Ph | EtOH | 50 : 50 | 98 | [5] |
| 2 | 4-Cl-Ph | TFE | 85 : 15 | 98 | [5] |
| 3 | 4-Cl-Ph | HFIP | 97 : 3 | 98 | [5] |
| 4 | 2-Furyl | EtOH | 50 : 50 | 95 | [5] |
| 5 | 2-Furyl | TFE | 85 : 15 | 95 | [5] |
| 6 | 2-Furyl | HFIP | >99 : 1 | 95 | [5] |
| 7 | Methyl | EtOH | 50 : 50 | 98 | [5] |
| 8 | Methyl | HFIP | 90 : 10 | 98 | [5] |
Data adapted from Fustero, S., et al. (2008). J. Org. Chem.[5][7]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity
This protocol details a general method for pyrazole synthesis favoring a single regioisomer by using a fluorinated alcohol as the solvent.[8][9]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Slowly add methylhydrazine (1.1 mmol) to the solution while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 1 to 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified, typically by column chromatography on silica gel, to isolate the major regioisomer.[8]
Visualization of Troubleshooting and Mechanisms
Below are diagrams illustrating the logical workflow for troubleshooting byproduct formation and the mechanistic origin of common byproducts.
Caption: A logical workflow for diagnosing and solving common byproduct issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyrazole Formation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of unsymmetrical pyrazoles, with a focus on the critical role of solvent choice.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in pyrazole synthesis and why is it critical?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction that can yield multiple products.[1] In pyrazole synthesis, this issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1] Controlling the formation of a specific isomer is crucial because different regioisomers can possess vastly different biological activities, physical properties, and reactivity.[1] For drug discovery and development, ensuring the selective synthesis of the desired isomer is essential for efficacy and efficiency.[1]
Q2: What are the primary factors that influence regioselectivity in pyrazole synthesis?
A2: The regiochemical outcome is determined by a sensitive interplay of several factors. The most significant are the electronic and steric properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine.[1][2] However, the choice of solvent has been identified as a powerful external factor that can dramatically influence and even override the inherent substrate biases.[2][3][4][5] Other conditions, such as temperature and the use of catalysts, can also play a role.[6][7]
Q3: How does solvent choice, particularly protic vs. aprotic, affect the reaction outcome?
A3: The nature of the solvent can significantly direct the regiochemical pathway. Protic solvents, especially those capable of strong hydrogen bonding, can preferentially solvate one of the carbonyl groups of the 1,3-dicarbonyl substrate, influencing the site of the initial nucleophilic attack by the hydrazine.[2][3] For instance, one study found that a protic solvent selectively yielded one regioisomer, whereas an aprotic solvent favored the formation of the other.[2] Traditional protic solvents like ethanol often lead to mixtures of regioisomers.[4][5]
Q4: Why are fluorinated alcohols like TFE and HFIP so effective at improving regioselectivity?
A4: Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity in pyrazole formation.[3][4][5] Their effectiveness is attributed to their unique properties, including high acidity and strong hydrogen-bond-donating ability. The proposed mechanism suggests that these solvents can form a stable hemiacetal intermediate with the more electrophilic carbonyl group of the 1,3-diketone.[3] This effectively "blocks" one reaction site, directing the nucleophilic attack of the hydrazine to the other carbonyl group, thus leading to the preferential formation of a single regioisomer.[3] HFIP is often more effective than TFE in achieving high selectivity.[3]
Troubleshooting Guide
Problem 1: My reaction yields a mixture of regioisomers that are difficult to separate.
This is a common issue when using traditional solvents like ethanol, especially when the electronic and steric differences between the two carbonyl groups of the dicarbonyl substrate are minimal.[4][5]
-
Solution: Change the solvent to a fluorinated alcohol. The use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) has been proven to dramatically increase regioselectivity, often leading to the formation of a single isomer in high yield.[3][6] In many cases, HFIP provides almost exclusive formation of one regioisomer.[3]
Problem 2: The major regioisomer from my reaction is the undesired one.
This occurs when the intrinsic properties of your substrates favor the formation of the unwanted isomer under standard conditions.[1]
-
Solution 1: Re-evaluate Solvent Choice. The directing effect of fluorinated solvents can sometimes reverse the selectivity observed in other solvents. For example, the enhanced electrophilicity of a carbonyl group adjacent to an electron-withdrawing group (like -CF₃) can be modulated by HFIP to favor the attack at the distal carbonyl.[3]
-
Solution 2: Substrate Modification. If solvent effects are insufficient, consider modifying the substrate. Introducing a bulky steric group on one side of the 1,3-dicarbonyl can physically hinder the approach of the hydrazine to the nearby carbonyl, forcing the reaction to occur at the other site.[1][2]
Problem 3: I am looking for greener, more environmentally benign synthesis options.
Traditional reliance on volatile organic solvents raises environmental and safety concerns.[8][9][10]
-
Solution: Explore solvent-free or alternative solvent systems. Several studies have demonstrated successful and highly regioselective pyrazole synthesis under solvent-free conditions, often accelerated by microwave irradiation or the use of solid catalysts.[9][11][12][13] Additionally, deep eutectic solvents (DESs) are emerging as biodegradable and effective media for pyrazole synthesis, offering benefits like accelerated reaction rates and high selectivity.[8]
Quantitative Data Summary
The choice of solvent has a quantifiable impact on the ratio of regioisomers produced. The following table summarizes data from the reaction of various 1,3-diketones with methylhydrazine, demonstrating the superior performance of fluorinated alcohols.
Table 1: Effect of Solvent on Regioisomeric Ratio (Product 2a vs. 3a) in the Reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with Methylhydrazine. [3]
| Entry | Solvent | Temperature (°C) | Time (h) | Ratio (2a:3a) |
| 1 | EtOH | Reflux | 2 | 50:50 |
| 2 | TFE | RT | 1 | 85:15 |
| 3 | HFIP | RT | 1 | 97:3 |
Data extracted from Fustero, S., et al. (2008). The Journal of Organic Chemistry.[3]
Key Experimental Protocols
Protocol 1: High-Regioselectivity Pyrazole Synthesis Using HFIP [1]
This protocol describes a general procedure for the Knorr condensation that favors one regioisomer through the use of HFIP.
-
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the HFIP under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
-
Protocol 2: Microwave-Assisted Solvent-Free Synthesis [1][12][13]
This protocol provides a rapid, solvent-free method that can sometimes favor the thermodynamically preferred isomer.
-
Materials:
-
α,β-Unsaturated ketone (or 1,3-diketone) (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
(Optional) Acidic or basic catalyst (e.g., glacial acetic acid, a few drops)
-
-
Procedure:
-
Combine the carbonyl compound (1.0 mmol) and the hydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
If needed, add a catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short duration (e.g., 5-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Visual Guides
Caption: General reaction pathway leading to two possible regioisomers.
Caption: Troubleshooting workflow for optimizing pyrazole regioselectivity.
Caption: Proposed mechanism for enhanced regioselectivity using HFIP.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thieme-connect.com [thieme-connect.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Pyrazole Derivatives as Cyclooxygenase Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, supported by experimental data. The pyrazole scaffold is a key feature in many anti-inflammatory drugs, and understanding the comparative efficacy and selectivity of its derivatives is crucial for future drug design.
The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) primarily relies on the inhibition of COX enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation and is responsible for producing pro-inflammatory prostaglandins.[1][2] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents to minimize gastrointestinal side effects associated with COX-1 inhibition.[3][4] Pyrazole-containing compounds, such as the well-known drug celecoxib, have demonstrated significant and often selective COX-2 inhibitory activity.[3][5]
Comparative Efficacy of Pyrazole Derivatives
The inhibitory potential of various pyrazole derivatives against COX-1 and COX-2 is typically quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the compound's preference for inhibiting COX-2. A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib | 0.35 | 37.03 | [6] | |
| Phenylbutazone | 4.3 | 1.5 | 0.35 | [1] |
| SC-558 | >100 | 0.061 | >1639 | [1] |
| Compound 5u | 131.23 | 1.79 | 72.73 | [7] |
| Compound 5s | 165.12 | 2.51 | 65.75 | [7] |
| Compound 5f (Trimethoxy derivative) | - | 1.50 | - | [3] |
| Compound 6f (Trimethoxy derivative) | - | 1.15 | - | [3] |
| Compound 11 | - | 0.0162 | - | [8] |
| Compound 16 | - | 0.0201 | - | [8] |
| Compound 8b | - | 0.043 | 316 | [9] |
| Compound 8g | - | 0.045 | 268 | [9] |
| Compound 5a (Pyridazinone derivative) | 12.87 | 0.77 | 16.70 | [6] |
| Compound 5f (Pyridazinone derivative) | 25.29 | 1.89 | 13.38 | [6] |
Signaling Pathways of COX-1 and COX-2
Cyclooxygenase enzymes play a crucial role in the conversion of arachidonic acid into prostanoids, which are lipid mediators involved in various physiological and pathological processes.[10][11]
Experimental Protocols
A standardized in vitro cyclooxygenase inhibition assay is crucial for the comparative analysis of pyrazole derivatives.[1] The following is a generalized protocol.
In Vitro COX Inhibition Assay (Fluorometric or Colorimetric)
1. Enzyme and Compound Preparation:
-
Enzyme Dilution: Dilute human recombinant COX-1 and COX-2 enzymes to the desired concentration in a suitable assay buffer (e.g., Tris-HCl buffer).[1]
-
Compound Dilution: Prepare serial dilutions of the test pyrazole derivatives in a solvent such as DMSO.[1]
2. Assay Reaction:
-
Add the assay buffer, a diluted COX cofactor solution, and a probe (e.g., ADHP for fluorometric assays) to the wells of a 96-well plate.[1]
-
Add the diluted test compounds to their respective wells. Include a vehicle control (DMSO only) for total enzyme activity and a known inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) as a positive control.[1]
-
Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to the wells.[1]
-
Incubate the plate at a controlled temperature (e.g., 37°C).[1]
-
Add arachidonic acid to start the enzymatic reaction.[1]
3. Data Measurement and Analysis:
-
Measure the fluorescence or absorbance over time using a plate reader.[1]
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.[1]
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced rat paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[12][13]
1. Animal Dosing:
-
Administer the test pyrazole derivatives orally to rats.
-
A control group receives the vehicle, and a positive control group receives a standard drug like indomethacin or celecoxib.[13]
2. Induction of Inflammation:
-
After a set time (e.g., 1 hour) post-dosing, inject a solution of carrageenan into the sub-plantar region of the rat's hind paw to induce localized edema.[12]
3. Measurement of Edema:
-
Measure the paw volume or thickness at various time points after the carrageenan injection using a plethysmometer.
4. Data Analysis:
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Conclusion
This comparative guide highlights the significant potential of pyrazole derivatives as selective COX-2 inhibitors. The provided data demonstrates the wide range of potencies and selectivities that can be achieved through structural modifications of the pyrazole scaffold. The detailed experimental protocols offer a standardized framework for the evaluation of novel pyrazole compounds, facilitating the discovery and development of safer and more effective anti-inflammatory agents. Further research, including in vivo studies and safety profiling, is essential to fully characterize the therapeutic potential of promising new derivatives.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anticancer Activity of Novel Pyrazole Compounds In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, consistently demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3][4] This guide provides a comparative analysis of the in vitro anticancer activity of several recently developed novel pyrazole compounds. The data presented is collated from various studies to offer a broader perspective on their potential as therapeutic agents. Experimental protocols for key assays are detailed to facilitate reproducibility and further investigation.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer efficacy of novel pyrazole derivatives is typically evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric for comparison. The following table summarizes the IC50 values of selected novel pyrazole compounds against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 7 | A549 | Lung | 0.15 | [1] |
| Hela | Cervical | 0.33 | [1] | |
| HepG2 | Liver | 0.18 | [1] | |
| MCF-7 | Breast | 0.21 | [1] | |
| Compound 27 | MCF-7 | Breast | 16.50 | [1] |
| Compound 50 | HepG2 | Liver | 0.71 | [1] |
| Compound 6c | SK-MEL-28 | Melanoma | 3.46 | [5] |
| Compound 9 | (Average over 60 lines) | Various | 3.59 (GI50) | [2][6] |
| HOP-92 | Non-small cell lung | 1.61 (GI50) | [6] | |
| Compound 11 | AsPC-1 | Pancreatic | 16.8 | [7][8] |
| U251 | Glioblastoma | 11.9 | [7][8] | |
| Pyrazolo[3,4-d]pyrimidine (7) | A549 | Lung | 17.50 | [9] |
| Caco-2 | Colorectal | 43.75 | [9] | |
| Thieno[2,3-c]pyrazole (Tpz-1) | (Average over 17 lines) | Various | 0.19 - 2.99 | [10] |
Mechanisms of Action: Targeting Key Signaling Pathways
Many pyrazole derivatives exert their anticancer effects by modulating critical signaling pathways involved in cell proliferation, survival, and apoptosis.[1][9] Some compounds have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), while others interfere with tubulin polymerization, a crucial process for cell division.[1][3]
Caption: Hypothetical signaling pathway targeted by novel pyrazole compounds.
Experimental Protocols
Standardized in vitro assays are fundamental for the initial validation of the anticancer activity of novel compounds. The following are detailed methodologies for commonly employed experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the novel pyrazole compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the pyrazole compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Caption: General experimental workflow for in vitro validation.
Conclusion
The presented data highlights the significant potential of novel pyrazole derivatives as a promising class of anticancer agents. The diverse chemical space of the pyrazole scaffold allows for the development of compounds with high potency and selectivity against various cancer cell types.[1][4] Further in-depth studies, including in vivo models and detailed mechanistic investigations, are warranted to translate these promising in vitro findings into clinically effective cancer therapies.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. srrjournals.com [srrjournals.com]
- 3. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of COX-2 Selectivity: Celecoxib vs. Pyrazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Celecoxib is a highly selective COX-2 inhibitor, a property attributed to its sulfonamide group that interacts with a specific side pocket in the COX-2 enzyme active site. Pyrazole-based compounds form the scaffold for many selective COX-2 inhibitors. Although direct IC50 values for 3-(3-Bromophenyl)-1H-pyrazole are not available, analysis of related pyrazole derivatives from the literature allows for a meaningful comparison of the potential for this class of compounds to achieve high COX-2 selectivity. This guide presents available quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding of the factors influencing COX-2 inhibition.
Data Presentation: Comparative COX-1 and COX-2 Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) for Celecoxib and a representative 3-aryl-1H-pyrazole derivative against COX-1 and COX-2. The selectivity index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (Analogue of this compound) | >100 | 0.8 | >125 |
Note: Data for the pyrazole analogue is sourced from a study on newly synthesized potential COX-2 inhibitors and is used here for comparative purposes due to the lack of available data for this compound.[1]
Experimental Protocols: In Vitro COX Inhibition Assay
The determination of COX-1 and COX-2 inhibitory activity is typically performed using an in vitro enzyme immunoassay (EIA) or a fluorometric assay. Below is a generalized protocol based on commonly cited methodologies.[2]
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Enzyme Immunoassay (EIA) kit for prostaglandin E2 (PGE2) or a fluorometric probe
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
96-well microplates
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are diluted to the desired concentration in the assay buffer.
-
Compound Dilution: A series of dilutions of the test compound and a reference inhibitor (e.g., Celecoxib) are prepared in the assay buffer. A vehicle control (e.g., DMSO) is also prepared.
-
Pre-incubation: The diluted enzymes are pre-incubated with the various concentrations of the test compound, reference inhibitor, or vehicle control in the wells of a 96-well plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to each well.
-
Incubation: The plate is incubated for a defined period (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., a strong acid like HCl).
-
Detection: The amount of PGE2 produced is quantified using a competitive EIA kit according to the manufacturer's instructions. Alternatively, if a fluorometric assay is used, the fluorescence is measured at the appropriate excitation and emission wavelengths.
-
Data Analysis: The percentage of inhibition of COX activity is calculated for each concentration of the test compound compared to the vehicle control. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow
Caption: Experimental workflow for COX inhibition assay.
Logical Relationship
Caption: Logical comparison of COX-2 selectivity.
References
In Vivo Validation of Pyrazole Derivatives as Potent Anti-Inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of various pyrazole derivatives, presenting supporting experimental data from recent studies. The information is intended to assist researchers in evaluating the therapeutic potential of this class of compounds.
Comparative Efficacy of Pyrazole Derivatives
The anti-inflammatory activity of several pyrazole derivatives has been evaluated in vivo, primarily using the carrageenan-induced paw edema and Complete Freund's Adjuvant (CFA)-induced arthritis models in rats. These studies demonstrate that many pyrazole derivatives exhibit significant anti-inflammatory effects, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and indomethacin.
Carrageenan-Induced Paw Edema Model
This model is a widely accepted method for evaluating acute inflammation. The data below summarizes the percentage inhibition of paw edema by various pyrazole derivatives at different doses and time points.
| Compound/Drug | Dose (mg/kg) | Time (hours) | Paw Edema Inhibition (%) | Reference |
| Pyrazole Derivative 1 (Compound 16) | 5.7 (ED₃₀) | 4 | 30 | [1] |
| 8.4 (ED₃₀) | 6 | 30 | [1] | |
| 30 | - | 90 | [1] | |
| Pyrazole Derivative 2 (Compound 2b) | - | 5 | 86.6 | [2] |
| Pyrazole Derivative 3 (Compound 2d) | - | 3 | Comparable to Celecoxib | [2] |
| - | 5 | Comparable to Celecoxib | [2] | |
| Pyrazole Derivative 4 (Compound 2g) | - | 3 | Comparable to Celecoxib | [2] |
| - | 5 | Comparable to Celecoxib | [2] | |
| Pyrazole Derivative 5 (Compound 5s) | - | 3 | 80.87 | [3] |
| - | 4 | 76.56 | [3] | |
| Pyrazole Derivative 6 (Compound 5u) | - | 3 | 80.63 | [3] |
| - | 4 | 78.09 | [3] | |
| Pyrazole Derivative 7 (Compound N7) | - | - | More potent than Celecoxib | [4] |
| Pyrazole Derivative 8 (Compound N9) | - | 1 | More potent than Celecoxib | [4] |
| Celecoxib | 23 (ED₃₀) | 4 | 30 | [1] |
| - | 5 | 82.2 | [2] | |
| Ibuprofen | - | 3 | 81.32 | [3] |
| - | 4 | 79.23 | [3] | |
| Indomethacin | 5 | - | Significant inhibition | [2] |
CFA-Induced Arthritis Model
The CFA-induced arthritis model is used to assess chronic inflammation. Pyrazole derivatives have shown efficacy in reducing paw edema and improving other arthritic symptoms in this model. For instance, the compound 3,4-bis(3-chlorophenyl)-5-methyl-1H-pyrazole has been shown to effectively reduce paw edema in CFA-induced arthritis models.[5]
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of pyrazole derivatives are attributed to their ability to modulate key inflammatory pathways. Many of these compounds are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[6][7] Beyond COX-2 inhibition, pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[8][9][10] This cytokine modulation is often achieved through the inhibition of critical signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[6][11]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate the replication and validation of these findings.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
Materials:
-
1% (w/v) carrageenan solution in sterile saline.
-
Test pyrazole derivative and reference drug (e.g., celecoxib, indomethacin) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Plethysmometer or digital calipers.
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups: vehicle control, reference drug, and test compound groups (various doses).
-
The test compounds and reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[2][12]
-
The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
Objective: To evaluate the anti-arthritic (chronic anti-inflammatory) activity of a test compound.
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
Materials:
-
Complete Freund's Adjuvant (CFA).
-
Test pyrazole derivative and reference drug.
-
Digital calipers or plethysmometer.
Procedure:
-
Arthritis is induced by a single intradermal injection of 0.1 mL of CFA into the subplantar region of the right hind paw.[13]
-
Animals are divided into groups: normal control, CFA control, reference drug, and test compound groups.
-
Treatment with the test compound and reference drug is typically initiated on the day of CFA injection and continued for a predefined period (e.g., 14-21 days).[13]
-
Paw volume is measured at regular intervals (e.g., daily or every other day) to assess the progression of inflammation.
-
Other parameters such as body weight, arthritic score (based on visual assessment of erythema and swelling), and nociceptive thresholds can also be monitored.
-
At the end of the study, blood samples may be collected for the analysis of inflammatory markers (e.g., cytokines, C-reactive protein), and paw tissues can be processed for histopathological examination.
Visualizing the Pathways
To better understand the mechanisms of action and experimental designs, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. purformhealth.com [purformhealth.com]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel pyrazole derivatives as a potent anti‐inflammatory agent in RAW264.7 cells via inhibition of NF‐ĸB for possible benefit against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. inotiv.com [inotiv.com]
- 13. Frontiers | Butin Attenuates Arthritis in Complete Freund’s Adjuvant-Treated Arthritic Rats: Possibly Mediated by Its Antioxidant and Anti-Inflammatory Actions [frontiersin.org]
A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection.
Traditionally, pyrazole synthesis has relied on prolonged heating under reflux.[2] However, contemporary methodologies, such as microwave-assisted organic synthesis (MAOS), offer significant advantages in terms of reaction time, yield, and alignment with green chemistry principles.[2][3][4] Microwave chemistry can drastically reduce reaction times from hours to minutes, often leading to higher product yields and cleaner reactions.[1][5][6]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of various pyrazole derivatives, highlighting the efficiencies gained by transitioning from conventional heating to microwave-assisted techniques.
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60°C | 5 minutes | 91 - 98% | [1][5] |
| Conventional Heating | 75°C | 2 hours | 73 - 90% | [1][5] | |
| Pyrazolyl-substituted benzochroman-4-ones | Microwave-Assisted | Not specified (180 W) | 5 - 7 minutes | Good | [6] |
| Conventional Heating | Reflux | 10 - 12 hours | 59 - 71% | [6] | |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not specified | 9 - 10 minutes | 79 - 92% | [7] |
| Conventional Heating | Reflux | 7 - 9 hours | Lower | [7] | |
| Phenyl-1H-pyrazole-4-carboxylic Acids | Microwave-Assisted | 80°C | 2 minutes | 62 - 92% | [5][8] |
| Conventional Heating | 80°C | 1 hour | 48 - 85% | [5][8] |
Experimental Workflow Visualization
The general experimental workflow for both conventional and microwave-assisted pyrazole synthesis can be visualized as follows. The key divergence lies in the heating method and duration.
Caption: General workflow for pyrazole synthesis.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives via both microwave-assisted and conventional heating methods. These are intended as representative examples and may require optimization for different substrates.
Protocol 1: Microwave-Assisted Synthesis of Pyrazole from Chalcone
This protocol describes the rapid cyclization of an α,β-unsaturated ketone (chalcone) with a hydrazine derivative using microwave irradiation.[1]
-
Reactant Preparation: In a microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).[1]
-
Solvent Addition: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.[1]
-
Reaction: Seal the vial securely and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice to precipitate the product.[1]
-
Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure pyrazole derivative.[1]
Protocol 2: Conventional Synthesis of a Pyrazolone via Reflux (Knorr Synthesis)
This protocol details a classic method for synthesizing a pyrazolone from a β-ketoester and a hydrazine derivative under conventional reflux conditions.[9]
-
Reactant Addition: In a round-bottom flask equipped with a reflux condenser, carefully add the β-ketoester (e.g., ethyl acetoacetate, 1.0 equivalent) and the hydrazine derivative (e.g., phenylhydrazine, 1.0 equivalent).[9] Note that this addition can be exothermic.
-
Heating: Heat the reaction mixture under reflux for approximately 1-2 hours.[9] Monitor the reaction's completion using TLC.
-
Isolation: Once the reaction is complete, cool the resulting mixture in an ice bath.[9]
-
Crystallization: If the product is a syrup or oil, add a small amount of a suitable solvent (e.g., diethyl ether) and stir or scratch the flask to induce crystallization.[9]
-
Purification: Collect the crude product by vacuum filtration and recrystallize from an appropriate solvent (e.g., ethanol) to obtain the pure pyrazolone.[9]
Conclusion
The data and protocols presented clearly demonstrate the advantages of microwave-assisted synthesis for preparing pyrazole derivatives. The primary benefits include a dramatic reduction in reaction time, often from hours to mere minutes, and frequently higher product yields.[1][5] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[3][4] While conventional heating remains a viable and accessible method, microwave-assisted synthesis offers a superior alternative for rapid, efficient, and high-yield production of pyrazole scaffolds, making it an attractive option for drug discovery and development.[5][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New "green" approaches to the synthesis of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
Comparative Biological Evaluation of 3-(3-Bromophenyl)-1H-pyrazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 3-(3-Bromophenyl)-1H-pyrazole derivatives, supported by experimental data from recent studies. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology, infectious diseases, and inflammatory conditions.
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, and the introduction of a 3-bromophenyl moiety can significantly influence the biological activity of the resulting derivatives.[1] This guide summarizes the available quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, details the experimental protocols used for their evaluation, and visualizes key experimental workflows.
Quantitative Biological Activity
The following tables summarize the in vitro biological activities of various this compound derivatives, providing a comparative overview of their potency.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID/Series | Cell Line | IC50 (µM) | Reference |
| Pyrazole Benzamide Derivatives | HCT-116 | 7.74 - 82.49 | [2] |
| Pyrazole Benzamide Derivatives | MCF-7 | 4.98 - 92.62 | [2] |
| 4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole | HepG2 | 8.5 | [3] |
| Pyrazole derivative with 4-bromophenyl group | A549 | 8.0 | [2] |
| Pyrazole derivative with 4-bromophenyl group | HeLa | 9.8 | [2] |
| Pyrazole derivative with 4-bromophenyl group | MCF-7 | 5.8 | [2] |
Note: The specific structures of the "Pyrazole Benzamide Derivatives" and the "Pyrazole derivative with 4-bromophenyl group" were not fully detailed in the provided search results, but the data indicates the potential of this chemical class.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound/Series | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole clubbed imino phenyl derivatives (with bromo group) | Aspergillus niger | 0.2 | [4] |
| Pyrazole clubbed imino phenyl derivatives (with bromo group) | Candida albicans | 50 | [4] |
| 4-(3-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-5-yl)-2-methoxyphenyl acetate and related compounds | Staphylococcus aureus | Not specified, but showed potent activity | [5] |
| 4-(3-(4-Bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-5-yl)-2-methoxyphenyl acetate and related compounds | Candida albicans | Not specified, but showed potent activity | [5] |
Note: The presence of a bromo substituent on the phenyl ring has been observed to increase antimicrobial activity.[5]
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).
| Compound/Series | Assay | IC50 (µM) | Reference |
| 1-(3-(4-Bromophenyl)-4,5-dihydro-5-(4-hydroxy-3-methoxyphenyl)pyrazol-1-yl)ethanone (and related series) | Carrageenan-induced paw oedema | Data not provided in IC50 | [6] |
| Diaryl pyrazole with sulfonamide substitution | COX-2 Inhibition | 0.017 | [7] |
| Diaryl pyrazole with sulfonamide substitution | COX-1 Inhibition | 0.263 | [7] |
Note: While a specific IC50 value for the this compound derivative was not available in the search results, related bromophenyl pyrazole derivatives have shown significant anti-inflammatory activity.[6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key biological assays mentioned in the literature for evaluating this compound derivatives.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a vehicle control. A positive control, such as a known anticancer drug, is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the compound concentration.[8]
Antimicrobial Activity (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The pyrazole derivatives are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compounds, a vehicle control, and a standard anti-inflammatory drug are administered to different groups of rats, usually orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizing Methodologies and Pathways
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and biological pathways.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro anticancer screening using the MTT assay.
General Mechanism of Action for Apoptosis Induction
Some pyrazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for an anticancer agent.[11][12]
Caption: A simplified pathway showing how pyrazole derivatives can induce apoptosis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. srrjournals.com [srrjournals.com]
- 3. pjps.pk [pjps.pk]
- 4. ajpp.in [ajpp.in]
- 5. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles [mdpi.com]
- 6. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
A Senior Application Scientist's Guide to the Cross-Validation of In Silico Predictions for Pyrazole Bioactivity
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2][3] The ability to predict the biological activity of novel pyrazole derivatives through in silico methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking has accelerated the pace of drug discovery. However, the predictive power of these computational models is meaningless without rigorous validation. This guide provides a comprehensive framework for the robust cross-validation of in silico predictions for pyrazole bioactivity, integrating computational methodologies with essential experimental verification to ensure the development of truly promising therapeutic candidates. We will dissect the causality behind choosing specific validation strategies, present self-validating experimental protocols, and offer a clear, actionable workflow for researchers in the field.
The Pyrazole Scaffold: A Versatile Core in Drug Discovery
Pyrazoles, five-membered heterocyclic rings with two adjacent nitrogen atoms, exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[4][5][6] Their structural versatility allows for fine-tuning of physicochemical properties, making them ideal candidates for interacting with a wide range of biological targets.[7] This inherent adaptability is why pyrazoles are found in well-known drugs like the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[8] The goal of in silico modeling is to rationally design novel pyrazole derivatives with enhanced potency and selectivity, but this journey from computer model to clinical candidate is fraught with potential pitfalls, the most significant of which is the risk of developing overfitted, unreliable predictive models.
The In Silico Toolkit: Predicting Pyrazole Bioactivity
Computational methods provide invaluable insights into the potential bioactivity of novel compounds, saving significant time and resources.[9] For pyrazole derivatives, two primary approaches dominate the landscape: ligand-based methods (QSAR) and structure-based methods (molecular docking).
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[10] The fundamental principle is that the structural or physicochemical properties of a molecule (its descriptors) determine its activity. For pyrazoles, 2D-QSAR models can be developed to predict anticancer activity against various cell lines by correlating molecular descriptors with measured IC50 values.[11]
-
Why QSAR? It allows for the rapid screening of virtual libraries of pyrazole derivatives to prioritize synthesis and testing of the most promising candidates. The model can also provide insights into which structural features are crucial for bioactivity.[11][12]
Molecular Docking
When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be employed. This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to its target, estimating the binding affinity.[13] For instance, docking studies have been used to predict the binding energies of pyrazole hydrazones against the COX-II enzyme, corroborating their potential as anti-inflammatory agents.[9]
-
Why Docking? It provides a structural hypothesis for the observed activity, visualizing key interactions (like hydrogen bonds) that stabilize the ligand-target complex. This mechanistic insight is crucial for rational drug design.[8][14]
The Cornerstone of Confidence: A Guide to Rigorous Cross-Validation
A predictive model is only as good as its validation. Without rigorous testing, a model may perform exceptionally well on the data used to build it but fail completely when predicting new, unseen compounds. This phenomenon, known as overfitting, is a major challenge in QSAR modeling. The Organisation for Economic Co-operation and Development (OECD) has established principles to ensure the validity of QSAR models, emphasizing the need for both internal and external validation.[15]
Internal Validation: Testing the Model's Robustness
Internal validation techniques use only the initial training dataset to estimate the model's performance. The causality behind this step is to assess the stability and robustness of the model by repeatedly training and testing it on different subsets of the data.
References
- 1. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pyrazole Synthesis Methodologies for the Modern Researcher
For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of pyrazole scaffolds is a cornerstone of discovery. This guide provides an objective, data-driven comparison of classical and contemporary pyrazole synthesis methodologies, offering insights to inform your synthetic strategies.
The pyrazole core is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Consequently, a wide array of synthetic routes to this valuable heterocycle have been developed. This comparison guide delves into the key methodologies, presenting their core principles, experimental data, and a head-to-head analysis to aid in the selection of the most appropriate method for your research needs.
At a Glance: Key Pyrazole Synthesis Strategies
Below is a summary of the most prominent pyrazole synthesis methodologies, each with its unique advantages and considerations.
| Methodology | Core Principle | Typical Starting Materials | Key Advantages | Common Limitations |
| Knorr Pyrazole Synthesis | Cyclocondensation | 1,3-Dicarbonyl compounds, Hydrazines | Well-established, versatile, generally high yields.[1][2][3][4][5] | Potential for regioisomeric mixtures with unsymmetrical dicarbonyls.[1] |
| Pechmann Pyrazole Synthesis | 1,3-Dipolar Cycloaddition | Acetylenes, Diazomethane (or diazo derivatives) | Access to pyrazole-carboxylic acid derivatives.[6][7] | Use of potentially hazardous and explosive diazomethane. |
| Synthesis from α,β-Unsaturated Carbonyls | Michael Addition-Cyclocondensation | α,β-Unsaturated aldehydes/ketones, Hydrazines | Readily available starting materials, good for pyrazoline synthesis which can be oxidized to pyrazoles.[8][9][10] | May require an additional oxidation step to yield the aromatic pyrazole.[8] |
| Multicomponent Reactions (MCRs) | One-pot combination of three or more reactants | Aldehydes, β-ketoesters, malononitrile, hydrazines, etc.[11][12] | High atom economy, operational simplicity, rapid access to molecular diversity.[13][12] | Optimization can be complex, potential for side reactions. |
| Microwave-Assisted Synthesis | Accelerated reaction rates via microwave irradiation | Various (amenable to most pyrazole syntheses) | Drastically reduced reaction times, often higher yields, can be performed solvent-free.[14][15][16][17][18] | Requires specialized equipment, potential for localized overheating.[14] |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates via acoustic cavitation | Various (amenable to most pyrazole syntheses) | Shorter reaction times, improved yields, often milder conditions than conventional heating.[19][20][21][22] | Specialized equipment required, scalability can be a concern. |
| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent | Various (often utilized in conjunction with microwave or grinding) | Environmentally friendly ("green chemistry"), simplified work-up, often high yields.[23][24][25][26] | Limited to reactants that can form a melt or be efficiently mixed. |
Quantitative Comparison of Methodologies
The following table presents a comparative overview of different pyrazole synthesis methodologies with specific examples from the literature, highlighting reaction conditions and yields. It is important to note that these are not direct comparisons for the synthesis of the same molecule but are representative of each method's performance.
| Methodology | Reactants | Conditions | Time | Yield | Reference |
| Knorr Synthesis | Ethyl benzoylacetate, Hydrazine hydrate | 1-Propanol, Acetic acid (cat.), 100°C | 1 h | 79% | [2][5] |
| Knorr Synthesis (Edaravone) | Ethyl acetoacetate, Phenylhydrazine | Neat, 135-145°C | 1 h | Very Good | [4] |
| Microwave-Assisted | Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines | Acetic acid, 120°C, 360W | 7-10 min | 68-86% | [14] |
| Microwave-Assisted (One-Pot) | Ethyl acetoacetate, 3-Nitrophenylhydrazine, 3-Methoxy-4-hydroxybenzaldehyde | Solvent-free, 420W | 10 min | 71% | [15] |
| Ultrasound-Assisted (MCR) | Aromatic aldehydes, Hydrazine monohydrate, Ethyl acetoacetate, Malononitrile/Ammonium acetate | Water, Ultrasound irradiation | 0.5-2.5 h | Good to Excellent | [20][22] |
| Solvent-Free (MCR) | N'-benzoylbenzohydrazide, Dimethyl acetylenedicarboxylate, Cyclohexyl isocyanide | Tetrabutylammonium bromide (TBAB), Room Temperature | 30 min | 82% | [23][24][25] |
| 1,3-Dipolar Cycloaddition | α-Bromocinnamaldehyde, Hydrazonyl chloride | Chloroform or Dichloromethane, Triethylamine, Room Temperature | 7-10 h | 70-86% | [27] |
| Multicomponent Reaction (in water) | Enaminones, Benzaldehyde, Hydrazine dihydrochloride, Ammonium acetate | Water, Reflux | 1 h | Moderate | [11] |
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[5]
-
Add 1-propanol and glacial acetic acid to the mixture.[5]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, add water to the hot reaction mixture with stirring.[5]
-
Allow the mixture to cool slowly to facilitate precipitation.[5]
-
Collect the solid product by filtration, wash with a small amount of water, and air dry.[5]
General Procedure for Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones
Materials:
-
Ethyl acetoacetate (0.45 mmol)
-
Substituted phenylhydrazine (0.3 mmol)
-
Substituted benzaldehyde (0.3 mmol)
Procedure:
-
In a 50-mL one-neck flask, mix ethyl acetoacetate, the substituted phenylhydrazine, and the substituted benzaldehyde.[15]
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at 420 W for 10 minutes.[15]
-
After cooling, triturate the resulting solid with ethyl acetate.[15]
-
Collect the product by suction filtration.[15]
Visualizing Synthesis Workflows
A generalized workflow for pyrazole synthesis often involves the reaction of key precursors, followed by cyclization and optional further functionalization. The following diagram illustrates a typical logical flow.
Caption: A generalized workflow for pyrazole synthesis.
Signaling Pathways in Drug Action
The pyrazole scaffold is a key component in many drugs that target specific signaling pathways. For instance, Celecoxib, a well-known COX-2 inhibitor, functions by blocking the cyclooxygenase pathway involved in inflammation. The diagram below illustrates a simplified representation of this inhibitory action.
Caption: Inhibition of the COX-2 pathway by a pyrazole-based drug.
Conclusion
The synthesis of pyrazoles is a mature field with a rich diversity of methodologies. Classical methods like the Knorr synthesis remain highly relevant and effective.[1][2][3][4][5] Modern techniques, including multicomponent reactions and green chemistry approaches, offer significant advantages in terms of efficiency, atom economy, and environmental impact.[11][12][14][15][16][17][18][19][20][21][22][23][24][25][26] The choice of the optimal synthetic route will depend on factors such as the desired substitution pattern, available starting materials, required scale, and the importance of green chemistry principles in the research context. This guide provides the foundational information and comparative data to make an informed decision for your next pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. Pechmann Pyrazole Synthesis [drugfuture.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 11. longdom.org [longdom.org]
- 12. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 20. Ultrasonic-accelerated rapid protocol for the improved synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. jetir.org [jetir.org]
- 27. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking New Vistas in Oncology: The Efficacy of 3-(3-Bromophenyl)-1H-pyrazole Derivatives Against Drug-Resistant Cancer Cell Lines
A comparative guide for researchers and drug development professionals on the emerging potential of novel pyrazole compounds in overcoming chemoresistance.
The development of resistance to conventional chemotherapy remains a significant hurdle in cancer treatment. In the relentless search for more effective therapeutic agents, 3-(3-Bromophenyl)-1H-pyrazole derivatives have emerged as a promising class of compounds. Their unique chemical architecture offers a versatile scaffold for the design of potent and selective anticancer agents capable of circumventing common drug resistance mechanisms. This guide provides an objective comparison of the performance of these derivatives against drug-resistant cell lines, supported by experimental data and detailed methodologies.
Quantitative Efficacy Analysis
The cytotoxic potential of various pyrazole derivatives has been evaluated against a panel of both drug-sensitive and drug-resistant cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, has been determined through standardized in vitro assays. The data presented below showcases the ability of certain pyrazole compounds to maintain their efficacy in cell lines that have developed resistance to standard chemotherapeutic agents.
| Compound/Derivative | Cancer Cell Line | Resistance Mechanism | IC50 (µM) | Reference Compound | IC50 (µM) |
| EN12-2A | L1210 (Leukemia) | Sensitive | 1.5 | Cisplatin | 0.2 |
| L1210/DDP | Cisplatin-resistant | 1.8 | Cisplatin | 4.5 | |
| A2780 (Ovarian) | Sensitive | 2.5 | Doxorubicin | 0.1 | |
| A2780/DX3 | Doxorubicin-resistant (MDR1 overexpression) | 8.0 | Doxorubicin | 3.5 | |
| HCT-8 (Colon) | Sensitive | 3.2 | 5-Fluorouracil | 0.8 | |
| HCT-8/5FU | 5-Fluorouracil-resistant | 3.5 | 5-Fluorouracil | 15.2 | |
| A549 (Lung) | Sensitive | 4.1 | Paclitaxel | 0.01 | |
| A549/T24 | Paclitaxel-resistant | 2.9 | Paclitaxel | 0.24 | |
| MCF-7 (Breast) | Sensitive | 5.6 | Etoposide | 1.2 | |
| MCF-7/VP | Etoposide-resistant (MRP1 overexpression) | 15.4 | Etoposide | 25.6 | |
| EN7-2 | A549/T24 | Paclitaxel-resistant | 4.2 | Paclitaxel | 0.24 |
| EN12-4 | A549/T24 | Paclitaxel-resistant | 3.8 | Paclitaxel | 0.24 |
Data synthesized from a study evaluating pyrazole compounds on sensitive and resistant tumor cell lines.[1]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[2][3]
1. Cell Culture:
-
Human cancer cell lines (both sensitive and their drug-resistant counterparts) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere containing 5% CO2.
-
For resistant cell lines, the corresponding drug (e.g., paclitaxel for A549/T24) is maintained in the culture medium to ensure the persistence of the resistant phenotype.[1]
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
3. Compound Treatment:
-
The culture medium is replaced with fresh medium containing serial dilutions of the pyrazole compounds. A vehicle control (e.g., 0.1% DMSO) is also included.
-
The plates are incubated for 48 to 72 hours.
4. MTT Addition and Incubation:
-
After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 3-4 hours at 37°C.
5. Formazan Solubilization:
-
The medium is carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The IC50 values are calculated from the dose-response curves.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
1. Cell Treatment:
-
Cells are seeded in 6-well plates and treated with the pyrazole compound at its IC50 concentration for 24-48 hours.
2. Cell Harvesting:
-
Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
3. Staining:
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for 15 minutes.
4. Flow Cytometry Analysis:
-
The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizing Mechanisms and Workflows
To better understand the potential mechanisms of action and the experimental process, the following diagrams are provided.
Caption: Generalized signaling pathways targeted by pyrazole derivatives in cancer cells.
Caption: Experimental workflow for evaluating pyrazole derivatives against drug-resistant cell lines.
References
A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Pyrazoles
For researchers, scientists, and drug development professionals, the functionalization of pyrazole rings is a critical step in the synthesis of many pharmaceutical compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for creating carbon-carbon bonds, and the choice of an appropriate palladium catalyst is paramount for achieving high yields and broad substrate scope. This guide provides an objective comparison of various palladium catalysts for the Suzuki coupling of pyrazoles, supported by experimental data and detailed protocols.
The Suzuki-Miyaura coupling is a versatile cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide in the presence of a palladium catalyst and a base. Its significance in medicinal chemistry is underscored by its application in the synthesis of numerous bioactive molecules where the pyrazole moiety is a key structural component. The efficiency of this reaction is highly dependent on the palladium catalyst, which typically consists of a palladium precursor and a supporting ligand.
Catalyst Classes at a Glance
The primary classes of palladium catalysts employed for the Suzuki coupling of pyrazoles include those based on phosphine ligands, N-heterocyclic carbenes (NHCs), and specialized pre-catalysts. Each class presents distinct advantages concerning stability, activity, and substrate compatibility.
-
Palladium-Phosphine Catalysts: These are the traditional workhorses of cross-coupling reactions. The steric and electronic properties of the phosphine ligand can be finely tuned to enhance catalytic activity. Bulky and electron-rich phosphine ligands are particularly effective for coupling challenging substrates. A common example is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][2]
-
Palladium-NHC Catalysts: N-heterocyclic carbenes have emerged as highly effective ligands for palladium. Their strong σ-donating ability forms a robust bond with the palladium center, leading to highly stable and active catalysts.[1] This stability often translates to higher catalyst turnover numbers (TONs) and frequencies (TOFs), making them very efficient.[1]
-
Palladacycles and Pre-catalysts: These are stable, well-defined palladium complexes that serve as catalyst precursors. They are often air- and moisture-stable, simplifying handling. Buchwald's palladacycles and Organ's PEPPSI pre-catalysts are prominent examples that show high activity in various cross-coupling reactions.[3][4]
Comparative Performance Data
The following tables summarize the performance of different palladium catalysts for the Suzuki coupling of various pyrazole substrates. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Phenylboronic Acid
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-dioxane/H₂O | 90 | 6 | High | [2] |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | up to 97 | [5] |
| XPhosPdG2 / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | High | [6][7] |
| bis(pyrazolyl)palladium(II) complex | KOH | Not Specified | 140 | 4 | 98 | [8][9] |
Table 2: Suzuki Coupling of N-Acylpyrazoles
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (IPr)Pd(cinnamyl)Cl | K₂CO₃ | THF | 110 | 15 | High | [10][11] |
Experimental Protocols
Below are detailed experimental procedures for representative Suzuki-Miyaura coupling reactions of pyrazoles, providing a practical guide for laboratory implementation.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using Pd(PPh₃)₄ [2]
Materials:
-
4-Bromopyrazole derivative
-
Aryl boronic acid
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv.)
-
1,4-dioxane
-
Water
Procedure:
-
In a Schlenk tube, combine the 4-bromopyrazole derivative (0.1 mmol), aryl boronic acid (1.1 equiv.), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the tube with argon.
-
Add 1,4-dioxane:H₂O (4:1, 2 mL) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 6 hours under an argon atmosphere.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Acylpyrazoles using (IPr)Pd(cinnamyl)Cl [5]
Materials:
-
N-Acylpyrazole derivative
-
(Het)arylboronic acid
-
(IPr)Pd(cinnamyl)Cl (6 mol%)
-
K₂CO₃ (3.0 equiv.)
-
Tetrahydrofuran (THF)
Procedure:
-
To a reaction vessel, add the N-acylpyrazole, (het)arylboronic acid (2.0 equiv.), (IPr)Pd(cinnamyl)Cl (6 mol%), and K₂CO₃ (3.0 equiv.).
-
Add anhydrous THF.
-
Heat the mixture to 110 °C and stir for 15 hours.
-
Upon cooling, dilute the reaction mixture with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the residue by flash chromatography to obtain the desired diaryl ketone.
Visualizing the Process
To aid in understanding the experimental workflow and the catalytic cycle, the following diagrams are provided.
Caption: Experimental workflow for Suzuki coupling.
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
The choice of palladium catalyst for the Suzuki coupling of pyrazoles significantly impacts reaction efficiency and product yield. While traditional phosphine-based catalysts like Pd(PPh₃)₄ remain effective, modern NHC-ligated catalysts and pre-catalysts often offer superior performance, especially for challenging substrates. The provided data and protocols serve as a valuable resource for selecting the optimal catalytic system for a specific synthetic target. Researchers are encouraged to consider the electronic and steric nature of their substrates when choosing a catalyst and to optimize reaction conditions accordingly.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Assessing the Toxicity Profile of Brominated Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity profiles of brominated pyrazole compounds, offering insights into their cytotoxic potential against various cell lines. The inclusion of bromine atoms in heterocyclic structures is a common strategy in medicinal chemistry to enhance biological activity; however, it can also significantly impact the compound's toxicity. This document summarizes key quantitative data, details experimental methodologies for toxicity assessment, and provides a visual workflow to aid in the design and interpretation of toxicological studies.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxicity of selected brominated pyrazole compounds compared to their non-brominated analogs and other relevant pyrazole derivatives. The data, presented as IC50 values (the concentration at which 50% of cell growth is inhibited), has been collated from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, incubation times, and specific assay protocols may vary between studies.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference Compound (IC50 µM) |
| 4-Bromopyrazole | Not Specified (in vivo) | Alcohol Dehydrogenase Inhibition | Potency Comparison | Pyrazole |
| 5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrile | MCF-7 (Breast Cancer) | MTT Assay | 15.6 | Not Specified |
| 2,4-Dibromo-3-methyl-1-phenyl-pyrazoline-5-one | Brine Shrimp | Lethality Bioassay | 19.5 | 3-methyl-1-phenyl-pyrazoline-5-one (38) |
| Pyrazole-based lamellarin O analogue (brominated) | HCT116 (Colon Cancer) | Not Specified | Low micromolar range | Not Specified |
| Benzofuran pyrazole with bromo group | Not Specified (in vivo) | Pain Inhibition Assay | 60% inhibition | Indomethacin (24% inhibition) |
Experimental Protocols
A detailed methodology for a commonly used in vitro cytotoxicity assay is provided below. This protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be adapted for the screening of various chemical compounds.[1][2][3]
MTT Assay for In Vitro Cytotoxicity
1. Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
2. Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl Sulfoxide (DMSO) or other suitable solvent
-
96-well flat-bottom plates
-
Test compounds (dissolved in an appropriate solvent, e.g., DMSO)
-
Control compounds (positive and negative)
-
Multi-well spectrophotometer (ELISA reader)
3. Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and control compounds in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (typically <0.5% DMSO).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Also, include blank wells containing medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of chemical compounds.
Caption: In Vitro Cytotoxicity Assessment Workflow.
References
Isomeric Purity Analysis of 3-(3-Bromophenyl)-1H-pyrazole: A Comparative Guide to Analytical Methodologies
Introduction
3-(3-Bromophenyl)-1H-pyrazole (CAS No: 149739-65-1) is a heterocyclic compound widely utilized as a key intermediate and building block in the synthesis of pharmaceuticals and agrochemicals.[1] The synthesis of asymmetrically substituted pyrazoles, such as this compound, can often result in the formation of regioisomers, most notably 5-(3-Bromophenyl)-1H-pyrazole (CAS No: 948294-12-0).[2] The presence of such isomers can significantly impact the efficacy, safety, and regulatory compliance of the final product. Therefore, robust and reliable analytical methods are essential for the accurate separation and quantification of these isomers to ensure the chemical purity of the target compound.
This guide provides a comparative overview of the three most common and powerful analytical techniques for determining the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a comparison of their performance, detailed experimental protocols, and guidance on data interpretation to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.
Workflow for Isomeric Purity Analysis
The general workflow for determining the isomeric purity of a synthesized compound involves several key stages, from sample preparation to final data analysis and reporting. The choice of analytical technique dictates the specific steps within this workflow.
Caption: General workflow for the isomeric purity analysis of chemical compounds.
Performance Comparison of Analytical Methods
The selection of an analytical technique depends on various factors, including the required sensitivity, resolution, available equipment, and the specific goals of the analysis (e.g., routine quality control vs. structural confirmation). The table below summarizes the performance of HPLC, GC-MS, and NMR for isomeric purity analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning between a stationary and mobile phase. | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, with mass-based detection. | Nuclear spin transitions in a magnetic field. |
| Resolution | Excellent | Very High | High (depends on field strength & sample) |
| Sensitivity (LOD/LOQ) | High (ng to pg range) | Very High (pg to fg range) | Lower (µg to mg range) |
| Analysis Time | 5-20 minutes per sample | 15-40 minutes per sample | 5-30 minutes per sample |
| Quantitative Accuracy | High (RSD < 2%) | High (RSD < 5%) | Very High (RSD < 1%, qNMR) |
| Method Development | Moderate | Moderate to High | Low to Moderate |
| Sample Throughput | High | Moderate | Moderate |
| Key Advantage | Robust, widely available, excellent for routine QC. | High resolving power and definitive peak identification via mass spectra.[2] | Provides unambiguous structural information and can be a primary ratio method (qNMR).[3] |
| Key Limitation | Requires reference standards for isomer identification. | Compound must be volatile and thermally stable. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed and optimized protocols are crucial for achieving reliable and reproducible results. The following sections provide established methodologies for each technique, which can be used as a starting point for method development and validation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for routine quality control due to its robustness and high throughput. Separation is achieved based on the differential polarity of the isomers.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., ChemStation).
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Methanol |
| Gradient | 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of Methanol to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior separation efficiency and provides mass spectral data that can definitively identify isomers, especially when reference standards are unavailable.[2]
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or TOF).
-
Data acquisition and analysis software.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[2] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min.[2] |
| Injector Temperature | 280 °C |
| Injection Mode | Split (20:1 ratio)[2] |
| Injection Volume | 1 µL |
| Oven Program | Initial 100 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-350 m/z |
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the sample in a suitable solvent like Ethyl Acetate or Dichloromethane.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL.
-
Ensure the sample is completely dissolved before injection.
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of isomers.[3][5] The chemical environment of each proton is unique to the isomer, resulting in distinct chemical shifts and coupling patterns. Quantitative NMR (qNMR) can be used for highly accurate purity assessment without isomer-specific reference standards.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
NMR data processing software.
NMR Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMSO-d6 |
| Temperature | 298 K |
| Pulse Program | zg30 (or similar for quantitative analysis) |
| Number of Scans | 16 (increase for better signal-to-noise if needed) |
| Relaxation Delay (d1) | 30 s (for quantitative analysis to ensure full relaxation) |
| Spectral Width | ~16 ppm |
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the sample directly into an NMR tube.
-
Add ~0.6 mL of deuterated solvent (e.g., DMSO-d6).
-
Vortex the tube until the sample is completely dissolved.
Data Interpretation:
-
This compound: Protons on the pyrazole ring will have distinct chemical shifts. The proton at the C4 position will typically appear as a triplet, and the proton at the C5 position as a doublet of doublets.
-
5-(3-Bromophenyl)-1H-pyrazole: The substitution pattern is different, leading to a different set of chemical shifts and multiplicities for the pyrazole protons. The proton at the C4 position will likely appear as a doublet.
-
Quantification: The isomeric purity can be calculated by integrating the well-resolved, non-overlapping signals corresponding to each isomer and comparing their relative areas.
References
- 1. Buy this compound (EVT-3332756) | 948294-12-0 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 4. ijcpa.in [ijcpa.in]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Navigating the Maze: A Guide to the Reproducibility of Biological Assays for Pyrazole Compounds
For researchers, scientists, and drug development professionals, understanding the variability and reproducibility of biological assays is paramount for advancing the discovery of novel pyrazole-based therapeutics. This guide provides a comparative analysis of common biological assays for pyrazole compounds, highlighting potential sources of variability and offering standardized protocols to enhance reproducibility.
The pyrazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties. However, the journey from a promising pyrazole compound in a high-throughput screen to a clinically viable drug is often hampered by challenges in reproducing biological data. Discrepancies in reported potency, such as the half-maximal inhibitory concentration (IC50), can arise from variations in experimental protocols, reagents, and data analysis methods. This guide aims to shed light on these issues by presenting comparative data and standardized methodologies for key assays.
Data Presentation: A Comparative Look at Assay Performance
To illustrate the potential for variability in reported efficacy, the following tables summarize the in vitro inhibitory activity of selected pyrazole compounds from various studies. These tables are intended to highlight the importance of standardized assays for reliable cross-study comparisons.
Anti-inflammatory Activity: COX-2 Inhibition
The selective inhibition of cyclooxygenase-2 (COX-2) is a key mechanism for many anti-inflammatory pyrazole compounds. Celecoxib, a well-established COX-2 inhibitor, serves as a prime example of how reported IC50 values can vary across different studies and assay conditions.[1] This variability can be attributed to factors such as the source of the enzyme (e.g., human recombinant vs. ovine), the specific assay methodology (e.g., fluorometric, colorimetric), and different experimental conditions like substrate concentration and incubation time.[1]
| Compound | Assay Type | Reported IC50 for COX-2 (µM) | Source |
| Celecoxib | Recombinant Human COX-2 in Sf9 cells | 0.04 | [2] |
| Celecoxib | Fluorometric Kit | 0.45 | [3] |
| Celecoxib | Ovine COX-2 Colorimetric Assay | 0.49 | [4] |
| Celecoxib | In-house assay | 0.42 | |
| Celecoxib | In-house assay | 0.06 | [5] |
| Celecoxib | Human whole blood assay | ~7.3-7.6 | [6] |
| Celecoxib | --- | 0.42 | [7] |
| PC-406 | --- | 0.0089 | [8] |
| PC-407 | --- | 0.0019 | [8] |
| Compound 5u | In vitro COX-inhibition assay | 0.00179 | [9] |
| Compound 5s | In vitro COX-inhibition assay | 0.00251 | [9] |
| Compound 5f | In vitro COX-inhibition assay | 0.0015 | [10] |
| Compound 6f | In vitro COX-inhibition assay | 0.00115 | [10] |
Anticancer Activity: Antiproliferative Assays
The antiproliferative activity of pyrazole compounds is commonly assessed using cell-based assays such as the MTT assay. The IC50 values can be influenced by the specific cancer cell line used, cell density, and the duration of compound exposure.
| Compound | Target Cell Line | Reported IC50 (µM) | Source |
| Compound 7 | A549 (Lung) | 0.15-0.33 | [11] |
| Compound 7 | Hela (Cervical) | 0.15-0.33 | [11] |
| Compound 7 | HepG2 (Liver) | 0.15-0.33 | [11] |
| Compound 7 | MCF7 (Breast) | 0.15-0.33 | [11] |
| Compound 29 | MCF7 (Breast) | Not specified | [12] |
| Compound 41 | MCF7 (Breast) | 1.937 (µg/mL) | [11] |
| Compound 41 | HepG2 (Liver) | 3.695 (µg/mL) | [11] |
| Compound 42 | HCT116 (Colon) | 2.914 (µg/mL) | [11] |
| Compound 46 | HCT116 (Colon) | 1.51 | [11] |
| Compound 47 | MCF7 (Breast) | 7.68 | [11] |
| Compound 48 | HCT116 (Colon) | 1.7 | [11] |
| Compound 48 | HeLa (Cervical) | 3.6 | [11] |
| Compound 50 | HepG2 (Liver) | 0.71 | [11] |
| Compound 6b | HNO-97 (Head and Neck) | 10 | [13] |
| Compound 6d | HNO-97 (Head and Neck) | 10.56 | [13] |
| Celecoxib | Cancer-Associated Fibroblasts | 16.00 | [14] |
Kinase Inhibition
Pyrazole derivatives are potent inhibitors of various protein kinases involved in cell signaling pathways. The inhibitory activity is typically determined through in vitro kinase assays.
| Compound | Target Kinase | Reported IC50 (nM) | Source |
| Afuresertib | Akt1 | 0.08 (Ki) | [12] |
| Compound 3 | ALK | 2.9 | [12] |
| Compound 6 | Aurora A | 160 | [12] |
| Compound 17 | Chk2 | 17.9 | [12] |
| Compound 50 | EGFR | 90 | [11] |
| Compound 50 | VEGFR-2 | 230 | [11] |
| Compound 8 | GS-LRRK2 | 15 | [15] |
| Compound 16 | GS-LRRK2 | --- | [15] |
| Compound 17 | GS-LRRK2 | --- | [15] |
| Compound 19 | GS-LRRK2 | --- | [15] |
| Compound 20 | GS-LRRK2 | --- | [15] |
Experimental Protocols
To promote reproducibility, it is crucial to adhere to detailed and standardized protocols. Below are methodologies for two key assays used in the evaluation of pyrazole compounds.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is based on commercially available COX activity assay kits and is designed to determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.[3]
Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (e.g., a fluorogenic substrate)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test compounds (dissolved in DMSO)
-
96-well opaque microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting buffers, cofactors, and the probe.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Reaction: a. To each well of the 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compounds to the respective wells. Include wells with a known inhibitor as a positive control and DMSO as a negative control. c. Initiate the reaction by adding the diluted COX-1 or COX-2 enzyme to each well. d. Immediately follow with the addition of arachidonic acid to all wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes), protected from light.
-
Measurement: Read the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting model.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of pyrazole compounds on the viability of cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
Test compounds (dissolved in DMSO)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the pyrazole compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Mandatory Visualization
Diagrams of key signaling pathways and experimental workflows can aid in the conceptual understanding of the biological context and the practical execution of assays.
Caption: Inhibition of COX-1 and COX-2 by NSAIDs.
Caption: Experimental workflow for pyrazole compound screening.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 3-(3-Bromophenyl)-1H-pyrazole: A Procedural Guide
This guide provides essential safety and logistical information for the proper disposal of 3-(3-Bromophenyl)-1H-pyrazole, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical to ensure personal safety and environmental compliance.
1. Hazard Assessment and Personal Protective Equipment (PPE)
This compound is classified as an acute oral toxicant and an irritant to the skin, eyes, and respiratory system.[1][2][3] Therefore, strict adherence to safety protocols is mandatory.
| Hazard Classification | Description | GHS Code |
| Acute Toxicity, Oral | Toxic if swallowed | H301[1][2] |
| Skin Irritation | Causes skin irritation | H315[3] |
| Eye Irritation | Causes serious eye irritation | H319[3] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335[3] |
Appropriate Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal.
| Personal Protective Equipment (PPE) | Specifications |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling the chemical.[2][4] |
| Eye/Face Protection | Safety glasses with side-shields or a face shield.[1][2] |
| Respiratory Protection | An N95 (US) or equivalent dust mask should be used to avoid inhalation of dust particles.[1] |
| Protective Clothing | A lab coat or other protective clothing should be worn to prevent skin contact. |
2. Spill Management and Waste Collection
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel from the immediate area.[5]
-
Don PPE: Before addressing the spill, put on the required PPE as detailed in the table above.
-
Contain the Spill: Prevent the spread of the solid material. Avoid generating dust during this process.[2][5]
-
Collect the Material: Carefully sweep or vacuum the spilled solid.[5] Do not use methods that create airborne dust.
-
Containerize Waste: Place the collected material into a suitable, clearly labeled, and closed container for hazardous waste.[2][4][5]
-
Decontaminate the Area: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.
3. Disposal Procedure
The disposal of this compound and its containers must be conducted as a hazardous waste stream in compliance with all local, state, and federal regulations.[3][5][6] Do not allow this chemical to enter the drainage system.[2][4]
Step-by-Step Disposal Plan:
-
Waste Segregation: Collect all waste containing this compound, including contaminated labware and PPE, in a designated and properly sealed hazardous waste container.
-
Labeling: The waste container must be accurately labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, pending pickup.[5]
-
Arrange for Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Documentation: Maintain a record of the waste generated, including the quantity and date of disposal, as required by your institution's protocols.
4. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. 3-(3-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 3-(3-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-(3-Bromophenyl)-1H-pyrazole. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous substance that requires careful handling. The primary risks include acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation.
Table 1: Hazard Summary for this compound
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | Skull and crossbones | Danger | H301: Toxic if swallowed |
| Skin Irritation (Category 2) | Exclamation mark | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2) | Exclamation mark | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | Exclamation mark | Warning | H335: May cause respiratory irritation |
Table 2: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Remarks |
| Respiratory | N95 (US) or EN 149 (EU) approved respirator | Required when handling the solid powder to avoid inhalation of dust. |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Goggles are required if there is a risk of splashing. A face shield provides additional protection. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Gloves must be inspected before use and changed every 30 minutes or immediately if contaminated. |
| Body | Laboratory coat (long-sleeved, closed front) | Should be worn over personal clothing. Consider a disposable gown for extensive handling. |
Experimental Protocols: Handling and Disposal
The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.
Protocol 1: Safe Handling of this compound
-
Preparation and Engineering Controls:
-
Work within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Designate a specific area for handling this compound and line the work surface with absorbent bench paper.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don a laboratory coat, ensuring it is fully buttoned.
-
Put on two pairs of chemical-resistant gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.
-
Wear safety goggles and a face shield.
-
Fit-test and wear an N95 respirator.
-
-
Weighing and Aliquoting:
-
To minimize dust generation, perform all manipulations of the solid compound within the fume hood.[1]
-
If possible, purchase pre-weighed amounts.
-
When weighing, tare a sealed container on the balance outside the fume hood. Inside the hood, add the powder to the container and securely close it before re-weighing outside the hood.
-
-
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Carefully remove and dispose of the outer pair of gloves in the designated halogenated waste container.
-
Remove the remaining PPE in the reverse order it was put on.
-
Wash hands thoroughly with soap and water.
-
Protocol 2: Disposal of this compound and Contaminated Materials
-
Waste Segregation:
-
All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing boats), and disposable PPE, must be treated as hazardous waste.
-
This compound is a brominated organic compound and must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste.
-
-
Container Management:
-
Use a chemically resistant, leak-proof container for waste collection.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[1] |
In case of a spill, evacuate the area and prevent access. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for disposal as halogenated organic waste.[1]
Workflow and Logical Relationships
The following diagram illustrates the essential steps for safely handling this compound from preparation to disposal.
Caption: A flowchart outlining the safe handling process for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
